molecular formula C14H16ClNO4 B1594577 Diethyl ((m-chloroanilino)methylene)malonate CAS No. 3412-99-5

Diethyl ((m-chloroanilino)methylene)malonate

Cat. No.: B1594577
CAS No.: 3412-99-5
M. Wt: 297.73 g/mol
InChI Key: BPRVACYIWCWMTJ-UHFFFAOYSA-N
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Description

Diethyl ((m-chloroanilino)methylene)malonate is a useful research compound. Its molecular formula is C14H16ClNO4 and its molecular weight is 297.73 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl ((m-chloroanilino)methylene)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl ((m-chloroanilino)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl ((m-chloroanilino)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-[(3-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVACYIWCWMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187711
Record name Diethyl ((m-chloroanilino)methylene)malonate
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Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3412-99-5
Record name 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Record name 3412-99-5
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Record name Diethyl [(m-chloroanilino)methylene]malonate
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Record name DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE
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Foundational & Exploratory

Diethyl ((m-chloroanilino)methylene)malonate synthesis mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Mechanism of Diethyl ((m-chloroanilino)methylene)malonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for diethyl ((m-chloroanilino)methylene)malonate, a pivotal intermediate in the development of heterocyclic compounds such as quinolones.[1] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's core principles, the causality behind experimental choices, and a field-proven protocol. We will dissect the nucleophilic substitution reaction between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM), explore the influence of various reaction conditions, and present a detailed methodology for its synthesis and validation.

Introduction: Significance of Diethyl ((m-chloroanilino)methylene)malonate

Diethyl ((m-chloroanilino)methylene)malonate is a versatile organic compound widely utilized as a precursor in the synthesis of complex molecular architectures.[1][2][3] Its structure, featuring a malonate core functionalized with a meta-chlorinated anilino group, makes it an ideal starting material for constructing quinoline-based frameworks.[1][4] These frameworks are central to numerous pharmacologically active agents. The synthesis of this intermediate is a critical first step in the renowned Gould-Jacobs reaction, which ultimately leads to the formation of 4-hydroxyquinolines.[2][4] Understanding the nuances of its synthesis is paramount for optimizing yield, purity, and overall efficiency in the production of these valuable compounds.

The Core Synthesis Mechanism: A Stepwise Elucidation

The formation of diethyl ((m-chloroanilino)methylene)malonate is achieved through the condensation reaction of m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This process is fundamentally a nucleophilic substitution on an activated vinyl ether, followed by an elimination step.

Reactants and Their Roles
  • m-Chloroaniline : Acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack. The presence of the electron-withdrawing chloro-group at the meta position slightly deactivates the ring but has a less pronounced effect on the nucleophilicity of the amino group compared to an ortho or para substituent, allowing the reaction to proceed effectively.

  • Diethyl ethoxymethylenemalonate (DEEMM) : Serves as the electrophile. The carbon-carbon double bond is highly polarized and activated by two electron-withdrawing ethyl ester groups and an ethoxy group, making the β-carbon susceptible to nucleophilic attack.

Mechanistic Pathway

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Addition : The nitrogen atom of m-chloroaniline attacks the electron-deficient β-carbon of the double bond in DEEMM. This breaks the π-bond, and the electrons shift to the α-carbon, forming a transient, zwitterionic intermediate or a carbanion that is subsequently protonated.

  • Elimination of Ethanol : The intermediate is unstable and readily eliminates a molecule of ethanol. The nitrogen's lone pair assists in pushing out the ethoxy group, leading to the formation of a new carbon-nitrogen double bond (enamine) and the stable final product. The reaction is driven to completion by the formation of the highly conjugated and stable enamine system.[1]

This reaction is the first stage of the Gould-Jacobs reaction, which typically proceeds to a thermally induced intramolecular cyclization to form a quinolone ring system.[4]

Mechanistic Diagram

The following diagram illustrates the logical flow of the synthesis mechanism.

Synthesis_Mechanism Mechanism of Diethyl ((m-chloroanilino)methylene)malonate Synthesis cluster_intermediate Intermediate Formation R1 m-Chloroaniline (Nucleophile) INT Zwitterionic/Protonated Adduct R1->INT Nucleophilic Attack R2 Diethyl Ethoxymethylenemalonate (Electrophile) R2->INT note1 Step 1: The nitrogen of the aniline attacks the activated double bond. P1 Diethyl ((m-chloroanilino)methylene)malonate INT->P1 Elimination P2 Ethanol (Byproduct) INT->P2 note2 Step 2: The unstable adduct eliminates a molecule of ethanol to form the stable, conjugated product.

Caption: Synthesis mechanism workflow.

Causality Behind Experimental Choices

The selection of reaction parameters is critical for maximizing yield and purity. The trustworthiness of a protocol lies in understanding why specific conditions are chosen.

  • Temperature : The reaction is typically conducted at elevated temperatures, ranging from 70°C to 135°C.[1] This is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent elimination of ethanol. Higher temperatures, such as those achieved during reflux in solvents like toluene, often drive the reaction to completion more quickly.[1] For instance, simple heating of aniline and DEEMM at 90°C can yield the desired product, which is then cyclized at a much higher temperature (240°C).[5]

  • Solvent : The choice of solvent can influence reaction rates and yields. Aprotic solvents like toluene or 1,2-dichloroethane are commonly used.[1] Toluene is often preferred for its high boiling point, which facilitates the thermal conditions required for the reaction and the removal of the ethanol byproduct via azeotropic distillation.

  • Catalysis : While the reaction can proceed thermally without a catalyst, the rate can be enhanced.

    • Acid Catalysis : Catalysts like p-toluenesulfonic acid can protonate the ethoxy group, making it a better leaving group and accelerating the elimination step.[1]

    • Base Catalysis : Amine bases, such as N,N-diisopropylethylamine, can facilitate the initial nucleophilic attack by deprotonating the aniline, although this is less common for this specific transformation.[1]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the condensation of anilines with DEEMM.[1][4]

Materials and Equipment
  • Reagents : m-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEMM), Toluene (anhydrous), Ethanol, Hexanes.

  • Equipment : Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-chloroaniline (1.0 eq).

  • Reagent Addition : Add anhydrous toluene (approx. 5 mL per gram of aniline) to dissolve the starting material. Begin stirring and then add diethyl ethoxymethylenemalonate (1.05 eq) to the flask.

  • Reaction Execution : Heat the mixture to reflux (approximately 110-115°C) using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 4-8 hours. The elimination of ethanol occurs during this time.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation and Purification : Cool the concentrated solution in an ice bath to induce crystallization. If an oil forms, attempt to scratch the flask to initiate solidification. Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol or a mixture of ethanol and hexanes to remove unreacted DEEMM and other impurities.

  • Drying : Dry the purified product under vacuum to obtain diethyl ((m-chloroanilino)methylene)malonate as a solid.

Data Presentation: Influence of Reaction Conditions

The yield of diethyl ((m-chloroanilino)methylene)malonate is highly dependent on the chosen experimental parameters. The following table summarizes various conditions reported in the literature and their typical outcomes.

Catalyst/Solvent SystemTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
Toluene (reflux)~11148 - 60High (up to 90%)[1]
1,2-Dichloroethane / DIPEA1006~50%[1]
Neat (No Solvent)90Not SpecifiedGood (Qualitative)[5]

Note: Yields can vary based on the scale of the reaction and the efficiency of the purification method. Discrepancies in reported yields often stem from these variations in catalysts, solvents, and purification techniques.[1]

Conclusion

The synthesis of diethyl ((m-chloroanilino)methylene)malonate via the condensation of m-chloroaniline and diethyl ethoxymethylenemalonate is a robust and fundamental reaction in organic chemistry. Its mechanism, an elegant example of nucleophilic addition-elimination, is well-understood. By carefully selecting the solvent, temperature, and catalytic conditions, researchers can reliably produce this key intermediate in high yield and purity, paving the way for the efficient synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Drugs Fut. (1983). CGS-8216 and CGS-9896. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectral characteristics, and handling of Diethyl ((m-chloroanilino)methylene)malonate, a key intermediate in synthetic organic chemistry. The information herein is curated to empower researchers in leveraging this compound for novel molecular design and development.

Introduction: A Versatile Synthetic Building Block

Diethyl ((m-chloroanilino)methylene)malonate, with the CAS Number 3412-99-5, is a substituted enamine of significant interest in the synthesis of heterocyclic compounds, particularly quinolone and imidazoquinoline frameworks.[1] Its structural features, including the reactive methylene group and the chloro-substituted aniline moiety, make it a versatile precursor for a variety of chemical transformations. This guide will elucidate the fundamental properties and synthetic utility of this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. The key properties of Diethyl ((m-chloroanilino)methylene)malonate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₆ClNO₄[2][3]
Molecular Weight 297.73 g/mol [2][3]
IUPAC Name diethyl 2-[(3-chloroanilino)methylidene]propanedioate[2]
CAS Number 3412-99-5[2]
Melting Point 55-56 °C[4]
Boiling Point 20 °C at 0.01 Torr[4]
Appearance Not explicitly stated, likely a solid at room temperature given the melting point.
Solubility Not explicitly stated, but likely soluble in common organic solvents like ethanol, toluene, and dichloroethane based on its synthesis conditions.
XLogP3 3.9[2]

Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

The primary synthetic route to Diethyl ((m-chloroanilino)methylene)malonate is the condensation reaction between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Reaction Mechanism and Causality

The choice of reactants is dictated by their inherent reactivity. Diethyl ethoxymethylenemalonate serves as an excellent electrophile due to the electron-withdrawing nature of the two ester groups, which polarize the double bond. The m-chloroaniline, while being a weaker nucleophile than aniline due to the electron-withdrawing chloro group, is still sufficiently reactive to initiate the condensation. The reaction is typically facilitated by heat, and in some cases, a catalyst can be employed to enhance the reaction rate. The elimination of ethanol is the driving force for the completion of the reaction.

Experimental Protocol

This protocol is a representative procedure based on established methodologies.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene (or 1,2-dichloroethane)

  • p-Toluenesulfonic acid (optional, as catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate.

  • Add a suitable solvent, such as toluene. The choice of solvent can influence reaction time and yield.

  • Optional: Add a catalytic amount of p-toluenesulfonic acid to acidify the medium and promote the reaction.

  • Heat the reaction mixture to reflux (typically between 70-135°C) and maintain for several hours (ranging from 6 to 60 hours depending on the solvent and catalyst used). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants m-Chloroaniline + Diethyl Ethoxymethylenemalonate Mixing Combine in Solvent (e.g., Toluene) Reactants->Mixing Heating Reflux (70-135°C) with optional catalyst Mixing->Heating Reaction Condensation Reaction (Ethanol Elimination) Heating->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Diethyl ((m-chloroanilino)methylene)malonate Purification->Product

Caption: Synthesis workflow for Diethyl ((m-chloroanilino)methylene)malonate.

Spectral Analysis

Spectral data is crucial for the structural elucidation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of δ 6.5-7.5 ppm corresponding to the four protons on the m-substituted benzene ring.

  • Vinylic/Iminic Proton: A singlet for the proton on the methylene bridge, likely in the region of δ 8.0-8.5 ppm, shifted downfield due to the influence of the adjacent nitrogen and carbonyl groups.

  • Ethyl Ester Protons: A quartet around δ 4.2 ppm for the two methylene groups (-OCH₂CH₃) and a triplet around δ 1.3 ppm for the two methyl groups (-OCH₂CH₃).

¹³C NMR Spectroscopy

A representative ¹³C NMR spectrum would display signals corresponding to:

  • Carbonyl Carbons: Two signals for the ester carbonyl groups in the downfield region.

  • Aromatic Carbons: Six signals for the carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • Olefinic/Iminic Carbons: Two signals for the carbons of the C=C double bond.

  • Ethyl Ester Carbons: Signals for the methylene and methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:

  • N-H Stretch: A peak around 3200-3400 cm⁻¹, which may be broad.

  • C=O Stretch (Ester): A strong absorption band in the region of 1700-1750 cm⁻¹.

  • C=C and C=N Stretch: Absorptions in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For Diethyl ((m-chloroanilino)methylene)malonate, the molecular ion peak [M]⁺ would be expected at m/z 297. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Fragmentation patterns of similar diethyl malonate derivatives often show a significant loss of the diethyl malonate moiety.[5]

Structural Insights from an Analog

While the crystal structure of Diethyl ((m-chloroanilino)methylene)malonate has not been reported, the crystal structure of a closely related analog, Diethyl 2-((4-bromoanilino)methylidene)malonate, provides valuable insights.[6] The molecule is nearly planar, and an intramolecular N-H···O hydrogen bond forms a stable six-membered ring.[6] This suggests that the title compound likely adopts a similar planar conformation stabilized by an intramolecular hydrogen bond.

Analogy Target Diethyl ((m-chloroanilino)methylene)malonate (Structure Unknown) Inference Inferred Properties: - Near Planar Conformation - Intramolecular N-H···O Hydrogen Bond Target->Inference Structural Similarity Analog Diethyl 2-((4-bromoanilino)methylidene)malonate (Known Crystal Structure) Analog->Inference Provides Evidence

Caption: Structural inference from a crystalline analog.

Safety and Handling

As a laboratory chemical, Diethyl ((m-chloroanilino)methylene)malonate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, general safe handling practices for organic chemicals should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

Diethyl ((m-chloroanilino)methylene)malonate is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved January 21, 2026, from [Link]

  • GSRS. (n.d.). DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved January 21, 2026, from [Link]

  • Gaonkar, S. L., Mahendra, M., Nanjunda Swamy, S., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
  • Sciencemadness Discussion Board. (2010, January 25). Preparation of Diethyl Malonate. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.).
  • PMC. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Veeprho. (n.d.). Diethyl 2-(((3-chlorophenyl)(nitroso) amino)methylene)malonate. Retrieved January 21, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]

  • YouTube. (2022, April 1). Synthesis of Diethyl malonate (Malonic ester). Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Diethyl diethylmalonate. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Diethyl malonate. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate (CAS 3412-99-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate, a malonate derivative with significant potential in organic synthesis and as a scaffold for biologically active molecules. This document delves into the fundamental physicochemical properties, detailed synthesis protocols, and advanced analytical characterization techniques for this compound. Furthermore, it explores its current and potential applications, particularly in the context of medicinal chemistry and drug development, with a focus on its role as a versatile chemical intermediate.

Introduction and Chemical Identity

It is crucial to establish the precise chemical identity associated with CAS number 3412-99-5. This identifier corresponds to 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate , also known by its synonym, Diethyl ((m-chloroanilino)methylene)malonate.[1][2][3] This compound is a complex organic molecule featuring a diethyl ester group and a substituted phenyl ring.[1] The structure contains a methylene bridge connecting the amino group to the propanedioate moiety, which suggests potential reactivity due to the presence of both ester and amine functionalities.[1] The 3-chlorophenyl substituent introduces specific electronic properties that can influence its reactivity and interactions with other molecules.[1]

This compound is a key intermediate in various organic syntheses, including the preparation of heterocyclic frameworks like quinolones and imidazoquinolines.[4] Its derivatives have shown promise in biological screenings, exhibiting potential antifungal and anticancer activities.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is essential for its handling, application in synthesis, and analytical characterization.

PropertyValueSource
CAS Number 3412-99-5[4]
Molecular Formula C₁₄H₁₆ClNO₄[1]
Molecular Weight 297.73 g/mol [4]
IUPAC Name 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate[1]
Synonyms Diethyl ((m-chloroanilino)methylene)malonate, Malonic acid, [(m-chloroanilino)methylene]-, diethyl ester[1]
Appearance Colorless solid[5]
Melting Point 41-44 °C[5]
InChI Key BPRVACYIWCWMTJ-UHFFFAOYSA-N[4]

Synthesis and Mechanism

The synthesis of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is typically achieved through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[4] This reaction is a variation of the Gould-Jacobs reaction, a cornerstone in the synthesis of quinoline derivatives.

Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of m-chloroaniline attacks the electrophilic carbon of the methylene group in DEEMM, followed by the elimination of ethanol.

synthesis_pathway m_chloroaniline m-Chloroaniline intermediate Tetrahedral Intermediate m_chloroaniline->intermediate Nucleophilic attack DEEMM Diethyl ethoxymethylenemalonate DEEMM->intermediate product 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate intermediate->product Elimination ethanol Ethanol (byproduct) intermediate->ethanol

Caption: Synthesis of the target compound via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and provides a robust starting point for laboratory-scale preparation.[5]

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (EtOH)

  • Ethyl Acetate (EA)

  • Hexane (H)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chloroaniline (5 mmol) in 15 ml of ethanol.

  • In a separate flask, dissolve diethyl ethoxymethylenemalonate (5 mmol) in 20 ml of ethanol.

  • Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reflux the reaction mixture with regular stirring for 2 hours.

  • After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure product as a colorless solid.

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate, ensuring its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the target compound.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals corresponding to the protons on the 3-chlorophenyl ring are expected in the aromatic region (typically δ 7.0-7.5 ppm).

  • Methylene and Amine Protons: The proton of the C-H group adjacent to the nitrogen and the N-H proton will likely appear as multiplets or broad singlets.

  • Ethyl Ester Protons: The ethyl groups will exhibit a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

A reported ¹H NMR spectrum for a similar compound provides the following assignments: δ 7.33—7.28 (m, 1H), 7.15—7.11 (m, 2H), 7.03—7.00 (m, 1H), 4.32 (q, 2H, J = 7.2 Hz, OCH₂), 4.26 (q, 2H, J = 7.1 Hz, OCH₂), 1.39 (t, 3H, J = 7.1 Hz, CH₃), 1.35 (t, 3H, J = 7.1 Hz, CH₃).[5]

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons: The ester carbonyl carbons will resonate downfield (typically δ 160-175 ppm).

  • Aromatic Carbons: The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 110-140 ppm).

  • Methylene and Ethyl Carbons: The carbons of the methylene bridge and the ethyl ester groups will have characteristic shifts in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H bond.

  • C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ due to the ester carbonyl groups.[4]

  • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic C=C bonds and the C=N bond of the imine tautomer.[4]

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region from the ester C-O bonds.

  • C-Cl Stretch: A peak in the fingerprint region (below 800 cm⁻¹) indicating the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (297.73 g/mol ).

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to the loss of an ethoxy radical.

  • Loss of Diethyl Malonate Moiety: A significant fragmentation pathway for similar molecules is the loss of the diethyl malonate group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate and for its quantification. A reverse-phase HPLC method is suitable for this compound.[7]

General Protocol:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid or formic acid can be added to improve peak shape.[7] For mass spectrometry-compatible methods, formic acid is preferred.[7]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

hplc_workflow sample Sample Injection column Reverse-Phase C18 Column sample->column pump HPLC Pump (Mobile Phase) pump->sample detector UV Detector column->detector data Data Acquisition (Chromatogram) detector->data

Caption: A typical workflow for the HPLC analysis of the target compound.

Biological Activity and Applications in Drug Development

While 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is primarily utilized as a chemical intermediate, its structural motifs are present in various biologically active compounds.

Antifungal Activity

Derivatives of diethyl 2-((arylamino)methylene)malonates have been investigated for their antifungal properties.[8] Specifically, these compounds have shown inhibitory activity against the plant pathogen Fusarium oxysporum.[8] One study reported that while some derivatives exhibited potent antifungal effects, the para-chloro substituted analog of the target compound was less active, suggesting that the position of the chloro substituent on the aromatic ring is crucial for bioactivity.[8]

Precursor for Bioactive Molecules

The true value of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate in drug development lies in its role as a versatile precursor. It is a key starting material in the synthesis of quinolin-4-ones, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[9] The Gould-Jacobs reaction, which utilizes this type of malonate derivative, is a classical and important method for constructing the quinolin-4-one backbone.[9]

Furthermore, this compound can be used in malonic ester synthesis to produce a variety of substituted carboxylic acids, which are themselves important intermediates in the pharmaceutical industry.[4] It is also employed in the one-pot synthesis of amides.[4]

Conclusion

1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate (CAS 3412-99-5) is a well-defined chemical entity with significant utility in organic synthesis. This guide has provided a detailed framework for its characterization, from its fundamental properties to its synthesis and analysis. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel therapeutic agents, particularly in the synthesis of quinolone-based and other heterocyclic compounds. A thorough understanding of its characterization is paramount for its effective application in these endeavors.

References

  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents.
  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. Google Patents.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information). The Royal Society of Chemistry. Available at: [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca. Available at: [Link]

  • Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses Procedure. Available at: [Link]

  • DIETHYL tert-BUTYLMALONATE. Organic Syntheses Procedure. Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

  • Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. PubChem. Available at: [Link]

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  • Diethyl methylmalonate | C8H14O4 | CID 11857. PubChem. Available at: [Link]

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  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC - NIH. Available at: [Link]

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  • (PDF) Synthesis and Characterization of Novel 1,3,5-Thiadiazine Derivatives Integrated with Quinoline Moiety as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available at: [Link]

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  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]

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The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Malonates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, holds particular significance in the realm of substituted malonates. These compounds, pivotal in synthetic chemistry and drug development, exist as an equilibrium mixture of keto and enol forms, the ratio of which is exquisitely sensitive to their molecular architecture and environment. Understanding and controlling this equilibrium is paramount for predicting reactivity, designing novel molecular scaffolds, and optimizing drug efficacy. This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in substituted malonates, offering field-proven insights into the causative factors that influence this dynamic interplay. We delve into the electronic and steric effects of substituents, the profound impact of the solvent environment, and the thermodynamic underpinnings of the equilibrium. Detailed, self-validating experimental protocols for the synthesis of substituted malonates and their characterization by Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, complete with causality-driven explanations for experimental choices. This technical guide is intended to serve as an authoritative resource for researchers, enabling a deeper understanding and more precise manipulation of keto-enol tautomerism in this critical class of molecules.

The Fundamental Principles of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers.[1][2] The keto form contains a carbonyl group, while the enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond.[2] In most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds such as substituted malonates, the enol form can be significantly stabilized, leading to a more balanced equilibrium. This stabilization arises from two key factors:

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3]

The interplay of these factors dictates the position of the keto-enol equilibrium, which can be further modulated by the nature of the substituents on the malonate backbone.

Influential Factors on the Keto-Enol Equilibrium in Substituted Malonates

The delicate balance between the keto and enol forms of substituted malonates is governed by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric composition.

Substituent Effects: A Dance of Electronics and Sterics

The nature of the substituent at the α-carbon of the malonate ester plays a pivotal role in determining the keto-enol ratio.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the α-position increase the acidity of the α-proton, thereby facilitating its removal and favoring the formation of the enolate intermediate, which is a precursor to both tautomers. Furthermore, EWGs can stabilize the resulting enol form through resonance or inductive effects. Conversely, electron-donating groups (EDGs) tend to destabilize the enolate and can favor the keto form. For aryl-substituted malonates, the electronic nature of substituents on the aromatic ring can also influence the equilibrium through the π-system.

  • Steric Effects: The steric bulk of the α-substituent can significantly impact the stability of the planar enol form. Large, bulky substituents can introduce steric strain, destabilizing the enol and shifting the equilibrium towards the less sterically hindered keto form. This effect is particularly pronounced when there is a large group on the α-carbon, which can disrupt the planarity required for optimal conjugation and intramolecular hydrogen bonding in the enol.[4]

The Solvent's Decisive Role

The polarity of the solvent has a profound effect on the keto-enol equilibrium.

  • Polar Protic Solvents: Solvents like water and alcohols can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. They can also disrupt the intramolecular hydrogen bond that stabilizes the enol form, leading to a shift in the equilibrium towards the keto form.[3]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective hydrogen bond acceptors and can stabilize the enol tautomer.[5]

  • Nonpolar Solvents: In nonpolar solvents like hexane and carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is often favored, as it is less polar than the keto form and the solvent does not compete for hydrogen bonding.[3][4]

Temperature's Influence on Equilibrium

Temperature can also shift the keto-enol equilibrium. Since the enol form is stabilized by an intramolecular hydrogen bond, increasing the temperature can provide the energy needed to break this bond, leading to a decrease in the proportion of the enol tautomer.[1] The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), for the tautomerization can be determined by studying the equilibrium constant at different temperatures.

Synthesis and Characterization of Substituted Malonates

The ability to synthesize and accurately characterize substituted malonates is fundamental to studying their tautomeric behavior.

General Synthesis of α-Substituted Diethyl Malonates

A common and effective method for the synthesis of α-substituted diethyl malonates involves the alkylation of diethyl malonate.[6]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. The ethoxide acts as a strong base to deprotonate the α-carbon of diethyl malonate.

  • Enolate Formation: Slowly add diethyl malonate to the stirred sodium ethoxide solution. The reaction is exothermic and results in the formation of the sodium salt of the diethyl malonate enolate.

  • Alkylation: To the enolate solution, add the desired alkyl halide (e.g., alkyl bromide or iodide) dropwise. The enolate acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the α-substituted diethyl malonate.

  • Workup: After the reaction is complete, the mixture is typically neutralized with a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the pure α-substituted diethyl malonate.

dot graph TD { A[Diethyl Malonate] -- NaOEt/EtOH --> B{Enolate}; B -- R-X --> C[α-Substituted Diethyl Malonate]; } caption:"General workflow for the synthesis of α-substituted diethyl malonates."

Characterization by NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for the qualitative and quantitative analysis of keto-enol tautomerism.[7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

¹H NMR Spectroscopy:

  • Keto Form: The α-proton of the keto tautomer typically appears as a singlet or multiplet in the range of 3.0-4.0 ppm. The methylene protons of the ethyl groups give a quartet, and the methyl protons a triplet.

  • Enol Form: The enolic hydroxyl proton is highly deshielded due to the intramolecular hydrogen bond and appears as a broad singlet at a downfield chemical shift, often between 12 and 16 ppm. The vinylic proton of the C=C double bond typically resonates around 5.0-6.0 ppm. The signals for the ethyl groups will also be present, often with slightly different chemical shifts compared to the keto form.

¹³C NMR Spectroscopy:

  • Keto Form: The carbonyl carbons of the keto form are typically observed in the range of 190-210 ppm. The α-carbon appears around 50-60 ppm.

  • Enol Form: The enolic carbon attached to the hydroxyl group (C-OH) is shielded and appears around 160-175 ppm, while the other carbon of the double bond resonates further upfield. The carbonyl carbon of the conjugated ester group is also observed.

Quantitative Analysis Protocol:

  • Sample Preparation: Prepare a solution of the substituted malonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) of known concentration.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Signal Integration: Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-proton) and a well-resolved signal for the enol form (e.g., the vinylic proton).

  • Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form. This can be determined from the integrated areas of the corresponding protons.

    Keq = [Enol] / [Keto] = (Integral of Enol Proton) / (Integral of Keto Proton)

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Generic α-Substituted Diethyl Malonate in CDCl₃

ProtonKeto TautomerEnol Tautomer
α-H~3.5-
Vinylic =CH-~5.5
Enolic OH-~12-16
Ester CH₂~4.2~4.2
Ester CH₃~1.3~1.3

dot graph TD { subgraph "NMR Analysis Workflow" A[Sample Preparation] --> B[Data Acquisition]; B --> C[Signal Integration]; C --> D[Calculation of K_eq]; end } caption:"Workflow for quantitative analysis of keto-enol tautomerism by NMR."

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra.

  • Keto Form: The keto form typically shows a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength.

  • Enol Form: The conjugated system of the enol form results in a strong π → π* transition at a longer wavelength compared to the keto form.

By observing the changes in the absorption spectrum in different solvents or at different temperatures, qualitative and sometimes quantitative information about the shift in the keto-enol equilibrium can be obtained. However, due to the often-overlapping absorption bands of the two tautomers, quantitative analysis can be more challenging than with NMR.[1]

Data Summary: The Influence of Substituents and Solvents

The following tables summarize the general trends observed for the keto-enol equilibrium in substituted malonates.

Table 2: Effect of α-Substituent on the Percentage of Enol Tautomer

α-SubstituentElectronic EffectSteric Effect% Enol (Typical Trend)
-HNeutralMinimalModerate
-CH₃Electron-donatingSmallDecreases
-PhElectron-withdrawing (inductive), ConjugatingModerateIncreases
-NO₂Strongly electron-withdrawingModerateSignificantly Increases
-C(CH₃)₃Electron-donatingLargeSignificantly Decreases

Table 3: Effect of Solvent on the Percentage of Enol Tautomer of a Typical Substituted Malonate

SolventPolarityHydrogen Bonding% Enol (Typical Trend)
HexaneNonpolarNoneHigh
Carbon TetrachlorideNonpolarNoneHigh
ChloroformModerately PolarWeak H-bond donorModerate to High
AcetonePolar AproticH-bond acceptorModerate
DMSOPolar AproticStrong H-bond acceptorModerate
EthanolPolar ProticH-bond donor & acceptorLow
WaterHighly Polar ProticStrong H-bond donor & acceptorVery Low

Conclusion: A Controllable Equilibrium with Broad Implications

The keto-enol tautomerism of substituted malonates is a finely balanced equilibrium that is profoundly influenced by the interplay of substituent effects, solvent polarity, and temperature. For researchers in synthetic chemistry and drug development, the ability to predict and control this equilibrium is not merely an academic exercise. It has direct consequences for the reactivity of these molecules in subsequent synthetic steps and can significantly impact their biological activity by altering their shape, polarity, and hydrogen bonding capabilities. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of substituted malonates, enabling a deeper understanding of their tautomeric behavior. By leveraging this knowledge, scientists can more effectively design and utilize these versatile building blocks in the creation of novel and functional molecules.

References

  • Jiménez-Cruz, F., Ríos-Olivares, H., García-Gutiérrez, J. L., & Fragoza-Mar, L. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1101, 162-169. [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Barghouthi, M. I., & Akkawi, M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42(2), 163-166. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • Perrin, C. L. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1431-1433. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Ewa, D., & Szymańska, E. (2017). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 853-860. [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl malonate in situ. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Journal of Chemical Education. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

  • ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. [Link]

  • Google Patents. (n.d.).
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The Rising Profile of Diethyl ((m-chloroanilino)methylene)malonate Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The diethyl ((arylamino)methylene)malonate scaffold, with diethyl ((m-chloroanilino)methylene)malonate as a key representative, has emerged from the realm of synthetic intermediates to become a focal point of significant interest in medicinal chemistry and agrochemical research. Initially recognized for their role in the Gould-Jacobs reaction for synthesizing quinolones, these compounds are now increasingly investigated for their intrinsic biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of diethyl ((m-chloroanilino)methylene)malonate and its derivatives, with a particular focus on their antifungal and anticancer potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising class of molecules.

Introduction: A Versatile Scaffold

Diethyl ((m-chloroanilino)methylene)malonate belongs to the broader class of diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs).[1] The core structure consists of a malonate diester framework linked via a methylene bridge to an aniline moiety. The presence of the electron-withdrawing m-chloro substituent on the aniline ring significantly influences the electronic properties and biological activity of the parent compound. These molecules are not merely synthetic precursors but possess a range of biological activities that are being increasingly recognized and explored.[2] Their structural simplicity, synthetic accessibility, and diverse biological potential make them an attractive starting point for the development of novel therapeutic and crop protection agents.

Synthesis and Chemical Properties

The synthesis of diethyl ((m-chloroanilino)methylene)malonate and its derivatives is most commonly achieved through the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).[1] This reaction, which is the first step of the Gould-Jacobs reaction, is a versatile and efficient method for generating a wide array of DAMM derivatives.

General Synthesis Workflow

The synthetic pathway is characterized by the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

SynthesisWorkflow Aniline m-Chloroaniline Intermediate Addition Intermediate Aniline->Intermediate Nucleophilic Attack DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Product Diethyl ((m-chloroanilino)methylene)malonate Intermediate->Product Elimination Ethanol Ethanol (byproduct) Intermediate->Ethanol

Caption: General workflow for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for the synthesis of DAMM derivatives.

Materials:

  • Substituted aniline (e.g., m-chloroaniline) (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)

  • Microwave reactor tubes (5 mL)

  • Microwave synthesizer

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a 5 mL microwave reactor tube, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

  • Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Place the reaction tube in the microwave synthesizer and irradiate at 150 °C for 30 minutes.

  • After cooling to room temperature, dissolve the crude product in a minimal amount of ethyl acetate.

  • Purify the product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired diethyl ((arylamino)methylene)malonate derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The biological activities of diethyl ((m-chloroanilino)methylene)malonate derivatives are diverse, with the most prominent being their antifungal and anticancer properties.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of DAMM derivatives, particularly against the phytopathogen Fusarium oxysporum.[3][4]

Mechanism of Action: While the exact mechanism is still under investigation, it is hypothesized that these compounds may disrupt the fungal cell membrane integrity or interfere with essential enzymatic pathways.

Structure-Activity Relationship (SAR):

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring play a crucial role in determining antifungal potency. Electron-withdrawing groups, such as the chloro group in the meta position, have been shown to enhance activity.[1] Conversely, some studies indicate that unsubstituted or ortho-nitro substituted derivatives can also exhibit high potency.[3]

  • Fungicidal vs. Fungistatic Effects: Depending on the substitution pattern, derivatives can exhibit either fungicidal (killing the fungi) or fungistatic (inhibiting fungal growth) effects.[2]

Compound Derivative Substitution on Aniline Ring IC₅₀ against F. oxysporum (µM) Activity Type
1 4-Chloro18 - 35Fungistatic
2 2-Nitro< 0.5Fungicidal
3 4-Methyl18 - 35Fungistatic
4 4-Methoxy18 - 35Fungistatic
5 Unsubstituted< 0.5Fungicidal
Data synthesized from multiple sources, including Benchchem[2] and MDPI[3].
Anticancer Activity

The anticancer potential of diethyl ((m-chloroanilino)methylene)malonate derivatives is a rapidly growing area of research. Their structural similarity to quinolones, a well-established class of anticancer agents, provides a strong rationale for their investigation.[1][5]

Mechanism of Action: The anticancer activity of these compounds is likely multifactorial. As precursors to quinolones, they may share similar mechanisms, including:

  • Topoisomerase II Inhibition: Quinolones are known to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6][7] This inhibition leads to DNA damage and ultimately apoptosis.

  • Protein Kinase Inhibition: Many quinolone derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[5] By blocking these signaling pathways, they can inhibit tumor growth, proliferation, and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][6]

Anticancer_Mechanism cluster_CellularProcesses Cellular Processes cluster_Outcomes Cancer Cell Outcomes Compound Diethyl ((m-chloroanilino)methylene) malonate Derivative Kinase Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Apoptosis Apoptosis Kinase->Apoptosis Leads to DNA_Replication DNA Replication Topoisomerase->DNA_Replication Enables Topoisomerase->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest

Caption: Putative anticancer mechanisms of Diethyl ((m-chloroanilino)methylene)malonate derivatives.

Structure-Activity Relationship (SAR): The SAR for anticancer activity is complex and often target-specific. However, general trends observed for related quinolone structures can provide guidance:

  • Quinolone Core: The formation of the quinolone ring system is often crucial for potent anticancer activity.

  • Substitutions at C6 and C7: Modifications at the C6 and C7 positions of the quinolone ring can significantly impact potency and selectivity against different kinases.[7]

  • Aniline Moiety: The substitution pattern on the aniline ring influences the binding affinity to the target enzymes. Halogen substitutions, such as the m-chloro group, can enhance activity.

While specific IC₅₀ values for diethyl ((m-chloroanilino)methylene)malonate derivatives against a wide range of cancer cell lines are still being extensively researched, preliminary studies indicate promising cytotoxic effects.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized protocols for assessing the antifungal and anticancer activities of diethyl ((m-chloroanilino)methylene)malonate derivatives.

Antifungal Susceptibility Testing against Fusarium oxysporum

Materials:

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50 °C and add the test compound to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing F. oxysporum culture.

  • Incubate the plates at 25-28 °C for 5-7 days.

  • Measure the radial mycelial growth in two perpendicular directions.

  • Calculate the percentage of growth inhibition relative to the solvent control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Perspectives and Conclusion

Diethyl ((m-chloroanilino)methylene)malonate and its derivatives represent a class of compounds with significant and underexplored biological potential. Their straightforward synthesis and amenability to structural modification make them ideal candidates for lead optimization in both antifungal and anticancer drug discovery programs.

Future research should focus on:

  • Elucidation of precise mechanisms of action: Identifying the specific molecular targets of these compounds will be crucial for rational drug design.

  • Expansion of SAR studies: A systematic exploration of a wider range of derivatives will help in identifying the key structural features required for optimal activity and selectivity.

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their therapeutic potential and safety profiles.

References

  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

  • Kloskowski, T., Gurtowska, N., Nowak, M., & Drewa, T. (2022). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. ResearchGate. [Link]

  • Mubeen, T., Zahra, S. S., & Butt, A. (2021). The Quinolone Family: From Antibacterial to Anticancer Agents. ResearchGate. [Link]

  • MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • Coy-Vera, W. F., & Ericsson-Coy, B. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • ResearchGate. (2018). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

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An In-Depth Technical Guide to the Starting Materials for the Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential starting materials and their roles in the synthesis of Diethyl ((m-chloroanilino)methylene)malonate, a key intermediate in the preparation of various heterocyclic frameworks, including quinolones.[1] The synthesis is a classic example of a condensation reaction, valued for its efficiency and reliability in forming carbon-nitrogen bonds. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental chemical transformation.

Core Reactants: A Mechanistic Perspective

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is primarily achieved through the condensation of two key starting materials: m-Chloroaniline and Diethyl ethoxymethylenemalonate (DEEMM) .[1][2] The reaction proceeds via the elimination of ethanol to yield the desired enamine product.[1]

m-Chloroaniline: The Nucleophilic Amine
  • Chemical Structure: C₆H₆ClN

  • Role: m-Chloroaniline serves as the nucleophile in this reaction. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the electrophilic carbon of DEEMM. The presence of the chlorine atom at the meta position influences the electron density of the aniline ring and the basicity of the amino group, but does not sterically hinder the reaction at the nitrogen center.

Diethyl ethoxymethylenemalonate (DEEMM): The Electrophilic Partner
  • Chemical Structure: C₈H₁₄O₅

  • Role: DEEMM is the electrophilic component. The carbon atom double-bonded to the methylene group and single-bonded to the ethoxy group is electron-deficient and thus susceptible to nucleophilic attack. The ethoxy group is an excellent leaving group (as ethanol) which drives the reaction forward. DEEMM is a derivative of diethyl malonate, a common starting material in organic synthesis.[1][3]

The Reaction Unveiled: Mechanism and Rationale

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a textbook example of enamine formation through a condensation reaction.[4][5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

reaction_mechanism cluster_caption Reaction Overview m_chloroaniline m-Chloroaniline product Diethyl ((m-chloroanilino)methylene)malonate m_chloroaniline->product Condensation deemm Diethyl ethoxymethylenemalonate (DEEMM) deemm->product ethanol Ethanol (byproduct) caption Condensation of m-Chloroaniline and DEEMM.

Figure 1: A high-level overview of the condensation reaction.

The reaction is typically carried out by heating the two starting materials, often in a suitable solvent. The process can be catalyzed by acids, though it can also proceed without a catalyst, albeit at a slower rate.[1][4]

A more detailed mechanistic pathway can be visualized as follows:

detailed_mechanism cluster_caption Reaction Mechanism Workflow start m-Chloroaniline + DEEMM intermediate1 Nucleophilic Attack Formation of tetrahedral intermediate start->intermediate1 Step 1 intermediate2 Proton Transfer intermediate1->intermediate2 Step 2 intermediate3 Elimination of Ethanol Formation of iminium ion intermediate2->intermediate3 Step 3 product Final Product Diethyl ((m-chloroanilino)methylene)malonate intermediate3->product Step 4 caption Step-wise mechanism of enamine formation.

Figure 2: A simplified workflow of the reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common laboratory practices for this synthesis.[1][7] Researchers should adapt this protocol based on their specific equipment and safety guidelines.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene (or another suitable high-boiling solvent like 1,2-dichloroethane)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, combine equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate.

  • Solvent Addition: Add a suitable volume of toluene to dissolve the reactants. The exact volume will depend on the scale of the reaction.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Place the setup in a heating mantle on a magnetic stirrer.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 6 to 48 hours), depending on the scale and desired conversion.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Diethyl ((m-chloroanilino)methylene)malonate.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Actual values may vary based on the specific reaction conditions and scale.

ParameterValueRationale
Molar Ratio (m-Chloroaniline:DEEMM) 1:1A stoichiometric ratio is typically used for efficient conversion.
Solvent Toluene or 1,2-dichloroethaneThese solvents have appropriate boiling points for the reaction and are relatively inert.[1]
Reaction Temperature 70–135°C (Reflux)Higher temperatures accelerate the reaction rate by providing the necessary activation energy for the condensation and elimination steps.[1]
Reaction Time 6 - 60 hoursThe duration depends on the reaction temperature and the presence of a catalyst.[1]
Catalyst (Optional) p-toluenesulfonic acidAn acid catalyst can protonate the ethoxy group, making it a better leaving group and accelerating the reaction.[1]
Expected Yield ~50% or higherYields can be influenced by reaction conditions and purification methods.[1]

Broader Context: The Gould-Jacobs Reaction

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is the initial step in the widely recognized Gould-Jacobs reaction .[7] This reaction sequence further involves the thermal cyclization of the anilinomethylenemalonate intermediate to form 4-hydroxyquinolines, which are important precursors for various pharmaceuticals.[7][8]

Conclusion

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a robust and well-established chemical transformation. A thorough understanding of the roles of the primary starting materials, m-chloroaniline and diethyl ethoxymethylenemalonate, coupled with a firm grasp of the underlying enamine formation mechanism, is paramount for achieving high yields and purity. The experimental parameters outlined in this guide provide a solid foundation for researchers to successfully perform and optimize this important reaction in a laboratory setting.

References

  • Wikipedia. Enamine. [Link]

  • Saleh, T., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3084-3097. [Link]

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  • Cambridge University Press. (n.d.). 1 Preparation and some properties. In Assets. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]

  • LookChem. diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. [Link]

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  • Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22. [Link]

  • Google Patents.
  • LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. [Link]

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An In-depth Technical Guide to Diethyl ((m-chloroanilino)methylene)malonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Diethyl ((m-chloroanilino)methylene)malonate, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural formula, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the formation of complex heterocyclic frameworks.

Introduction and Structural Elucidation

Diethyl ((m-chloroanilino)methylene)malonate, with the CAS Number 3412-99-5, is a malonate derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structure features a central diethyl malonate core attached via a methylene bridge to a meta-substituted chloroaniline moiety. This unique arrangement of functional groups, particularly the activated methylene and the chloroanilino group, imparts a versatile reactivity profile, making it a valuable precursor for a variety of chemical transformations.

The IUPAC name for this compound is diethyl 2-[(3-chloroanilino)methylidene]propanedioate.[] Its molecular formula is C₁₄H₁₆ClNO₄, and it has a molecular weight of approximately 297.73 g/mol .[3][]

Structural Formula:

Caption: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar condensations.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene (or another suitable solvent like 1,2-dichloroethane)

  • p-Toluenesulfonic acid (optional catalyst)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-chloroaniline (1 equivalent) in toluene.

  • Addition of DEEMM: To the stirred solution, add diethyl ethoxymethylenemalonate (1 equivalent).

  • Catalyst Addition (Optional): A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 6 to 60 hours depending on the solvent and catalyst used. [1]5. Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Diethyl ((m-chloroanilino)methylene)malonate.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of Diethyl ((m-chloroanilino)methylene)malonate is dominated by the electrophilic nature of the double bond and the potential for cyclization reactions. This makes it a highly valuable intermediate in the synthesis of various heterocyclic compounds.

Key Reactivity Insights

The reactivity of the molecule can be understood through the following logical relationship diagram.

Reactivity_Diagram Structure Diethyl ((m-chloroanilino)methylene)malonate Activated Methylene Group Electrophilic Double Bond Ester Groups Chloroanilino Moiety Reactivity Key Reactivity Cyclization Reactions Nucleophilic Addition Amide Formation Malonic Ester Synthesis Structure:f1->Reactivity:r1 Structure:f0->Reactivity:r3 Structure:f2->Reactivity:r2 Structure:f3->Reactivity:r0 Applications Synthetic Applications Quinolone Synthesis Imidazoquinoline Synthesis Pyrimidine Synthesis Substituted Acetic Acids Reactivity:r0->Applications:a0 Reactivity:r0->Applications:a1 Reactivity:r0->Applications:a2 Reactivity:r3->Applications:a3

Caption: Reactivity and applications of the target compound.

Applications in Drug Development and Heterocyclic Synthesis

Diethyl ((m-chloroanilino)methylene)malonate serves as a critical building block for the synthesis of quinolone and imidazoquinoline frameworks, which are prevalent in many pharmaceutical agents. [1]The malonic ester moiety can be further manipulated, for instance, through hydrolysis and decarboxylation, to introduce a carboxylic acid group, a common feature in many bioactive molecules.

The compound and its derivatives have shown potential biological activities, including antifungal and anticancer properties. [1]The versatility of the malonate group also allows for its use in classical malonic ester synthesis to produce a variety of substituted acetic acids. [1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of Diethyl ((m-chloroanilino)methylene)malonate. A reverse-phase HPLC method can be employed for its separation, typically using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. [2]This method is scalable and can be adapted for preparative separations to isolate impurities. [2]

Safety and Handling

While specific toxicity data for Diethyl ((m-chloroanilino)methylene)malonate is not readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on related compounds like diethyl malonate, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat should be worn. [6][7][8][9][10]Avoid inhalation of dust or vapors and contact with skin and eyes. [6][9]In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [9]

Conclusion

Diethyl ((m-chloroanilino)methylene)malonate is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and rich reactivity make it an important tool for the construction of complex molecules, particularly heterocyclic systems of medicinal interest. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid foundation for its use in research and development.

References

  • SIELC Technologies. (2018-05-16). Diethyl ((m-chloroanilino)methylene)malonate. [Link]

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate. [Link]

  • GSRS. DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 19056-79-2 Name: DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE. [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. [Link]

  • Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
  • ChemBK. DIETHYL 2-[(3-CHLORO-2-METHYLANILINO)METHYLENE]MALONATE. [Link]

  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • LookChem. diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. [Link]

  • Google Patents. (2018-12-18).

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Molecular weight and formula of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diethyl ((m-chloroanilino)methylene)malonate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Diethyl ((m-chloroanilino)methylene)malonate, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical identity, synthesis protocols, mechanistic underpinnings, and key applications, grounding all claims in authoritative references.

Core Chemical Identity

Diethyl ((m-chloroanilino)methylene)malonate is a malonate derivative characterized by a meta-substituted chloroaniline group linked to a diethyl malonate core via a methylene bridge.[1] This structure provides a unique combination of reactivity, making it a valuable precursor in various synthetic pathways.

Identifier Value Source
Molecular Formula C₁₄H₁₆ClNO₄[2][3][4]
Molecular Weight 297.73 g/mol [1][2][3][4]
CAS Number 3412-99-5[1][3][5]
IUPAC Name diethyl 2-[(3-chloroanilino)methylidene]propanedioate[3]
InChI Key BPRVACYIWCWMTJ-UHFFFAOYSA-N[1][2][3][5]
SMILES CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC[2][4]

Physicochemical and Spectroscopic Profile

The reactivity of this compound is largely dictated by its electronic and structural properties. The methylene group, positioned between two electron-withdrawing ester groups, possesses heightened acidity (pKa ~9–12), which is fundamental to its role in enolate formation and subsequent reactions.[1]

Property Value Source
LogP 2.76 - 2.96[4][5]
Topological Polar Surface Area (TPSA) 64.63 Ų[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 6[4]

Spectroscopic Data Summary

Technique Diagnostic Signals Interpretation
¹H NMR δ 8.2 ppm (CH=N), δ 1.3 ppm (CH₃)The downfield shift at 8.2 ppm is characteristic of the vinyl proton coupled to the nitrogen, confirming the enamine structure. The signal at 1.3 ppm corresponds to the methyl protons of the ethyl ester groups.[1]
Mass Spectrometry (MS) Confirms molecular weight of 297.73 g/mol Essential for verifying the structural integrity and identity of the synthesized compound.[1]

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing Diethyl ((m-chloroanilino)methylene)malonate is through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[1]

Reaction Mechanism and Rationale

This reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of m-chloroaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. This step is followed by the elimination of an ethanol molecule to yield the final, stable enamine product. The choice of solvent and catalyst is critical; acid catalysts like p-toluenesulfonic acid can protonate the ethoxy group, making it a better leaving group, while certain bases can facilitate the initial nucleophilic attack.[1] Toluene is often selected as a solvent to facilitate the removal of ethanol via azeotropic distillation, driving the equilibrium towards the product.[1]

Synthesis Workflow Diagram

Synthesis_Workflow m_chloroaniline m-Chloroaniline reaction Condensation Reaction m_chloroaniline->reaction DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->reaction product Diethyl ((m-chloroanilino)methylene)malonate reaction->product Toluene, Reflux (Elimination of Ethanol)

Caption: Workflow for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Detailed Synthesis Protocol

This protocol is a representative example based on established methodologies.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add m-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 equivalents).

  • Solvent Addition: Add toluene as the solvent. The volume should be sufficient to ensure adequate mixing and reflux.

  • Reaction Initiation: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap.

  • Reaction Time: Maintain reflux for 48-60 hours or until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/ethyl acetate) to yield the pure compound.[1]

Key Applications in Research and Development

The utility of this compound stems from its role as a versatile building block for more complex molecules, particularly in the pharmaceutical sector.

Applications core Diethyl ((m-chloroanilino)methylene)malonate heterocycles Heterocyclic Synthesis (e.g., Quinolones, Imidazoquinolines) core->heterocycles amides Amide Formation (Decarboxylative Acylation) core->amides antifungal Antifungal Research core->antifungal anticancer Anticancer Screening core->anticancer mes Malonic Ester Synthesis (Substituted Acetic Acids) core->mes

Caption: Key application pathways for Diethyl ((m-chloroanilino)methylene)malonate.

Precursor for Heterocyclic Frameworks

This compound is a cornerstone in the synthesis of heterocyclic structures like quinolones and imidazoquinolines.[1] The enamine functionality and the two ester groups provide the necessary handles for intramolecular cyclization reactions, often thermally or acid-catalyzed, which are fundamental steps in building these important pharmaceutical scaffolds.

Biological Activity
  • Antifungal Properties: Studies have highlighted the potential of this compound and its derivatives as antifungal agents. The presence of the electron-withdrawing chloro group on the aromatic ring has been shown to enhance bioactivity against certain phytopathogens.[1]

  • Anticancer Potential: Preliminary research and screenings by institutions such as the National Cancer Institute suggest that the compound may inhibit the proliferation of various tumor cell lines.[1] Mechanistic investigations propose that these compounds might induce apoptosis or cell cycle arrest in cancer cells.[1]

Role in Amide and Acetic Acid Synthesis

The molecule is utilized in specialized synthetic methods beyond heterocycles. It can participate in a one-pot decarboxylative acylation process to form amides efficiently.[1] Furthermore, it serves as a substrate in the classic Malonic Ester Synthesis (MES), a fundamental reaction for creating substituted acetic acids.[1]

Analytical Methodologies

Ensuring the purity and identity of Diethyl ((m-chloroanilino)methylene)malonate is crucial for its application in sensitive downstream syntheses. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

HPLC Protocol for Purity Analysis

A robust reverse-phase HPLC method has been developed for its analysis and can be adapted for preparative separation.[5]

  • Column: Use a standard reverse-phase column (e.g., Newcrom R1, C18).[5]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid modifier. For standard HPLC-UV, 0.1% phosphoric acid is suitable. For Mass Spectrometry (MS) compatible applications, 0.1% formic acid should be used instead.[5]

  • Detection: UV detection at an appropriate wavelength (typically determined by a UV scan, e.g., 254 nm or 280 nm).

  • Injection: Dissolve a small sample of the compound in the mobile phase and inject it into the system.

  • Analysis: The retention time and peak purity are used to determine the identity and quantify the purity of the compound. This method is scalable for isolating impurities in preparative separations.[5]

References

  • Benchchem, Diethyl ((m-chloroanilino)methylene)
  • Global Substance Registration System, DIETHYL ((M-CHLOROANILINO)METHYLENE)
  • SIELC Technologies, Diethyl ((m-chloroanilino)methylene)
  • PubChem, Diethyl [(m-chloroanilino)
  • ChemScene, Diethyl 2-(((3-chlorophenyl)amino)methylene)

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Methodological & Application

Application Notes & Protocols: Diethyl ((m-chloroanilino)methylene)malonate in Advanced Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract and Strategic Overview

This document provides a comprehensive technical guide on the synthesis and application of Diethyl ((m-chloroanilino)methylene)malonate, a critical intermediate in modern organic synthesis. While originating from the malonic ester family, its primary utility transcends traditional alkylation pathways. Instead, this compound serves as a powerful electrophilic building block, most notably in the construction of quinoline scaffolds via the Gould-Jacobs reaction.[1][2] For researchers in medicinal chemistry and drug development, mastering the use of this intermediate is key to accessing a wide array of biologically active heterocyclic compounds, including antimalarials and anti-inflammatory agents.[1][3] This guide details the mechanistic underpinnings, provides validated, step-by-step protocols for its synthesis and subsequent cyclization, and offers expert insights into optimizing these transformations.

Physicochemical and Spectroscopic Data

Accurate identification of Diethyl ((m-chloroanilino)methylene)malonate is paramount for successful downstream applications. The following table summarizes its key properties.

PropertyValueSource
IUPAC Name diethyl 2-[(3-chloroanilino)methylidene]propanedioate[4]
Molecular Formula C₁₄H₁₆ClNO₄[4][5]
Molecular Weight 297.73 g/mol [4][5]
CAS Number 3412-99-5[4]
Appearance Colorless oil or solid[6][7]
pKa (alpha-proton) ~9–12 (estimated for the malonate core)[6]

Synthesis of the Key Intermediate: Diethyl ((m-chloroanilino)methylene)malonate

The standard and most efficient method for preparing the title compound is through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[6][8] This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Mechanistic Rationale & Optimization

The reaction's success hinges on facilitating the initial addition-elimination step.

  • Thermal Conditions: The reaction is typically driven by heat, which provides the activation energy for both the nucleophilic attack and the subsequent elimination of ethanol.[6]

  • Solvent Choice: While the reaction can be run neat, solvents like toluene or 1,2-dichloroethane are often employed to ensure homogeneous mixing and controlled heating.[6] High-boiling point solvents are generally preferred.

  • Catalysis: While often performed thermally without a catalyst, both acid (e.g., p-toluenesulfonic acid) and base (e.g., N,N-diisopropylethylamine) catalysts can be used to modulate reaction times and temperatures, although this may require further optimization to prevent side reactions.[6]

The following diagram illustrates the synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_byproduct Byproduct R1 m-Chloroaniline P1 Condensation Reaction R1->P1 R2 Diethyl Ethoxymethylenemalonate (DEEMM) R2->P1 Product Diethyl ((m-chloroanilino)methylene)malonate P1->Product Heat (Reflux) Byproduct Ethanol P1->Byproduct Elimination

Caption: Workflow for the synthesis of the target intermediate.

Protocol: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

This protocol is based on established literature procedures for the thermal condensation of anilines with DEEMM.[6][8]

Materials:

  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)

  • Toluene (or Diphenyl ether for higher temperatures)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add m-chloroaniline (1.0 eq) and toluene (approx. 2-3 mL per gram of aniline).

  • Begin stirring the solution and add diethyl ethoxymethylenemalonate (1.1 eq) dropwise at room temperature.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (for toluene, ~110°C).

  • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline. The reaction typically takes 4 to 8 hours.

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is often of sufficient purity for the next step.

  • For Higher Purity: If necessary, the product can be purified via vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Expected Outcome: The product is typically obtained as a pale yellow oil or a low-melting solid in high yield (>90%).

Core Application: The Gould-Jacobs Reaction for Quinolone Synthesis

The primary and most powerful application of Diethyl ((m-chloroanilino)methylene)malonate is as a precursor in the Gould-Jacobs reaction to synthesize 4-hydroxyquinoline derivatives.[1][2][9] This multi-step sequence, which begins with the prepared intermediate, is a cornerstone of heterocyclic chemistry.

Detailed Mechanism

The Gould-Jacobs reaction proceeds through three key stages following the formation of the anilinomethylenemalonate intermediate:

  • Thermal Cyclization: At high temperatures (typically 240-260°C), the intermediate undergoes a 6-electron electrocyclization. This is an intramolecular aromatic substitution where the aniline ring acts as the nucleophile, attacking one of the ester carbonyls. This is the rate-determining step and requires a high-boiling solvent like diphenyl ether or Dowtherm A.

  • Saponification: The resulting quinolone ester is hydrolyzed, typically using aqueous sodium hydroxide, to convert the ethyl ester to a carboxylate salt.

  • Decarboxylation: Acidification followed by heating leads to the decarboxylation of the β-keto acid intermediate, yielding the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.[1]

The diagram below outlines the mechanistic pathway.

G A Diethyl ((m-chloroanilino)methylene)malonate P1 High Temp. (e.g., Diphenyl Ether, ~250°C) A->P1 Thermal Electrocyclization (-EtOH) B Cyclized Intermediate (Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) P2 Saponification (1. NaOH, H₂O) B->P2 C Quinolone Carboxylate Salt P3 Acidification & Decarboxylation (2. HCl, Heat) C->P3 D Quinolone Carboxylic Acid E Final Product (7-Chloro-4-hydroxyquinoline) D->E -CO₂ P1->B P2->C P3->D

Caption: Mechanism of the Gould-Jacobs reaction.

Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol provides a robust method for the cyclization of the intermediate to a medicinally relevant quinoline core.[3][9]

Materials:

  • Diethyl ((m-chloroanilino)methylene)malonate (1.0 eq)

  • Diphenyl ether (high-boiling solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, high-temperature thermometer, heating mantle, reflux condenser

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Cyclization: In a flask suitable for high-temperature reactions, add diphenyl ether and heat it to 250°C under an inert atmosphere (e.g., Nitrogen).

  • Slowly add a solution of Diethyl ((m-chloroanilino)methylene)malonate in a minimal amount of diphenyl ether to the hot solvent over 20-30 minutes.

  • Maintain the reaction temperature at 250-255°C for an additional 30 minutes after the addition is complete.

  • Trustworthiness Check: The reaction progress can be monitored by taking small aliquots, allowing them to cool, diluting with ether/hexane, and analyzing the precipitate by TLC or HPLC to confirm the formation of the cyclized ester.

  • Allow the reaction mixture to cool to below 100°C. Add hexane to precipitate the crude quinolone ester. Filter the solid, wash with hexane, and dry.

  • Saponification: Suspend the crude ester in a 4M NaOH solution and heat to reflux for 1-2 hours until a clear solution is obtained.

  • Decarboxylation: Cool the solution in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl. A precipitate will form.

  • Heat the acidified slurry to 80-90°C for 1 hour to ensure complete decarboxylation (vigorous gas evolution will be observed initially).

  • Cool the mixture to room temperature. Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-chloro-4-hydroxyquinoline.

Expected Outcome: A white to off-white solid. Yields are typically in the range of 60-80% based on the starting malonate intermediate.

Experimental Troubleshooting
IssueProbable CauseRecommended Solution
Low yield in cyclization step Temperature too low or reaction time too short.Ensure the internal reaction temperature reaches 250°C. Use a high-boiling solvent like Dowtherm A if necessary. Increase reaction time and monitor by TLC.
Dark, tarry product Reaction temperature was too high, leading to decomposition.Maintain strict temperature control (±5°C). Ensure slow, controlled addition of the starting material to the hot solvent to avoid temperature spikes.
Incomplete saponification Insufficient NaOH or reaction time.Use a higher concentration of NaOH or increase the reflux time. Ensure the ester is fully dissolved during reflux.
Incomplete decarboxylation Insufficient heating after acidification.After acidification, ensure the mixture is heated until CO₂ evolution ceases completely. Check the final pH to ensure it is sufficiently acidic.

Analytical Characterization

Product identity and purity should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A typical mobile phase would consist of an acetonitrile/water gradient with a formic or phosphoric acid modifier.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of both the intermediate and the final quinoline product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Safety and Handling

  • Reagents: m-Chloroaniline is toxic and a suspected carcinogen. Diethyl ethoxymethylenemalonate is an irritant. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The Gould-Jacobs cyclization is performed at very high temperatures (~250°C). Use a heating mantle with a temperature controller and ensure the glassware is free of defects. A safety shield should be used.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.

Conclusion

Diethyl ((m-chloroanilino)methylene)malonate is a versatile and indispensable intermediate for synthetic chemists. While derived from a simple malonic ester, its true value is realized in its application as a precursor for complex heterocycles. The Gould-Jacobs reaction, in particular, provides a reliable and scalable route to substituted quinolones, which are prevalent motifs in pharmaceutical sciences. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize and utilize this valuable chemical building block.

References

  • Benchchem. Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5.

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Cambridge University Press.

  • Wikipedia. Gould–Jacobs reaction.

  • Wikipedia. Malonic ester synthesis.

  • R. G. Gould, W. A. Jacobs. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.

  • Sharma, V., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020.

  • University of Calgary. Ch21: Malonic esters.

  • Al-Hiari, Y. M., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 2013, 18(3), 3260-3273.

  • The Organic Chemistry Tutor. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94808, Diethyl ((m-chloroanilino)methylene)malonate.

  • Gaonkar, S. L., et al. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences. 2012, 1(1), 16-22.

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Application Note AN056.

  • PatSnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. PatSnap Eureka.

  • Organic Chemistry Tutor. Malonic Ester Synthesis.

  • Organic Syntheses. Diethyl methylenemalonate. Org. Synth. 1955, 35, 51.

  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.

  • FDA.gov. DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. Global Substance Registration System.

  • Google Patents. An improved process for the synthesis of quinoline derivatives. WO2007060685A1.

  • Fülöp, F., et al. Malonates in Cyclocondensation Reactions. Molecules. 2001, 6(11), 929-938.

  • Sangeetha Gokul. Preparation and synthetic applications of Diethyl malonate. YouTube.

  • SIELC Technologies. Diethyl ((m-chloroanilino)methylene)malonate.

  • Pérez-Picaso, L., et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules. 2023, 28(14), 5565.

  • Majumdar, K. C., et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2017, 22(10), 1648.

Sources

A Robust Reversed-Phase HPLC Method for the Analysis of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Diethyl ((m-chloroanilino)methylene)malonate. This compound is a critical intermediate in the synthesis of various heterocyclic frameworks, including quinolones.[1] The method presented herein is designed for accuracy, precision, and scalability, making it suitable for applications ranging from reaction monitoring in synthetic chemistry to quality control in drug development pipelines. We will explore the scientific rationale behind the selection of chromatographic parameters, provide a detailed step-by-step protocol, and present a framework for method validation.

Introduction and Method Rationale

Diethyl ((m-chloroanilino)methylene)malonate (CAS No. 3412-99-5) is a malonate derivative whose purity is paramount for the successful synthesis of downstream target molecules.[1] High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such non-volatile synthetic intermediates.[2] The method described leverages the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase to achieve separation based on hydrophobicity.[3]

Physicochemical Properties and Chromatographic Strategy

The analyte possesses a molecular weight of 297.73 g/mol and a chemical structure that includes a moderately non-polar aromatic ring and two ethyl ester groups.[4][5] Its calculated LogP value of 3.9 indicates significant hydrophobicity, making it an ideal candidate for retention and separation on a reversed-phase column.[3][4]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, promoting strong van der Waals interactions with the analyte. This ensures adequate retention and separation from more polar impurities, such as unreacted m-chloroaniline, or less retained by-products. Modern, high-purity, end-capped C18 columns are critical to prevent undesirable secondary interactions between the basic anilino nitrogen and acidic residual silanols on the silica support, which can otherwise lead to significant peak tailing.[6]

  • Mobile Phase Rationale: The mobile phase consists of a gradient of acetonitrile and water.

    • Acetonitrile (ACN): Chosen as the organic modifier (strong solvent) due to its low viscosity and UV transparency. In comparison to methanol, ACN often provides different selectivity and sharper peaks for aromatic compounds.[7]

    • Acidification: The addition of a small percentage of acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial.[1][8] This serves two primary functions:

      • It maintains a low pH (typically < 3.5), which suppresses the ionization of residual silanol groups on the stationary phase, further minimizing peak tailing.[3]

      • It ensures that the anilino group of the analyte is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak with reproducible retention.

    • MS-Compatibility: For applications requiring mass spectrometry (MS) detection, volatile formic acid should be used in place of non-volatile phosphoric acid.[8][9]

Detailed Experimental Protocol

This section provides a self-validating protocol. Adherence to the system suitability criteria is essential for generating trustworthy and reproducible data.

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • Diethyl ((m-chloroanilino)methylene)malonate reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, e.g., Milli-Q or equivalent).

    • Phosphoric Acid (H₃PO₄), ~85% (for UV detection).

    • Formic Acid (HCOOH), >99% (for MS-compatible method).

    • Methanol (HPLC grade, for wash cycles).

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • For UV: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • For MS: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask and bring to volume with acetonitrile.

Chromatographic Conditions

All quantitative data should be summarized in a structured table for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Run Time ~15 minutes (including re-equilibration)
System Suitability Criteria

Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met:

ParameterAcceptance Criteria
Peak Asymmetry (Tailing Factor) 0.9 – 1.5
Theoretical Plates (N) > 2000
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B prep_std Prepare Standard Solutions prep_sample Prepare Sample for Analysis sys_suit System Suitability (5x Standard Inj.) prep_sample->sys_suit check_criteria Check Criteria (Asymmetry, RSD%) sys_suit->check_criteria check_criteria->sys_suit Fail run_seq Run Sample Sequence check_criteria->run_seq Pass integrate Integrate Peaks run_seq->integrate quantify Quantify Analyte (Purity %, Conc.) integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of Diethyl ((m-chloroanilino)methylene)malonate.

Expected Results and Method Validation

A successful injection of the standard solution should yield a sharp, symmetrical peak for Diethyl ((m-chloroanilino)methylene)malonate, eluting at approximately 6-8 minutes under the specified gradient conditions. The following tables present hypothetical data to illustrate the expected performance of a fully validated method.

Linearity
Concentration (mg/mL)Peak Area (mAU*s)
0.0155,230
0.025138,100
0.05275,950
0.10551,500
0.201,102,800
Correlation (R²) > 0.999
Precision and Accuracy
ParameterConcentration (mg/mL)Result (%RSD)Acceptance Criteria
Repeatability (n=6) 0.10.8%≤ 2.0%
Intermediate Precision (n=6, Day 2) 0.11.1%≤ 2.0%
Accuracy (Spike Recovery) 0.08 (spiked)99.5%98.0% - 102.0%
Limits of Detection and Quantitation
ParameterValue (mg/mL)Basis of Calculation
LOD ~0.001Signal-to-Noise = 3
LOQ ~0.003Signal-to-Noise = 10

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the analysis of Diethyl ((m-chloroanilino)methylene)malonate. By employing a standard C18 column and an acidified water/acetonitrile mobile phase, this method achieves excellent peak shape, resolution, and sensitivity. The protocol is suitable for routine quality control, purity determination, and quantitative analysis in both research and industrial settings. The inclusion of system suitability criteria ensures the generation of high-quality, trustworthy data for critical decision-making in the drug development process.

References

  • SIELC Technologies. (2018). Diethyl ((m-chloroanilino)methylene)malonate. Retrieved from [Link]

  • Cui, Y., et al. (2015). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94808, Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. Retrieved from [Link]

  • Malviya, R., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Sentellas, S., & Saurina, J. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Bocian, S., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols for the Antifungal Evaluation of Diethyl ((m-chloroanilino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antifungal Potential of a Novel Chemical Scaffold

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant mycoses, the exploration of unique chemical scaffolds is of paramount importance. Diethyl ((m-chloroanilino)methylene)malonate and its derivatives, a class of enamine compounds, have emerged as a promising, albeit underexplored, area of investigation. These compounds are readily synthesized through the condensation of substituted anilines with diethyl ethoxymethylenemalonate (DEEMM).[1]

While comprehensive data on their activity against clinically relevant human fungal pathogens are nascent, preliminary studies have demonstrated notable efficacy against phytopathogens such as Fusarium oxysporum.[1][2] Research has indicated that modifications to the aromatic ring, particularly the inclusion of electron-withdrawing groups like the chloro substituent, can enhance bioactivity.[1] Mechanistic insights, though not fully elucidated for this specific class, suggest that these compounds may disrupt fundamental cellular processes in fungi, potentially leading to cell cycle arrest or apoptosis.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to systematically evaluate the antifungal applications of Diethyl ((m-chloroanilino)methylene)malonate derivatives. Herein, we provide detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo assessment of this promising class of compounds. The methodologies are grounded in authoritative standards to ensure the generation of robust and reproducible data, forming a solid foundation for any drug discovery program.

Part 1: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

The synthesis of the parent compound is a critical first step in exploring the antifungal potential of this chemical series. The following protocol describes a reliable method for the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).

Protocol 1: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Causality Behind Experimental Choices: This one-step reaction is a variation of the Gould-Jacobs reaction, which is highly efficient for forming the enamine linkage.[2] The choice of toluene as a solvent allows for azeotropic removal of the ethanol byproduct, driving the reaction to completion. Microwave-assisted synthesis is presented as a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.

Materials and Reagents:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene, anhydrous

  • Microwave synthesizer or oil bath with reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade) for chromatography

Step-by-Step Methodology:

  • Reactant Stoichiometry: In a microwave-safe reaction vessel, combine m-chloroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • Solvent and Mixing: Add anhydrous toluene (5 mL) to the vessel. If using conventional heating, a round-bottom flask equipped with a magnetic stirrer and reflux condenser is appropriate.

  • Reaction Conditions:

    • Microwave-Assisted: Place the sealed vessel in a microwave synthesizer. Heat the reaction mixture to 150°C and hold for 30 minutes.[2]

    • Conventional Heating: Heat the mixture to reflux (approximately 110°C) in an oil bath and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antifungal Susceptibility and Cytotoxicity Testing

A critical phase in the evaluation of any potential antimicrobial agent is the determination of its spectrum of activity and its potency. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure inter-laboratory reproducibility and comparability of results.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 guidelines, the reference method for yeast susceptibility testing.

Causality Behind Experimental Choices: The broth microdilution method provides a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth. RPMI-1640 medium is the standardized medium as it supports the growth of most clinically relevant yeasts and has minimal interference with the activity of most antifungal agents. The inoculum density is strictly controlled as it significantly impacts the MIC value.

Materials and Reagents:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Step-by-Step Methodology:

  • Inoculum Preparation: a. Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution Series: a. Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a positive control well (fungus without compound) and a negative control well (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 490 nm.

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing for Molds (e.g., Aspergillus fumigatus)

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.

Causality Behind Experimental Choices: Testing molds presents unique challenges due to their filamentous growth. The inoculum consists of conidia (spores), and the preparation must be carefully standardized to ensure a reproducible number of viable spores. The endpoint reading for molds can be more subjective than for yeasts, and both MIC and Minimum Effective Concentration (MEC) are sometimes considered.

Materials and Reagents:

  • Test compound stock solution

  • Aspergillus fumigatus strain (e.g., ATCC 204305)

  • Potato Dextrose Agar (PDA) plates

  • All other reagents as in Protocol 2

Step-by-Step Methodology:

  • Inoculum Preparation: a. Grow the mold on a PDA plate at 35°C for 5-7 days until good sporulation is observed. b. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. e. Perform a viable plate count to confirm the final inoculum concentration, which should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL in the test wells.

  • Drug Dilution and Inoculation: Follow steps 2 and 3 from Protocol 2.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration showing complete inhibition of growth. For some drug classes, a Minimum Effective Concentration (MEC), the lowest concentration leading to the growth of small, rounded, compact hyphal forms, is read instead.

Protocol 4: In Vitro Cytotoxicity Assay

Causality Behind Experimental Choices: Before any in vivo testing, it is crucial to assess the cytotoxicity of the compounds against mammalian cells to determine a potential therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A human embryonic kidney cell line (HEK293) is often used as it is a well-characterized and robust cell line.

Materials and Reagents:

  • HEK293 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Part 3: In Vivo Efficacy Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex biological system. The murine model of systemic candidiasis is a standard and well-accepted model for this purpose.

Protocol 5: Murine Model of Systemic Candidiasis

Causality Behind Experimental Choices: This model mimics a disseminated Candida infection, a severe clinical condition. The intravenous route of infection ensures rapid dissemination of the fungus to target organs, primarily the kidneys. Immunosuppression with cyclophosphamide is often used to establish a more robust and reproducible infection. Fungal burden in the kidneys is a key endpoint as it is the primary target organ in this model.

Materials and Reagents:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain

  • Test compound formulated for intravenous or oral administration

  • Cyclophosphamide (for immunosuppression, optional)

  • Sterile saline

  • SDA plates

Step-by-Step Methodology:

  • Immunosuppression (Optional): Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 3-4 days prior to infection to induce neutropenia.

  • Infection: a. Prepare an inoculum of C. albicans as described in Protocol 2, step 1. b. Infect mice via the lateral tail vein with approximately 1 x 10⁵ CFU of C. albicans in 100 µL of sterile saline.

  • Treatment: a. Begin treatment with the test compound at a predetermined time post-infection (e.g., 2 hours). b. Administer the compound daily for a set period (e.g., 3-5 days) via the desired route (e.g., oral gavage or intravenous injection). c. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Endpoint Assessment: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline. c. Perform serial dilutions of the homogenates and plate them on SDA to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the fungal burden in the kidneys of the treated groups to the vehicle control group to determine the efficacy of the test compound.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
Compound Fungus MIC (µg/mL) HEK293 IC₅₀ (µg/mL) In Vivo Fungal Burden Reduction (log CFU/g)
DEM-ClCandida albicans[Experimental Data][Experimental Data][Experimental Data]
DEM-ClAspergillus fumigatus[Experimental Data][Experimental Data]N/A
[Derivative 1]Candida albicans[Experimental Data][Experimental Data][Experimental Data]
[Derivative 1]Aspergillus fumigatus[Experimental Data][Experimental Data]N/A
FluconazoleCandida albicans[Control Data]>100[Control Data]
Experimental Workflow Diagrams

Antifungal_Screening_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy cluster_3 Lead Optimization synthesis Synthesis of DEM-Cl Derivatives mic_yeast MIC Determination (Yeasts - CLSI M27) synthesis->mic_yeast mic_mold MIC Determination (Molds - CLSI M38) synthesis->mic_mold cytotoxicity Cytotoxicity Assay (MTT on HEK293) synthesis->cytotoxicity in_vivo Murine Model of Systemic Candidiasis mic_yeast->in_vivo mic_mold->in_vivo cytotoxicity->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar moa Mechanism of Action Studies sar->moa

Caption: A comprehensive workflow for the discovery and preclinical development of novel antifungal agents.

In_Vitro_Protocol_Flow start Prepare Fungal Inoculum (Yeast or Mold) drug_prep Prepare Serial Dilutions of Test Compound in 96-Well Plate start->drug_prep inoculate Inoculate Plate with Fungal Suspension drug_prep->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end Report MIC Value read_mic->end

Caption: Standardized workflow for in vitro antifungal susceptibility testing via broth microdilution.

References

  • Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3539. [Link]

Sources

Application Note & Experimental Protocol: Facile Amide Bond Formation Utilizing Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of amides using diethyl ((m-chloroanilino)methylene)malonate as a key intermediate. This compound, a stable and accessible enamine derivative, facilitates a one-pot decarboxylative acylation process, offering a streamlined route to various amides.[1] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and outline essential safety precautions. This document is intended for researchers and professionals in organic synthesis and drug development seeking efficient and reliable methods for amide bond construction.

Introduction and Scientific Rationale

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and functional materials. While numerous methods exist for their synthesis, many rely on stoichiometric coupling reagents that can be wasteful or toxic.[2][3] The use of activated intermediates like diethyl ((m-chloroanilino)methylene)malonate presents an attractive alternative.

Structurally, this reagent is a vinylogous amide, where the electronic influence of the nitrogen atom is relayed through a carbon-carbon double bond to the malonate ester groups. This electronic arrangement renders the methylene carbon susceptible to nucleophilic attack by an incoming amine. The subsequent reaction pathway, often promoted by heat, leads to the formation of a new amide bond and the displacement of the stable diethyl malonate moiety. This approach is particularly valuable for synthesizing amides from aromatic amines, often yielding high-purity products with good efficiency.[1]

Reaction Mechanism: Amine Exchange

The formation of an amide from diethyl ((m-chloroanilino)methylene)malonate and a primary or secondary amine proceeds through a nucleophilic substitution/elimination pathway, often referred to as an amine exchange or transamination reaction.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the incoming amine (R¹R²NH) on the electrophilic β-carbon of the enamine system.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Proton Transfer: A proton transfer likely occurs, neutralizing the attacking nitrogen and protonating the anilino nitrogen, making it a better leaving group.

  • Elimination: The intermediate collapses, eliminating the m-chloroaniline to form a new enamine derived from the attacking amine.

  • Tautomerization & Hydrolysis (Implicit): While not always explicitly shown, subsequent work-up or reaction conditions can lead to the formation of the final amide product. In many applications, the entire malonate group is displaced in a more complex, often heat-induced, decarboxylative acylation process.[1]

The diagram below illustrates the core amine exchange mechanism.

Figure 1: Proposed Amine Exchange Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of diethyl ((m-chloroanilino)methylene)malonate with a representative primary amine, benzylamine, to form the corresponding N-benzyl amide derivative.

Materials and Equipment
Reagents & Chemicals Equipment
Diethyl ((m-chloroanilino)methylene)malonate (FW: 297.73)Round-bottom flask (50 mL or 100 mL)
BenzylamineReflux condenser
Toluene (or other high-boiling solvent like Xylene)Magnetic stirrer and stir bar
Ethyl acetate (for extraction and chromatography)Heating mantle with temperature control
Hexanes (for chromatography)Separatory funnel
1M Hydrochloric acid (HCl)Rotary evaporator
Saturated sodium bicarbonate (NaHCO₃) solutionThin Layer Chromatography (TLC) plates
Brine (saturated NaCl solution)Glassware for column chromatography
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Standard laboratory glassware
Silica gel for column chromatography
Safety Precautions
  • Diethyl ((m-chloroanilino)methylene)malonate: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and nervous system effects.

  • General: Conduct the experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl ((m-chloroanilino)methylene)malonate (5.96 g, 20.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add 40 mL of toluene to the flask and stir to dissolve the starting material. To this solution, add benzylamine (2.14 g, 2.2 mL, 20.0 mmol, 1.0 equiv.).

  • Heating: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the reaction mixture to reflux (approx. 110-111°C for toluene) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting malonate spot has been consumed. This typically takes 4-8 hours.

  • Work-up - Cooldown & Extraction: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted benzylamine and m-chloroaniline byproduct.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to isolate the pure amide product.

  • Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and place the final product under high vacuum to remove any residual solvent. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow and Data Summary

The entire experimental process can be visualized as a sequential workflow.

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup (Flask, Stir Bar, Reagents, Solvent) B 2. Heating to Reflux (Approx. 111°C) A->B Heat C 3. TLC Monitoring (4-8 hours) B->C Time D 4. Cooldown & Work-up (Extraction & Washes) C->D Reaction Complete E 5. Drying & Concentration (Anhydrous MgSO₄, Rotovap) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Figure 2: Experimental Workflow Diagram

Table 1: Summary of Reaction Parameters

ParameterValueNotes
Diethyl ((m-chloroanilino)methylene)malonate5.96 g (20.0 mmol)Limiting Reagent (1.0 equiv.)
Benzylamine2.14 g (20.0 mmol)1.0 equivalent
SolventToluene40 mL
TemperatureReflux (~111 °C)Ensure consistent boiling.
Reaction Time4 - 8 hoursMonitor by TLC for completion.
Expected Yield65 - 85%Yields may vary based on purification efficiency and amine used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient temperature.2. Low reactivity of the chosen amine.3. Moisture in the reaction.1. Ensure the mixture is at a vigorous reflux. Consider a higher boiling solvent like xylene.2. Increase reaction time or consider using a slight excess (1.1 equiv.) of the amine.3. Use anhydrous solvent and ensure glassware is dry.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Inefficient purification.1. See above.2. Ensure proper phase separation; perform back-extraction of aqueous layers if product has some water solubility.3. Optimize chromatography conditions (solvent system, silica amount).
Multiple Spots on TLC (Side Products) 1. Decomposition of starting material or product at high temperatures.2. Self-condensation of the amine or other side reactions.1. Consider running the reaction at a slightly lower temperature for a longer duration.2. Ensure stoichiometry is accurate. The acidic wash during work-up should remove most amine-based impurities.
Difficulty in Purification 1. Product co-elutes with starting material or byproducts.1. Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • JoVE. Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. (2023-04-30). Available from: [Link]

  • ResearchGate. Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. (2025-08-06). Available from: [Link]

  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available from: [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. Available from: [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 19056-79-2 Name: DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE. Available from: [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). Available from: [Link]

  • National Institutes of Health. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles. Available from: [Link]

  • YouTube. Converting Esters to Amides: "Aminolysis". (2021-10-22). Available from: [Link]

Sources

A Robust Reverse-Phase HPLC Method for the Separation and Quantification of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Diethyl ((m-chloroanilino)methylene)malonate. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly quinolone frameworks, making its purity and accurate quantification essential for drug development and quality control processes.[1] The described method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and water, modified with phosphoric acid to ensure optimal peak symmetry and resolution. This guide provides a complete protocol, from sample preparation to analysis and method validation, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2][3]

Introduction and Scientific Rationale

Diethyl ((m-chloroanilino)methylene)malonate (Molecular Formula: C₁₄H₁₆ClNO₄, Molecular Weight: ~297.74 g/mol ) is a malonate derivative whose purity is paramount in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The presence of impurities can significantly impact the yield, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, providing the precision and sensitivity required for such analyses.[6][7]

Causality of Method Selection:

The selection of a reverse-phase chromatographic mode is dictated by the physicochemical properties of the analyte. Diethyl ((m-chloroanilino)methylene)malonate has a calculated LogP value between 2.96 and 3.9, indicating its non-polar, lipophilic nature.[4][5] In reverse-phase chromatography, a non-polar stationary phase (e.g., octadecyl-silane or C18) is paired with a polar mobile phase.[8] This configuration allows the non-polar analyte to be retained on the column through hydrophobic interactions.[9] Elution is then controlled by modulating the mobile phase strength, typically by increasing the proportion of a less polar organic solvent like acetonitrile (ACN). This fundamental principle of "like dissolves like" ensures a robust and predictable separation.

The anilino and malonate functional groups within the molecule contain chromophores that absorb ultraviolet (UV) light, making UV detection a suitable and cost-effective choice for quantification.[10]

Experimental Apparatus and Reagents

ComponentSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
Chromatography Column C18 bonded silica column; Dimensions: 4.6 mm x 150 mm; Particle size: 5 µm.
Data Acquisition Empower®, Chromeleon®, or equivalent chromatography data software (CDS).
Analytical Balance 4- or 5-place balance (e.g., Mettler Toledo XS205).
pH Meter Calibrated pH meter for mobile phase adjustment.
Filtration 0.45 µm nylon or PTFE syringe filters for sample/mobile phase filtration.
ReagentGrade
Diethyl ((m-chloroanilino)methylene)malonate Reference Standard (>99.5% purity).
Acetonitrile (ACN) HPLC Grade.
Water Deionized (DI) or Milli-Q® water (>18 MΩ·cm).
Phosphoric Acid (H₃PO₄) Analytical or HPLC Grade, ~85%.
Methanol HPLC Grade (for system flushing).

Optimized Chromatographic Method

The following parameters were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities.

ParameterOptimized ConditionRationale
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Industry-standard non-polar phase providing excellent retention for the analyte.[11]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidACN provides the necessary elution strength. Phosphoric acid lowers the pH to ~2.5, suppressing the ionization of any potential silanol groups on the stationary phase and acidic impurities, thereby improving peak shape.[12]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and shortens run times compared to gradient elution for a single analyte analysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.[13]
Column Temperature 30 °CMaintains consistent retention times and viscosity, enhancing method robustness.
Detection Wavelength 265 nmThe analyte exhibits strong absorbance at this wavelength, providing high sensitivity. This should be confirmed by running a UV-Vis scan of the analyte in the mobile phase.
Injection Volume 10 µLA suitable volume to balance sensitivity without causing column overload.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Detailed Experimental Protocols

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_post Phase 3: Post-Analysis A Mobile Phase Preparation (ACN/Water/H3PO4) Filter & Degas C HPLC System Setup (Install Column, Set Flow/Temp) A->C B Standard & Sample Prep (Accurate Weighing) Dissolve in Mobile Phase E Sequence Execution (Inject Blank, Standards, Samples) B->E D Column Equilibration (Run mobile phase until baseline is stable) C->D D->E F Data Processing (Peak Integration, Calibration Curve) E->F G Method Validation (Per ICH Q2 Guidelines) F->G H Report Generation G->H Validation_Logic Method Validated HPLC Method Specificity Specificity Specificity->Method Ensures analyte is measured without interference Linearity Linearity & Range Linearity->Method Confirms proportional response to concentration Accuracy Accuracy Accuracy->Method Measures closeness to the true value Precision Precision Precision->Method Demonstrates reproducibility of results LOD_LOQ LOD & LOQ LOD_LOQ->Method Defines sensitivity limits Robustness Robustness Robustness->Method Shows reliability under minor variations

Caption: Interdependence of validation parameters for a trustworthy analytical method.

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable). Spike the analyte into the placebo and confirm that the analyte peak is free from interference from excipients or impurities.

  • Linearity: Inject the prepared working standards (at least 5 concentrations are recommended) in triplicate. [2]Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. [2]For an assay of an active substance, this is typically 80% to 120% of the test concentration. [2]* Accuracy: Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness: Intentionally introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.2 units of pH). The system suitability parameters (e.g., peak area, retention time, tailing factor) should remain within acceptable limits.

Conclusion

The reverse-phase HPLC method presented in this application note is demonstrated to be simple, rapid, and robust for the separation and quantification of Diethyl ((m-chloroanilino)methylene)malonate. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable between laboratories. The detailed protocols for both the analysis and the method validation provide a comprehensive framework for researchers, scientists, and quality control professionals to ensure the reliable analysis of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (2018). Diethyl ((m-chloroanilino)methylene)malonate. Available at: [Link]

  • SIELC Technologies. Separation of Dimethyl malonate on Newcrom R1 HPLC column. Available at: [Link]

  • The Good Scents Company. diethyl malonate, 105-53-3. Available at: [Link]

  • Wikipedia. Diethyl malonate. Available at: [Link]

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Malonic acid. Available at: [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Available at: [Link]

  • Pharmapproach.com. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. UV–Vis spectra of methylene blue solution using different amounts of.... Available at: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • UV+EB Technology. (2020). Photopolymerization of Methylene Malonates. Available at: [Link]

  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. (2019). (PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. Available at: [Link]

  • ResearchGate. UV‐vis spectra of methylene blue (MB) at different time‐intervals.... Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Available at: [Link]

  • MDPI. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • ResearchGate. Ultraviolet–visible (UV–Vis) absorption spectra of methylene blue (MB) solution.... Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

Diethyl ((m-chloroanilino)methylene)malonate (DCAM) is a malonate derivative belonging to a class of compounds, diethyl 2-((aryl(alkyl)amino)methylene)malonates, that have demonstrated promising biological activities, including potential efficacy against tumor cells.[1] Structurally, DCAM (Molecular Formula: C₁₄H₁₆ClNO₄, Molar Mass: 297.73 g/mol ) serves as a versatile intermediate in the synthesis of various heterocyclic frameworks, such as quinolones.[1][2][3] While comprehensive anticancer studies on this specific molecule are emerging, preliminary screenings by bodies such as the National Cancer Institute have suggested its potential, warranting further investigation.[1] Moreover, related malonate-containing structures are known to act as intermediates for small molecule kinase inhibitors that can disrupt cancer cell signaling, leading to apoptosis and cell cycle arrest.[1][4]

This document provides a structured framework for researchers to systematically evaluate the anticancer properties of DCAM. It outlines hypothesis-driven mechanistic studies and provides detailed in vitro protocols to characterize its cytotoxic and anti-proliferative effects. The causality behind experimental design is emphasized to empower researchers to not only execute but also interpret the generated data with confidence.

Section 1: Compound Synthesis and Preparation

The primary route for synthesizing DCAM is through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[1] This reaction is a foundational step, and the purity of the final compound is critical for reproducible biological data.

Synthesis Protocol

This protocol is adapted from established methods for synthesizing diethyl 2-((arylamino)methylene)malonates.[1][5]

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in toluene (approx. 0.5 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux (approx. 110-120°C). The reaction proceeds via the elimination of ethanol, which can be collected in the Dean-Stark trap.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Diethyl ((m-chloroanilino)methylene)malonate.

Rationale: The use of toluene and a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the ethanol byproduct. Catalytic acid speeds up the initial nucleophilic attack of the aniline onto the DEEMM.

Stock Solution Preparation and Quality Control

For biological assays, a highly pure, well-characterized compound is essential.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). DMSO is a common solvent for cell culture experiments, but its final concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Quality Control: Confirm the identity and purity of the synthesized DCAM using:

    • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight (297.73 g/mol ).[]

    • HPLC: To assess purity, which should ideally be >95% for biological assays.[7]

Section 2: Hypothesis-Driven Mechanistic Investigation

While the precise mechanism of DCAM is uncharacterized, data from structurally related compounds allow us to formulate a testable hypothesis. Diethyl maleate, a related ester, has been shown to inhibit cancer cell growth by depleting cellular glutathione (GSH) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] This pathway is a central regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.

Hypothesis: Diethyl ((m-chloroanilino)methylene)malonate induces cancer cell death by disrupting cellular redox balance and modulating key nodes of the MAPK signaling cascade, such as ERK, JNK, and p38, leading to apoptosis and cell cycle arrest.

dot digraph "Hypothesized_MAPK_Pathway_Modulation_by_DCAM" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.2, height=0.8];

} endom Caption: Hypothesized mechanism of DCAM targeting the MAPK signaling pathway.

Section 3: In Vitro Protocols for Anticancer Evaluation

This section provides step-by-step protocols to screen DCAM for anticancer activity and test the proposed mechanism.

Protocol: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DCAM across various cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin).

  • DCAM stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).

  • Plate reader (absorbance at 490 nm for MTS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent in control wells by the end of the experiment.

  • Compound Treatment: Prepare serial dilutions of DCAM in complete medium from the 10 mM DMSO stock. A common concentration range to start with is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various DCAM concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plates for 48 or 72 hours.

    • Causality: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation and viability.

  • Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the DCAM concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation:

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hSelectivity Index (SI)
MCF-7[Experimental Value][Experimental Value][Calculated Value]
A549[Experimental Value][Experimental Value][Calculated Value]
HCT116[Experimental Value][Experimental Value][Calculated Value]
MCF-10A[Experimental Value][Experimental Value]N/A
Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity.
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by DCAM.

Materials:

  • 6-well plates.

  • DCAM at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with DCAM (vehicle, 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples immediately by flow cytometry.

    • Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+).

Protocol: Western Blotting for MAPK Pathway Proteins

Objective: To determine if DCAM modulates the phosphorylation status of key MAPK proteins.

Materials:

  • DCAM at 1x IC₅₀ concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Treat cells in 6-well plates with DCAM (1x IC₅₀) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 6 hr, 24 hr).

  • Lyse the cells with ice-cold RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence imager.

    • Causality: Analyzing the ratio of phosphorylated (active) to total protein at different time points reveals the dynamics of pathway activation or inhibition induced by the compound.

Section 4: Experimental Workflow and Data Integration

A logical workflow is essential for efficiently characterizing a novel compound. The process begins with broad screening and progressively narrows down to specific mechanistic studies based on the initial findings.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom Caption: A systematic workflow for the anticancer evaluation of DCAM.

Section 5: Summary and Future Directions

This guide provides a comprehensive framework for the initial investigation of Diethyl ((m-chloroanilino)methylene)malonate as a potential anticancer agent. By following these protocols, researchers can:

  • Reliably synthesize and prepare the compound for biological testing.

  • Determine its cytotoxic potency (IC₅₀) across a panel of cancer cells.

  • Elucidate its primary mode of action, such as the induction of apoptosis.

  • Test a specific, data-driven hypothesis regarding its effect on the MAPK signaling pathway.

Positive and compelling results from this in vitro evaluation would form a strong basis for advancing the compound into more complex studies, including:

  • In Vivo Efficacy Studies: Using xenograft models derived from the most sensitive cell lines to assess anti-tumor activity in a physiological context.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of DCAM.

  • Target Deconvolution: Employing techniques like chemical proteomics or thermal shift assays to identify the direct molecular target(s) of DCAM within the cancer cell.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DCAM to optimize potency and selectivity.

References

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. [Link]

  • Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22. [Link]

  • SIELC Technologies. (2018). Diethyl ((m-chloroanilino)methylene)malonate. [Link]

  • Global Substance Registration System (GSRS). DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3422. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • Awasthi, S., et al. (2015). Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways. Redox Biology, 5, 329-341. [Link]

  • LookChem. diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. [Link]

  • Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6, 255-258. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Frameworks Using Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon for Heterocyclic Chemistry

In the landscape of modern medicinal and materials chemistry, the efficient construction of heterocyclic frameworks remains a cornerstone of molecular design and innovation. Diethyl ((m-chloroanilino)methylene)malonate stands out as a highly versatile and valuable building block in this endeavor.[1][2] Structurally, it comprises a meta-substituted chloroaniline linked to a diethyl malonate moiety via a methylene bridge, creating a reactive enaminone system. This arrangement of functional groups provides a unique combination of nucleophilic and electrophilic centers, predisposing the molecule to undergo a variety of cyclization reactions.[3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Diethyl ((m-chloroanilino)methylene)malonate for the synthesis of diverse heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore the broader synthetic potential of this key intermediate.

Core Application: The Gould-Jacobs Reaction for Quinolone Synthesis

One of the most prominent applications of Diethyl ((m-chloroanilino)methylene)malonate is in the synthesis of quinoline derivatives, particularly 4-hydroxyquinolines, via the Gould-Jacobs reaction.[4][5] This reaction is a powerful tool for accessing the quinolone core, a privileged scaffold found in numerous antibacterial agents and other therapeutic compounds.[6][7]

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a two-step sequence: an initial condensation followed by a thermally induced cyclization.[8]

  • Formation of the Enaminone: The synthesis of the title compound, Diethyl ((m-chloroanilino)methylene)malonate, is typically achieved through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[1] The reaction involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[4]

  • Thermal Cyclization: The subsequent and crucial step is the high-temperature intramolecular cyclization of the purified Diethyl ((m-chloroanilino)methylene)malonate.[6] This electrocyclization reaction involves the attack of a carbon atom of the benzene ring onto one of the ester carbonyl groups, leading to the formation of the quinoline ring system with the elimination of another molecule of ethanol.[4][9] The reaction is typically carried out in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to achieve the necessary temperatures for cyclization.[8][10] Subsequent hydrolysis and decarboxylation of the resulting ester yield the final 4-hydroxyquinoline product.[8][9]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism m_chloroaniline m-Chloroaniline intermediate Diethyl ((m-chloroanilino)methylene)malonate m_chloroaniline->intermediate Condensation (-EtOH) deemm Diethyl ethoxymethylenemalonate (DEEMM) quinoline_ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate->quinoline_ester Thermal Cyclization (High Temp, -EtOH) final_product 7-Chloro-4-hydroxyquinoline quinoline_ester->final_product Hydrolysis & Decarboxylation (-CO2)

Caption: Simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol details the synthesis of 7-chloro-4-hydroxyquinoline, a key intermediate in the production of the antimalarial drug Chloroquine, starting from m-chloroaniline.[11]

Part A: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve m-chloroaniline (1 equivalent) in toluene.

  • Add diethyl ethoxymethylenemalonate (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, Diethyl ((m-chloroanilino)methylene)malonate, can be purified by recrystallization from ethanol to yield a crystalline solid.[1]

Part B: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Materials:

  • Diethyl ((m-chloroanilino)methylene)malonate

  • Dowtherm A (or diphenyl ether)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus

  • Heating mantle with temperature controller

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a distillation setup, heat Dowtherm A to approximately 250 °C.

  • Slowly add the Diethyl ((m-chloroanilino)methylene)malonate from Part A to the hot Dowtherm A with vigorous stirring.

  • Ethanol will begin to distill off as the cyclization proceeds.

  • Maintain the reaction temperature for 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with petroleum ether.[10]

Part C: Hydrolysis and Decarboxylation to 7-Chloro-4-hydroxyquinoline

Materials:

  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Aqueous sodium hydroxide solution (10%)

  • Hydrochloric acid (concentrated)

Equipment:

  • Beakers

  • Magnetic stirrer

  • pH meter or litmus paper

  • Büchner funnel and flask

Procedure:

  • Suspend the crude product from Part B in a 10% aqueous sodium hydroxide solution and heat with stirring until a clear solution is obtained.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Collect the precipitate by filtration and wash with water.

  • Heat the dried carboxylic acid intermediate at its melting point until carbon dioxide evolution ceases to effect decarboxylation.

  • The resulting crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization.

Parameter Part A: Condensation Part B: Cyclization Part C: Hydrolysis & Decarboxylation
Solvent TolueneDowtherm AWater
Temperature Reflux~250 °CHeating / Melting Point
Reaction Time 2-4 hours15-30 minutesVariable
Key Transformation Enaminone formationQuinoline ring closureSaponification & CO2 extrusion

Expanding the Synthetic Horizon: Access to Other Heterocyclic Systems

The reactivity profile of Diethyl ((m-chloroanilino)methylene)malonate and related enaminones extends beyond quinoline synthesis, offering pathways to other important heterocyclic frameworks.

Synthesis of Pyrimidine Derivatives

Enaminones are well-established precursors for the synthesis of pyrimidine rings.[3][12] The core strategy involves the reaction of the enaminone with a suitable binucleophile, such as amidines or ureas.[13]

General Mechanistic Principle:

The synthesis of pyrimidines from enaminones generally proceeds via a condensation-cyclization sequence. The binucleophile attacks the electrophilic carbonyl carbon of one of the ester groups, followed by an intramolecular cyclization involving the enamine nitrogen and the other electrophilic center of the binucleophile. Subsequent elimination of water and ethanol leads to the aromatic pyrimidine ring.

Pyrimidine_Synthesis Figure 2: General Pyrimidine Synthesis Workflow enaminone Diethyl ((m-chloroanilino)methylene)malonate intermediate Acyclic Intermediate enaminone->intermediate Condensation binucleophile Binucleophile (e.g., Amidines, Urea) binucleophile->intermediate pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclization & Aromatization

Caption: Conceptual workflow for pyrimidine synthesis.

Protocol: General Procedure for the Synthesis of a Substituted Pyrimidine

Materials:

  • Diethyl ((m-chloroanilino)methylene)malonate

  • Amidine hydrochloride (e.g., acetamidine hydrochloride)

  • Sodium ethoxide

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes.

  • Add Diethyl ((m-chloroanilino)methylene)malonate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

Diethyl ((m-chloroanilino)methylene)malonate has proven itself to be a cornerstone synthon for the construction of medicinally relevant heterocyclic frameworks. The Gould-Jacobs reaction provides a reliable and scalable route to substituted quinolones, while the inherent reactivity of the enaminone moiety opens doors to a wider array of heterocyclic systems, including pyrimidines. The protocols detailed herein offer a robust starting point for researchers to explore the rich chemistry of this versatile intermediate. Future work in this area could focus on the development of milder reaction conditions for the cyclization steps, potentially through the use of microwave irradiation or novel catalytic systems, to further enhance the efficiency and sustainability of these important synthetic transformations.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

  • Gaonkar, S. L., Mahendra, M., Nanjunda Swamy, S., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3585.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3136–3145.
  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
  • PubMed. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. The Journal of Organic Chemistry, 72(8), 2891-2900.
  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrimidine ring from some enaminone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2012). The thermal C2–C6 (Schmittel)/ene cyclization of enyne–allenes – crossing the boundary between classical and nonstatistical kinetics. Journal of Physical Organic Chemistry, 25(3), 195-208.
  • Wiley Online Library. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction: The Gould-Jacobs Foundation

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a classic example of enamine formation, typically achieved through the condensation of m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction serves as the initial and crucial step in the Gould-Jacobs reaction for the preparation of quinolines and their 4-hydroxy derivatives, which are core scaffolds in many pharmaceutical agents.[1][2][3][4][5] The seemingly straightforward nature of this condensation can present challenges; this guide is structured to address these issues directly, providing both theoretical understanding and practical, field-tested solutions.

Troubleshooting Guide: From Low Yields to Impurities

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequent challenge in this synthesis. Several factors, often interacting, can be responsible. A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

  • Sub-optimal Reaction Temperature: The condensation requires sufficient thermal energy. Temperatures ranging from 70–135°C are typically reported.[6] However, for the subsequent cyclization in the Gould-Jacobs reaction, much higher temperatures (up to 250°C in solvents like diphenyl ether) are needed.[2][7] For the initial condensation, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation.

    • Actionable Advice: Start by ensuring your reaction is maintained at a consistent temperature within the recommended range (e.g., 100-130°C) for 1-2 hours.[2] Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal time and temperature for your specific setup.

  • Inefficient Removal of Ethanol: The reaction is a condensation that produces ethanol as a byproduct.[6] According to Le Chatelier's principle, the presence of ethanol can slow down or even reverse the reaction.

    • Actionable Advice: If conducting the reaction at reflux in a solvent like toluene, consider using a Dean-Stark trap to azeotropically remove the ethanol as it forms. This will drive the equilibrium towards the product.[8]

  • Inappropriate Solvent Choice: The choice of solvent can influence reaction kinetics. Toluene and 1,2-dichloroethane are commonly used.[6]

    • Actionable Advice: Toluene is often preferred for reactions utilizing a Dean-Stark trap. If not removing ethanol, a higher boiling point, inert solvent may be beneficial.

  • Reactant Quality and Stoichiometry: The purity of m-chloroaniline and DEEMM is critical. Impurities can interfere with the reaction. Also, ensure the stoichiometry is correct.

    • Actionable Advice: Use freshly distilled or high-purity m-chloroaniline. DEEMM can degrade over time; use a fresh bottle or purify by distillation if necessary.[9] A slight excess (1.0-1.2 equivalents) of DEEMM is sometimes used to ensure complete consumption of the aniline.[2]

  • Absence of a Catalyst (in some protocols): While the reaction can proceed thermally, a catalyst can improve the rate and yield.

    • Actionable Advice: Consider adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), to protonate the ethoxy group of DEEMM, making it a better leaving group.[6][8] Alternatively, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has been reported to give yields of around 50% in 1,2-dichloroethane at 100°C after 6 hours.[6]

Question 2: My TLC analysis shows unreacted starting materials even after prolonged reaction times. What's going wrong?

This indicates an incomplete reaction. The causes are similar to those for low yield but point more specifically to issues with reaction kinetics or equilibrium.

Probable Causes & Solutions:

  • Insufficient Heating: The reaction may not have reached the necessary activation energy.

    • Actionable Advice: Gradually increase the reaction temperature in increments of 10°C, monitoring the progress by TLC. For a significant increase in reaction rate, microwave synthesis can be employed, with temperatures reaching up to 300°C for very short reaction times (e.g., 5 minutes), which can dramatically improve conversion.[2][10]

  • Catalyst Deactivation or Absence: If using a catalyst, it may be inactive or absent.

    • Actionable Advice: Ensure the catalyst is of good quality. If using p-TsOH, ensure it is not overly hydrated.

  • Reversibility of the Reaction: As mentioned, the accumulation of ethanol can stall the reaction.

    • Actionable Advice: Implement a method for ethanol removal, such as a Dean-Stark trap or conducting the reaction under a stream of inert gas to carry away volatile byproducts.

Question 3: I've isolated my product, but it's contaminated with a significant side product. What could it be and how do I prevent it?

The most likely side products are those resulting from further reactions or impurities in the starting materials.

Probable Causes & Solutions:

  • Formation of 4-Ethoxyquinolines: In related Gould-Jacobs reactions, the formation of 4-ethoxyquinolines has been reported as a side product.[1] This can occur if there is a source of hydroxide that facilitates the hydrolysis of the malonate ester, producing ethanol which can then react further.

    • Actionable Advice: Ensure all reagents and solvents are dry. Avoid strong bases that could promote hydrolysis.

  • Polymerization of DEEMM: Diethyl ethoxymethylenemalonate can be unstable and may polymerize, especially if impure or stored improperly.

    • Actionable Advice: Use high-purity DEEMM and consider distilling it before use.[11]

  • Incomplete Work-up: The crude product may contain unreacted starting materials or catalyst.

    • Actionable Advice: After the reaction, cool the mixture and precipitate the product using a non-polar solvent like hexane.[2] Wash the filtered solid thoroughly with cold non-polar solvent to remove soluble impurities. Recrystallization is an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate?

The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of m-chloroaniline acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the stable enamine product.[3][5]

Q2: Is a catalyst always necessary for this reaction?

No, the reaction can be driven thermally by heating the neat reactants or in a high-boiling solvent.[2][7] However, a catalyst, either acidic (like p-TsOH) or basic (like DIPEA), can accelerate the reaction, potentially allowing for lower temperatures or shorter reaction times.[6]

Q3: Can I use other malonate derivatives for this synthesis?

Diethyl ethoxymethylenemalonate (DEEMM) is considered the premier reagent for this type of condensation in the Gould-Jacobs reaction due to its electrophilic double bond which reacts readily with anilines.[2] While other malonates like diethyl malonate can be used in different types of enamine syntheses, for this specific transformation, DEEMM is the most effective.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (m-chloroaniline and DEEMM) from the product. The product is typically more polar than the starting materials and will have a lower Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually m-chloroaniline) has disappeared.

Q5: What are the optimal conditions for product purification?

After cooling the reaction mixture, the product often precipitates. It can be collected by filtration and washed with a cold non-polar solvent like hexane to remove unreacted DEEMM and other soluble impurities.[2] For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or an ethyl acetate/hexane mixture.

Experimental Protocols

Protocol 1: Thermal Condensation (Solvent-Free)

This protocol is straightforward and avoids the use of solvents.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 120-130°C for 1-2 hours.

  • Monitor the reaction progress by TLC. The evolution of ethanol should be observable.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hexane to the flask to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with cold hexane.

  • Dry the product under vacuum. If necessary, purify further by recrystallization.

Protocol 2: Catalytic Condensation in Toluene with a Dean-Stark Trap

This protocol is designed to maximize yield by removing the ethanol byproduct.

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add m-chloroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more ethanol is collected or TLC indicates the reaction is complete (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Data Summary

ParameterCondition 1Condition 2Condition 3
Reactants m-chloroaniline, DEEMMm-chloroaniline, DEEMMm-chloroaniline, DEEMM
Solvent None (Neat)1,2-dichloroethaneToluene
Catalyst NoneN,N-diisopropylethylaminep-toluenesulfonic acid
Temperature 100-130°C100°CReflux (~111°C)
Time 1-2 hours6 hours2-4 hours
Key Feature Solvent-freeBase-catalyzedEthanol removal
Reported Yield Variable~50%[6]Potentially high

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine m-chloroaniline, DEEMM, and optional catalyst in a suitable solvent. heat Heat mixture to 100-130°C reagents->heat Setup reaction vessel monitor Monitor reaction by TLC heat->monitor During heating cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate product with non-polar solvent (e.g., hexane) cool->precipitate filtrate Filter and wash the solid precipitate->filtrate dry Dry under vacuum filtrate->dry recrystallize Recrystallize for higher purity (optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Troubleshooting Logic

G cluster_causes cluster_solutions start Low Yield or Incomplete Reaction temp Sub-optimal Temperature start->temp ethanol Ethanol Buildup (Equilibrium) start->ethanol quality Poor Reagent Quality start->quality catalyst Catalyst Issue start->catalyst inc_temp Increase Temperature (Monitor by TLC) temp->inc_temp dean_stark Use Dean-Stark Trap ethanol->dean_stark purify Purify/Use Fresh Reagents quality->purify check_cat Check/Add Catalyst catalyst->check_cat

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., Zahran, M. A., & Ammar, Y. A. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help! Retrieved from [Link]

  • Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

  • Molbase. (n.d.). CGS-9896. Retrieved from [Link]

  • LookChem. (n.d.). diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. Retrieved from [Link]

  • Gaonkar, S. L., Mahendra, M., Nanjunda Swamy, S., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • SIELC Technologies. (2018). Diethyl ((m-chloroanilino)methylene)malonate. Retrieved from [Link]

  • Quora. (2020). What is the preparation of diethyl malonate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).
  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

Influence of reaction conditions on Diethyl ((m-chloroanilino)methylene)malonate purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this critical synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high purity of your target compound.

Introduction to the Synthesis

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a cornerstone reaction for the formation of various heterocyclic compounds, notably quinolones, which are of significant interest in medicinal chemistry. The reaction is a condensation between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), typically proceeding via a nucleophilic substitution on the electron-deficient double bond of DEEM. While seemingly straightforward, the purity and yield of the final product are highly sensitive to a range of reaction parameters. This guide will delve into the nuances of these conditions to help you navigate potential challenges.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds through a vinylogous nucleophilic substitution.

reaction_mechanism m_chloroaniline m-Chloroaniline intermediate Zwitterionic Intermediate m_chloroaniline->intermediate Nucleophilic Attack DEEM Diethyl Ethoxymethylenemalonate DEEM->intermediate product Diethyl ((m-chloroanilino)methylene)malonate intermediate->product Proton Transfer & Elimination ethanol Ethanol (byproduct)

Caption: General reaction mechanism for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 6 to 60 hours depending on the conditions.[1] Ensure the reaction temperature is optimal; for many solvent-based systems, a range of 70-135°C is effective.[1]

  • Suboptimal Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions.

    • Solution: Experiment with a temperature gradient to find the optimal point for your specific solvent and catalyst system. For instance, solvent-free microwave-assisted synthesis may require temperatures around 150°C for a shorter duration.

  • Reagent Quality: The purity of m-chloroaniline and DEEM can significantly impact the yield.

    • Solution: Use freshly distilled or high-purity reagents. DEEM can degrade over time, so it is advisable to use a freshly opened bottle or distill it before use.

  • Moisture in the Reaction: Water can hydrolyze DEEM and affect the reaction equilibrium.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product is discolored (yellow to brown). How can I prevent this and purify it?

Possible Causes and Solutions:

  • Side Reactions: At elevated temperatures, the desired product can undergo cyclization to form quinoline by-products, which are often colored.[2][3]

    • Solution: Carefully control the reaction temperature and time to minimize the formation of these by-products. If they do form, purification by column chromatography is usually effective.

  • Oxidation of Aniline: m-Chloroaniline can be susceptible to oxidation, leading to colored impurities.

    • Solution: Performing the reaction under an inert atmosphere can mitigate this issue.

  • Purification Strategy:

    • Recrystallization: This is an effective method for removing colored impurities. A mixed solvent system of ether and ethyl acetate is often successful.[1] Experiment with different ratios to optimize crystal formation and purity.

    • Activated Carbon: Adding a small amount of activated carbon to the solution before the final filtration step of recrystallization can help adsorb colored impurities.

    • Column Chromatography: A silica gel column with a gradient elution of hexane and ethyl acetate is a reliable method for separating the desired product from colored byproducts.

Q3: I am observing an unexpected side product in my NMR/LC-MS analysis. What could it be?

Possible Side Products and their Origins:

Side ProductPotential CauseHow to Avoid
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate High reaction temperatures leading to intramolecular cyclization (Gould-Jacobs reaction).[2][3]Maintain a lower reaction temperature (e.g., 80-100°C) and monitor the reaction closely to stop it before significant cyclization occurs.
4-Ethoxyquinolines Presence of a base (e.g., from residual sodium hydroxide in reagents) and moisture, leading to the formation of sodium ethoxide which can react with the cyclized product.[4]Ensure all reagents and glassware are dry. Use freshly purified reagents.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Increase reaction time, optimize temperature, and ensure efficient stirring.
Diethyl Malonate Hydrolysis of DEEM if water is present in the reaction mixture.Use anhydrous solvents and reagents.

Q4: My product is an oil and is difficult to crystallize. What should I do?

Possible Causes and Solutions:

  • Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Solution: Purify the oil by column chromatography before attempting recrystallization.

  • Recrystallization Technique:

    • Solvent Selection: Experiment with a wider range of solvent systems. Mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) are often effective.

    • Seeding: Introduce a seed crystal from a previous successful crystallization to induce crystal growth.

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: Toluene and 1,2-dichloroethane are commonly used solvents.[1] The choice can depend on the desired reaction temperature and the catalyst used. Solvent-free conditions, particularly with microwave assistance, have also been shown to be effective and can lead to shorter reaction times and high yields.

Q: Is a catalyst necessary for this reaction?

A: The reaction can proceed without a catalyst, but it is often slower. Acid catalysts like p-toluenesulfonic acid or base catalysts such as N,N-diisopropylethylamine can be used to accelerate the reaction.[1] The choice of catalyst can influence the reaction rate and potentially the side product profile. For instance, a gold(I)/silver(I) co-catalyst system has been shown to be highly efficient for the synthesis of related β-enaminones under solvent-free conditions, achieving a 98% yield in a short time.[5][6]

Catalyst SystemCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
[(PPh3)AuCl]/AgOTf1Solvent-freeRoom Temp0.1798
CuCl5THFRoom Temp295
NiBr2/Photocatalyst5 / 1DMF20°C270

Data adapted from a comparative study on enaminone synthesis and may serve as a starting point for optimization.[2]

Q: How can I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v) to separate the product from the starting materials. The product spot should be UV active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid is suitable for this compound.[7]

Q: What are the optimal conditions for purifying the product by column chromatography?

A: A silica gel column is recommended. Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a 7:3 mixture of hexane and ethyl acetate. Collect fractions and monitor them by TLC to isolate the pure product.

Experimental Protocols

Protocol 1: General Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

experimental_workflow step1 1. Combine Reactants - m-Chloroaniline (1 eq) - Diethyl Ethoxymethylenemalonate (1.1 eq) - Anhydrous Toluene step2 2. Heat Reaction Mixture - Reflux at ~110°C for 6-24h step1->step2 step3 3. Monitor Progress - TLC (Hexane:EtOAc 7:3) step2->step3 step4 4. Work-up - Cool to RT - Remove solvent under reduced pressure step3->step4 step5 5. Purification - Column Chromatography or Recrystallization step4->step5

Caption: A generalized workflow for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-chloroaniline (1.0 equivalent) and anhydrous toluene.

  • Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 6 to 24 hours.

  • Monitor the reaction progress by TLC using a 7:3 hexane/ethyl acetate eluent system. The reaction is complete when the m-chloroaniline spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by either column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/ethyl acetate).

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified Diethyl ((m-chloroanilino)methylene)malonate.

References

  • A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3378-3397. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2011). Molecules, 16(12), 10435-10446. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2011). MDPI. [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molecules, 28(8), 3488. [Link]

  • S1 NMR Chemical Shifts of Trace Impurities. (n.d.). Paulusse Research Group.
  • Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. (n.d.). PubChem. [Link]

  • Diethyl ((m-chloroanilino)methylene)malonate. (2018). SIELC Technologies. [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. [Link]

  • General Information. (n.d.).
  • How to run column chrom
  • Gould Jacobs Quinoline forming reaction. (n.d.). AN56.
  • (a). One-step reaction for the free-solvent synthesis of diethyl... (n.d.).
  • Diethyl ((m-chloroanilino)methylene)malonate. (2018). SIELC Technologies. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Diethyl ((m-chloroanilino)methylene)
  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023).
  • Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871. (n.d.). PubChem. [Link]

  • Purification of Organic Compounds by Flash Column Chrom
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
  • Application Notes and Protocols for the Purification of Diethyl sec-butylethylmalonate by Column Chrom
  • SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. (2011).
  • WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities. (n.d.).
  • DIETHYL ((M-CHLOROANILINO)METHYLENE)
  • General method for the synthesis of enaminones via photoc
  • (PDF) Advances in Enaminomaleimides Chemistry: Synthesis, Chemical Applications, and Perspectives. (2025).
  • ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses Procedure.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.).
  • RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. (2023). HETEROCYCLES, 106(9), 1443.
  • Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)
  • Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. [Link]

  • Studies on enaminones. (n.d.). TSI Journals.
  • diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Purification of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the purification of Diethyl ((m-chloroanilino)methylene)malonate by recrystallization. This guide is structured to address common issues encountered in a research and development setting, emphasizing the scientific principles behind the recommended procedures.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of diethyl ((m-chloroanilino)methylene)malonate via recrystallization. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), a step-by-step experimental protocol, and a summary of key data.

I. Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization of diethyl ((m-chloroanilino)methylene)malonate.

1. Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Verify Solvent Choice: The recommended solvent system for diethyl ((m-chloroanilino)methylene)malonate is a mixture of ether and ethyl acetate[1]. Ensure you are using an appropriate solvent.

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the flask. Be cautious not to add too much, as this will reduce the final yield.

    • Try a Different Solvent: If the compound remains insoluble, a different solvent or solvent mixture may be necessary. Refer to the FAQ section on solvent selection for guidance.

2. Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. The melting point for the related compound, diethyl ((4-chloroanilino)methylene)malonate, is in the range of 63-81°C, suggesting the target compound may have a similar melting point[1].

  • Solution:

    • Lower the Cooling Temperature: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

    • Add More Solvent: Oiling out can occur if the solution is too concentrated. Reheat the solution until the oil dissolves, then add more of the cold solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

    • Use a Lower-Boiling Point Solvent: If the issue persists, consider a solvent with a lower boiling point.

3. Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

      • Seed Crystals: If available, add a tiny crystal of pure diethyl ((m-chloroanilino)methylene)malonate to the solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: If crystallization still does not occur, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

4. Problem: The recrystallized product is colored.

  • Possible Cause: Colored impurities are present in the crude product and are not effectively removed by the chosen solvent.

  • Solution:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired compound.

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary to remove persistent impurities.

5. Problem: The yield is very low.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Careful Handling: Be meticulous during the filtration and washing steps to avoid mechanical loss of the product.

II. Frequently Asked Questions (FAQs)

1. What is the principle of recrystallization?

Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration[2].

2. How do I choose the best solvent for recrystallization?

An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, non-flammable, and inexpensive.

For diethyl ((m-chloroanilino)methylene)malonate, a mixture of ether and ethyl acetate is a good starting point[1].

3. What are the likely impurities in my crude diethyl ((m-chloroanilino)methylene)malonate?

The synthesis of diethyl ((m-chloroanilino)methylene)malonate typically involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM)[1]. Therefore, the most probable impurities are:

  • Unreacted m-chloroaniline

  • Unreacted diethyl ethoxymethylenemalonate

  • Side-products from the condensation reaction.

A proper recrystallization should effectively remove these impurities.

4. How can I assess the purity of my recrystallized product?

Several methods can be used to determine the purity of the final product:

  • Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader. The melting point of the related compound, diethyl ((4-chloroanilino)methylene)malonate, is reported to be in the range of 63-81°C[1].

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity and can quantify any remaining impurities[3].

5. What safety precautions should I take when working with diethyl ((m-chloroanilino)methylene)malonate and the solvents?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethers and ethyl acetate are flammable. Keep them away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for diethyl ((m-chloroanilino)methylene)malonate and the chosen solvents for detailed safety information.

III. Experimental Protocol: Recrystallization of Diethyl ((m-chloroanilino)methylene)malonate

This protocol provides a step-by-step guide for the purification of diethyl ((m-chloroanilino)methylene)malonate using a mixed solvent system of diethyl ether and ethyl acetate.

Materials:

  • Crude diethyl ((m-chloroanilino)methylene)malonate

  • Ethyl acetate

  • Diethyl ether

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude diethyl ((m-chloroanilino)methylene)malonate in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, slowly add diethyl ether until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool undisturbed to room temperature. Crystal formation should begin.

    • Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Purity Assessment:

    • Determine the melting point of the dried crystals and compare it to the literature value (if available).

    • Analyze the purity using TLC, HPLC, or spectroscopic methods as required.

IV. Data Presentation
ParameterValueReference
Molecular Formula C₁₄H₁₆ClNO₄[4][5]
Molecular Weight 297.73 g/mol [4][5][6]
Appearance Solid (expected)Inferred
Melting Point (p-chloro analog) 63-81 °C[1]
Recommended Solvent System Ether/Ethyl Acetate[1]
V. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Product add_solvent Add minimal hot ethyl acetate crude->add_solvent dissolved Dissolved Product (Hot Solution) add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration add_ether Add diethyl ether (induce precipitation) hot_filtration->add_ether reheat Reheat to clarify add_ether->reheat cool_rt Cool to Room Temperature reheat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystals_formed Crystal Slurry cool_ice->crystals_formed filtration Vacuum Filtration crystals_formed->filtration washing Wash with cold diethyl ether filtration->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for diethyl ((m-chloroanilino)methylene)malonate.

References

  • Organic Syntheses Procedure. diethyl methylenemalonate. [Link]

  • PubChem. Diethyl malonate. [Link]

  • PubChem. Diethyl ((m-chloroanilino)methylene)malonate | C14H16ClNO4 | CID 94808. [Link]

  • SIELC Technologies. Diethyl ((m-chloroanilino)methylene)malonate. [Link]

  • GSRS. DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate?

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is primarily achieved through the initial condensation step of the Gould-Jacobs reaction.[1] This reaction involves the nucleophilic attack of the amino group of m-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a substitution of the ethoxy group on DEEMM by the aniline nitrogen, leading to the formation of the desired enamine product and ethanol as a byproduct.[1]

The overall transformation can be visualized as follows:

G m_chloroaniline m-Chloroaniline product Diethyl ((m-chloroanilino)methylene)malonate m_chloroaniline->product + DEEMM DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) ethanol Ethanol product->ethanol - Ethanol

Caption: Overall reaction scheme for the synthesis.

Q2: My reaction yield is low, and the product is impure. What are the most common side reactions?

Low yields and impurities often stem from several predictable side reactions. Understanding these pathways is the first step in troubleshooting your synthesis.

  • Unreacted Starting Materials: The most common impurities are residual m-chloroaniline and DEEMM. This can be due to incomplete reaction kinetics or an improper stoichiometric ratio of reactants.

  • Hydrolysis of Ester Groups: The diethyl ester functionalities on both DEEMM and the final product are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This leads to the formation of corresponding carboxylic acids, which can complicate purification.

  • Formation of Malondianilide: At lower reaction temperatures, or with an excess of m-chloroaniline, a second molecule of the aniline can react with the product or an intermediate, displacing the remaining ester group to form a malondianilide.[2]

  • Decarboxylation: While more prevalent during the subsequent high-temperature cyclization step of the Gould-Jacobs reaction, some decarboxylation of the malonate moiety can occur if the initial condensation is carried out at excessively high temperatures or for prolonged periods.[3]

  • Formation of Bis-Adducts: It is possible for a second molecule of DEEMM to react with the initial product, leading to more complex impurities.[4]

Below is a diagram illustrating the primary reaction and key side reactions:

G cluster_main Main Reaction cluster_side Side Reactions m_chloroaniline m-Chloroaniline product Desired Product m_chloroaniline->product + DEEMM DEEMM DEEMM hydrolysis Hydrolysis Products (Carboxylic Acids) DEEMM->hydrolysis H₂O, Catalyst product->hydrolysis H₂O, Catalyst malondianilide Malondianilide product->malondianilide + m-Chloroaniline decarboxylation Decarboxylation Product product->decarboxylation High Temp. bis_adduct Bis-Adduct product->bis_adduct + DEEMM G start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC/HPLC) start->check_sm sm_present Starting Materials Present check_sm->sm_present optimize_cond Optimize Reaction: - Increase Time/Temp (cautiously) - Adjust Stoichiometry - Remove Byproducts sm_present->optimize_cond Yes sm_absent Starting Materials Absent sm_present->sm_absent No success Pure Product, Improved Yield optimize_cond->success check_side_products Analyze for Side Products (HPLC/MS/NMR) sm_absent->check_side_products hydrolysis Hydrolysis Detected? check_side_products->hydrolysis use_anhydrous Use Anhydrous Conditions & Re-evaluate Catalyst hydrolysis->use_anhydrous Yes other_impurities Other Impurities Detected? hydrolysis->other_impurities No use_anhydrous->success optimize_purification Optimize Purification: - Recrystallization (new solvent) - Column Chromatography other_impurities->optimize_purification No malondianilide Malondianilide/Bis-Adduct? other_impurities->malondianilide optimize_purification->success malondianilide->optimize_purification No control_stoich_temp Control Stoichiometry & Reaction Temperature malondianilide->control_stoich_temp Yes control_stoich_temp->success

Sources

Technical Support Center: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring you can design and execute robust, reproducible syntheses.

Section 1: Catalyst Selection & Synthesis Strategy (FAQs)

This section addresses the most common questions regarding the selection of a synthetic route and catalyst for the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).

Q1: What are the primary methods for synthesizing Diethyl ((m-chloroanilino)methylene)malonate?

The synthesis is fundamentally a condensation reaction between m-chloroaniline and an activated malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEMM).[1] The core transformation involves the nucleophilic attack of the aniline on DEEMM, followed by the elimination of ethanol. The primary decision point for a researcher is the choice of catalyst and reaction conditions, which dictates the reaction's speed, efficiency, and environmental impact.

The main strategies can be broadly categorized as:

  • Catalyst-Free Thermal Condensation: A green and simple approach.

  • Acid Catalysis: Utilizes Brønsted or Lewis acids to accelerate the reaction.

  • Base Catalysis: Employs weak bases to facilitate the condensation.

The logical flow for selecting a method is outlined in the diagram below.

Catalyst Selection Workflow start Start: Synthesize Diethyl ((m-chloroanilino)methylene)malonate q_green Priority: Green Chemistry & Simplicity? start->q_green q_speed Priority: Speed & Low Temperature? q_green->q_speed No cat_free Catalyst-Free Method (High Temp, Solventless) q_green->cat_free Yes acid_base Catalytic Method (Acid or Base) q_speed->acid_base Yes acid Acid Catalysis (e.g., p-TsOH) acid_base->acid Reactant Stability base Base Catalysis (e.g., Piperidine, DIPEA) acid_base->base Mild Conditions Reaction_Mechanism cluster_reactants Reactants cluster_steps Mechanism cluster_catalysis Catalyst Role cluster_product Product R_Aniline m-Chloroaniline (Nucleophile) Step1 1. Nucleophilic Attack R_Aniline->Step1 R_DEEMM DEEMM (Electrophile) R_DEEMM->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Forms intermediate Step2 2. Proton Transfer Intermediate->Step2 Step3 3. Elimination of EtOH Step2->Step3 Base_Cat Base (B:) facilitates proton transfers and the elimination step. Step2->Base_Cat Acid_Cat Acid (H⁺) protonates OEt, making it a better leaving group. Step3->Acid_Cat Product Diethyl ((m-chloroanilino)methylene)malonate Step3->Product Releases EtOH

Sources

Technical Support Center: Temperature Control in Diethyl ((m-chloroanilino)methylene)malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in this critical reaction. As a key intermediate in the synthesis of quinolones and other heterocyclic frameworks, ensuring the purity and yield of this product is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

The Critical Role of Temperature: A Mechanistic Overview

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a nucleophilic substitution reaction where m-chloroaniline attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol.[2] This process, a precursor to the Gould-Jacobs reaction, is highly dependent on temperature to achieve optimal results.[2][3]

Temperature acts as a double-edged sword in this synthesis. On one hand, sufficient thermal energy is required to overcome the activation energy for the initial nucleophilic attack and to facilitate the elimination of ethanol, driving the equilibrium towards the desired product. On the other hand, excessive heat can lead to a cascade of undesirable side reactions, including decomposition of starting materials and product, polymerization, and the formation of impurities that can be challenging to remove and may complicate subsequent high-temperature cyclization steps.[3]

Below is a diagram illustrating the core reaction and the pivotal role of temperature.

ReactionPathway Reaction Pathway and Influence of Temperature m-Chloroaniline m-Chloroaniline Intermediate Addition Intermediate m-Chloroaniline->Intermediate + DEEMM DEEMM Diethyl Ethoxymethylenemalonate SideProduct2 Decomposition Products (e.g., from DEEMM) DEEMM->SideProduct2 Decomposition [Temp Too High] Product Diethyl ((m-chloroanilino)methylene)malonate SideProduct3 Polymeric Tar Product->SideProduct3 Degradation [Temp Too High] SideProduct1 Unreacted Starting Materials Intermediate->Product - Ethanol (EtOH) [Optimal Temperature] Intermediate->SideProduct1 Stalled Reaction [Temp Too Low]

Caption: Core reaction pathway and the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate?

A1: The optimal temperature for this condensation reaction typically falls within the range of 70°C to 135°C .[1] However, the ideal temperature is highly dependent on the solvent and any catalysts used. For instance, reactions in toluene under reflux with an acid catalyst may require higher temperatures and longer reaction times (e.g., 48-60 hours), whereas using a base like N,N-diisopropylethylamine in 1,2-dichloroethane can yield the product at around 100°C in 6 hours.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

SolventCatalystTypical Temperature Range (°C)Typical Reaction Time
Toluenep-Toluenesulfonic acid110-120 (Reflux)48-60 hours[1]
1,2-DichloroethaneN,N-Diisopropylethylamine80-1006-12 hours[1]
EthanolNone (or acid catalyst)78-85 (Reflux)1-6 hours
Solvent-freeMicrowave irradiation15030 minutes
Q2: Can I run the reaction at a lower temperature to improve purity?

A2: Yes, running the reaction at the lower end of the recommended range (e.g., 70-90°C) can minimize the formation of degradation-related impurities. However, this will also significantly slow down the reaction rate. If you choose to use a lower temperature, expect longer reaction times and be prepared to monitor the reaction's progress closely to determine completion. If the reaction stalls, a gradual increase in temperature may be necessary.

Q3: What are the risks of exceeding the recommended temperature?

A3: Exceeding the optimal temperature can lead to several adverse outcomes:

  • Decomposition of Reactants: Diethyl ethoxymethylenemalonate (DEEMM) can decompose at elevated temperatures. While its boiling point is high (around 279-283°C), prolonged heating above 140-150°C can initiate degradation, leading to the formation of byproducts and a reduction in yield.[4][5]

  • Product Degradation: The desired enamine product can also degrade at excessively high temperatures, potentially leading to the formation of colored impurities or tar.

  • Side Reactions: Higher temperatures can promote unwanted side reactions between the reactants or with the solvent.

  • Runaway Reaction Potential: Although this specific reaction is not notoriously exothermic, the combination of aniline derivatives and heating always carries a risk. A rapid, uncontrolled increase in temperature (a runaway reaction) can occur if heat is generated faster than it can be dissipated, leading to a dangerous increase in pressure.[3]

Troubleshooting Guide

Problem 1: The reaction is very slow or has stalled (incomplete conversion of starting materials).

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted m-chloroaniline and/or DEEMM after the expected reaction time.

  • Little to no product formation is observed.

Possible Causes & Solutions:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress at each new setpoint. Ensure your heating apparatus is calibrated and providing accurate and stable heat.

  • Poor Heat Transfer: In larger scale reactions, inefficient stirring can create cold spots within the reaction mixture.

    • Solution: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

  • Reagent Quality: Impure or degraded starting materials can inhibit the reaction.

    • Solution: Use freshly distilled m-chloroaniline and high-purity DEEMM. Ensure reagents have been stored under appropriate conditions.

StalledReaction Troubleshooting: Stalled Reaction Start Reaction Stalled: High SM on TLC/HPLC Cause1 Is Temperature Below Optimal Range (e.g., < 80°C)? Start->Cause1 Cause2 Is Stirring Efficient? Cause1->Cause2 No Solution1 Gradually Increase Temp (5-10°C increments). Monitor progress. Cause1->Solution1 Yes Cause3 Are Reagents High Purity? Cause2->Cause3 Yes Solution2 Increase Stirring Rate. Use appropriate stir bar/overhead stirrer. Cause2->Solution2 No Solution3 Use Freshly Purified Reagents. Cause3->Solution3 Yes Rerun Consider restarting the reaction. Cause3->Rerun No

Caption: Logic diagram for troubleshooting a stalled reaction.

Problem 2: The reaction mixture has darkened significantly, and the product yield is low with many impurities.

Symptoms:

  • The reaction mixture turns dark brown or black.

  • TLC analysis shows multiple spots, streaking, or a dark baseline, indicating the presence of polar, high molecular weight impurities (tar).

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

  • Excessive Temperature: The reaction temperature is too high, causing thermal decomposition of the reactants and/or product.

    • Solution: Repeat the reaction at a lower temperature. If a high temperature is required for a reasonable reaction rate, consider reducing the reaction time. A time-course study can help identify the point at which product formation plateaus and degradation becomes significant.

  • Presence of Oxygen: At elevated temperatures, oxidative side reactions can occur, leading to the formation of colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Localized Hotspots: Poor heat distribution can cause localized overheating, even if the bulk temperature appears correct.

    • Solution: Use a well-controlled heating mantle or oil bath and ensure efficient stirring to prevent hotspots.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of hexane and ethyl acetate is typically effective. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust as needed to achieve good separation (Rf of the product around 0.3-0.5).

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Before starting the reaction (t=0), spot a TLC plate with solutions of your starting materials, m-chloroaniline and DEEMM, as references.

  • Once the reaction begins, take a small aliquot (a drop) from the reaction mixture using a capillary tube at regular intervals (e.g., every 30-60 minutes).

  • Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the diluted aliquot onto the TLC plate alongside the starting material references.

  • Develop the plate in the prepared chamber until the solvent front is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, being more conjugated, should appear as a new, UV-active spot with a different Rf value than the starting materials.

  • Monitor the disappearance of the starting material spots and the appearance and intensity of the product spot over time. The reaction is considered complete when the limiting reagent spot is no longer visible.

References

  • Organic Syntheses. diethyl methylenemalonate. Org. Synth. 1958, 38, 22. [Link]

  • ResearchGate. A solvent-free Jacobs–Gould reaction. Green Chemistry, 2001, 3, 223-225. [Link]

  • MDPI. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Catalysts, 2021, 11(11), 1362. [Link]

  • ResearchGate. Effect of reaction temperature on aniline conversion and product.... [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Application Note AN056. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013, 18(3), 3210-3227. [Link]

  • Wikipedia. Solvent effects. [Link]

  • SIELC Technologies. Diethyl ((m-chloroanilino)methylene)malonate. [Link]

  • PubMed Central (PMC). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Omega, 2021, 6(49), 33831-33840. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • MokuBanga. CGS-9896. [Link]

  • Google Patents. Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Master Organic Chemistry. Enamines. [Link]

  • Making Molecules. Enamines. [Link]

  • Google Patents. Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Google Patents.
  • University of Groningen. Supporting Information for Copper-Catalyzed Enantioselective 1,4-Addition of Organozinc Reagents to α,β-Unsaturated Malonates. [Link]

  • PubMed. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.... [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • ResearchGate. Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability.... [Link]

  • ResearchGate. Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). [Link]

  • ResearchGate. Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability.... [Link]

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Technical Support Center: Solvent Effects on Diethyl ((m-chloroanilino)methylene)malonate Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of solvents in this condensation reaction. As a key intermediate in the synthesis of quinoline-based antimalarial drugs and other heterocyclic compounds, optimizing this reaction is crucial for achieving high yields and purity.[1][2][3][4]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of Diethyl ((m-chloroanilino)methylene)malonate, with a focus on the causal relationships behind experimental choices.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm recovering mostly starting materials. What are the likely causes related to my choice of solvent?

Answer:

Low product yield is a frequent challenge and is often directly linked to the solvent system. The condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) is an equilibrium-driven process involving the formation of an enamine.[5][6] The solvent plays a pivotal role in several key aspects of this transformation:

  • Solubility of Reactants: Ensure that both m-chloroaniline and DEEMM are fully soluble in your chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

    • Pro-Tip: Toluene and 1,2-dichloroethane are commonly used solvents that offer good solubility for the reactants at elevated temperatures.[1]

  • Removal of Ethanol Byproduct: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its efficient removal is essential to drive the equilibrium towards the product.

    • Causality: A solvent that forms an azeotrope with ethanol, such as toluene, is highly effective. Using a Dean-Stark apparatus during reflux allows for the continuous removal of the ethanol-toluene azeotrope, thereby pushing the reaction to completion.

  • Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[1] The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure.

    • Expert Insight: While higher temperatures can accelerate the reaction, they can also lead to side product formation. Toluene (boiling point ~111°C) provides a good balance for this specific condensation. Solvents with significantly lower boiling points may not provide enough thermal energy for efficient conversion.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities and Side Products

Question: I'm observing significant impurity peaks in my crude NMR/LC-MS. How can the solvent influence the formation of side products?

Answer:

The choice of solvent can significantly impact the reaction's selectivity and minimize the formation of unwanted byproducts.

  • Polarity and Intermediate Stabilization: The reaction proceeds through a series of intermediates, including a key iminium ion.[7] The polarity of the solvent can influence the stability of these intermediates.

    • Mechanistic Insight: Aprotic solvents of moderate polarity, like toluene, are generally preferred. Highly polar aprotic solvents (e.g., DMF, DMSO) can sometimes stabilize intermediates to an extent that slows down the desired subsequent reaction steps. Protic solvents like ethanol or methanol can actively participate in the reaction, potentially leading to transesterification or other side reactions.[8]

  • Minimizing Self-Condensation: While less common with these specific reactants, some condensation reactions can be plagued by the self-condensation of the carbonyl-containing starting material. The solvent can play a role in mediating this.

    • Practical Advice: A non-polar solvent can sometimes disfavor the charged intermediates required for self-condensation pathways.

Data Summary: Solvent Effects on Yield and Reaction Time

SolventTypical Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)Key Considerations
Toluene110-115 (Reflux)48-60~85-95Excellent for azeotropic removal of ethanol.[1]
1,2-Dichloroethane80-85 (Reflux)6~50Lower boiling point, may require a catalyst.[1]
Ethanol78 (Reflux)1-670-85Can be used, but ethanol removal is less efficient.[9]
Solvent-free (Microwave)1500.574-96Rapid, but requires specialized equipment.[9]

Frequently Asked Questions (FAQs)

Q1: Can I run this reaction without a solvent?

A1: Yes, solvent-free conditions, often facilitated by microwave irradiation, have been reported to give high yields in a significantly shorter reaction time.[9] This approach is also environmentally friendly. However, it requires a microwave reactor and careful temperature control to avoid decomposition.

Q2: Is a catalyst necessary for this reaction?

A2: The condensation can proceed without a catalyst, particularly at higher temperatures in a solvent like toluene where the removal of ethanol drives the reaction. However, in some cases, an acid catalyst like p-toluenesulfonic acid can be used to accelerate the reaction, especially in lower boiling solvents.[1]

Q3: My m-chloroaniline is a solid. Should I be concerned about its solubility?

A3: Yes, ensuring the m-chloroaniline fully dissolves is critical. Gentle heating of the reaction mixture before initiating reflux can help ensure all reactants are in solution. If solubility remains an issue, you may need to consider a different solvent system or a higher reaction temperature.

Q4: How does the solvent affect the work-up and purification?

A4: The choice of solvent can simplify the purification process. For instance, using a non-polar solvent like toluene allows for easy removal by rotary evaporation. The crude product often crystallizes upon cooling, which can be collected by filtration. If the product remains an oil, the solvent choice will influence the selection of an appropriate solvent system for column chromatography.[1]

Q5: What is the underlying mechanism of this condensation and the role of the solvent?

A5: This reaction is a type of Knoevenagel condensation followed by the elimination of ethanol.[10][11] The mechanism involves the nucleophilic attack of the amine (m-chloroaniline) on the activated double bond of diethyl ethoxymethylenemalonate. The solvent's primary roles are to facilitate the interaction of the reactants, enable the removal of the ethanol byproduct to drive the equilibrium, and provide the necessary thermal energy for the reaction to proceed.

Reaction Mechanism Overview

G A m-Chloroaniline + DEEMM B Nucleophilic Attack A->B Solvent facilitates interaction C Intermediate Adduct B->C D Proton Transfer C->D Solvent can mediate E Elimination of Ethanol D->E F Diethyl ((m-chloroanilino)methylene)malonate E->F Azeotropic removal of EtOH drives reaction

Caption: Simplified reaction mechanism pathway.

Experimental Protocols

Standard Protocol using Toluene with Azeotropic Removal of Ethanol

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Solvent: Add a sufficient volume of toluene to fully dissolve the reactants upon heating (e.g., 5-10 mL per gram of m-chloroaniline).

  • Reaction: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more ethanol is collected in the trap (48-60 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may crystallize out of solution. If so, collect the solid by vacuum filtration and wash with cold hexanes. If not, concentrate the toluene under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[1]

References

  • Geronikaki, A. et al. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. 2021. Available from: [Link]

  • Song, S. et al. A remarkable solvent effect on reductive amination of ketones. ResearchGate. 2020. Available from: [Link]

  • Jain, M. et al. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases. 2021. Available from: [Link]

  • Khan Academy. Synthesis of enamines from secondary amines and carbonyl compounds. YouTube. 2019. Available from: [Link]

  • Kaur, H. et al. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship. Future Journal of Pharmaceutical Sciences. 2022. Available from: [Link]

  • ResearchGate. Antimalarial Drugs with Quinoline Nucleus and Analogs. Available from: [Link]

  • MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. Available from: [Link]

  • Del Grosso, E. et al. Mechanisms of imine exchange reactions in organic solvents. Organic & Biomolecular Chemistry. 2014. Available from: [Link]

  • Master Organic Chemistry. Enamines. 2025. Available from: [Link]

  • Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]

  • Wikipedia. Diethyl malonate. Available from: [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. 2022. Available from: [Link]

  • ResearchGate. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available from: [Link]

  • YouTube. Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. 2022. Available from: [Link]

  • SIELC Technologies. Diethyl ((m-chloroanilino)methylene)malonate. 2018. Available from: [Link]

  • LookChem. diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. Available from: [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. 2026. Available from: [Link]

  • Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

  • Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available from: [Link]

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate. Available from: [Link]

  • NIH. Malonates in Cyclocondensation Reactions. Available from: [Link]

  • Organic Reactions. The Knoevenagel Condensation. Available from: [Link]

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Technical Support Center: Purification of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Diethyl ((m-chloroanilino)methylene)malonate (CAS No: 3412-99-5). This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in obtaining this key synthetic intermediate in high purity. As an intermediate in the synthesis of heterocyclic frameworks like quinolones, its purity is paramount for the success of subsequent reaction steps[1].

This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your purification workflow.

Purification Troubleshooting Workflow

The overall strategy for purifying crude Diethyl ((m-chloroanilino)methylene)malonate follows a logical sequence of identifying the nature of the impurities, selecting an appropriate purification method, and finally, verifying the purity of the isolated product.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Verification start Crude Product Obtained assess_purity Assess Purity & Identify Impurities (TLC, NMR) start->assess_purity is_crystalline Is the major impurity structurally different? assess_purity->is_crystalline recrystallize Recrystallization is_crystalline->recrystallize Yes chromatography Column Chromatography is_crystalline->chromatography No / Multiple Impurities verify Verify Purity (NMR, LC-MS, Melting Point) recrystallize->verify chromatography->verify end Pure Product verify->end

Caption: A general workflow for troubleshooting the purification of Diethyl ((m-chloroanilino)methylene)malonate.

FAQ Section 1: Identifying the Problem
Q1: My crude product is a discolored oil or a low-melting solid. What are the likely impurities?

This is a common observation. The discoloration and physical state are often due to a mixture of unreacted starting materials and potential side products. The synthesis involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM)[1][2].

The most common impurities are:

  • Unreacted m-Chloroaniline: This aniline is a common starting material and can persist if the reaction does not go to completion. It is often a colored oil or low-melting solid and can contribute to discoloration.

  • Unreacted Diethyl Ethoxymethylenemalonate (DEEM): As the other reactant, excess or unreacted DEEM will contaminate the final product.

  • Thermal Side Products: The condensation reaction is often performed at elevated temperatures (70–135 °C)[1]. At very high temperatures, such as those used in subsequent Gould-Jacobs quinoline synthesis (e.g., 240 °C), intramolecular cyclization can occur, leading to quinolone-type structures[3][4]. While less common under standard condensation conditions, even minor amounts of these highly conjugated systems can cause significant coloration.

  • Hydrolysis Products: If moisture is present in the reaction, the diethyl ester functionalities can undergo hydrolysis to the corresponding carboxylic acids, especially if acidic or basic catalysts are used[5][6]. These acidic impurities can complicate the purification process.

Q2: How can I use Thin Layer Chromatography (TLC) to assess the purity of my crude product?

TLC is an indispensable, rapid technique for diagnosing the composition of your crude product. By spotting your crude material alongside the starting materials, you can quickly visualize what remains.

Principle: Separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase (solvent system). More polar compounds interact more strongly with the polar silica gel and thus have a lower Retention Factor (Rf), moving less up the plate.

Expected TLC Results: The product, Diethyl ((m-chloroanilino)methylene)malonate, is more polar than DEEM but typically less polar than m-chloroaniline due to the free amine group on the aniline.

CompoundExpected PolarityExpected Rf Value
Diethyl Ethoxymethylenemalonate (DEEM)LowHigh
Product MediumIntermediate
m-ChloroanilineHighLow
Rf values are highly dependent on the exact solvent system, but the relative order should remain consistent.
Experimental Protocol: TLC Analysis
  • Preparation:

    • Prepare three separate solutions in a small amount of ethyl acetate or dichloromethane: (a) crude product, (b) m-chloroaniline, (c) DEEM.

    • Pour a developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate.

  • Spotting:

    • Using a capillary tube, spot each of the three solutions onto a silica gel TLC plate along a baseline drawn ~1 cm from the bottom. It is good practice to co-spot the crude material with each starting material in separate lanes to confirm identity.

  • Development:

    • Place the plate in the saturated chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). The product and starting materials are UV active.

    • You can also stain the plate, for example, with potassium permanganate, to visualize non-UV active impurities.

  • Interpretation:

    • Compare the spots from your crude product lane with the starting material lanes. The number and relative intensity of the spots will give you a semi-quantitative assessment of your product's purity.

FAQ Section 2: Troubleshooting Purification Methods
Q3: Is recrystallization a suitable method for purification, and how do I choose the right solvent?

Yes, recrystallization is an excellent and highly effective method for purifying Diethyl ((m-chloroanilino)methylene)malonate, provided the impurities have different solubility profiles from the product. It is often the preferred method for removing unreacted starting materials.

The Principle of Recrystallization: The ideal solvent will dissolve the crude product completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the product at low temperatures (e.g., 0-4 °C), allowing it to crystallize out while the impurities remain dissolved in the mother liquor.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation A Crude Solid (Product + Impurities) + Minimum Hot Solvent B All Components Dissolved A->B Heat C Solution Cools Slowly B->C D Pure Product Crystallizes C->D F Filtration D->F E Impurities Remain in Cold Solvent (Mother Liquor) E->F G Pure Crystals F->G

Caption: The principle of purification by recrystallization.

Solvent Selection Guide: A mixed solvent system is often required. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the material, which will then crystallize upon cooling. Literature suggests that an ether/ethyl acetate mixture can be effective[1]. Ethanol is also a common choice for compounds with similar functional groups[7].

Solvent SystemTypeRationale & Comments
Ethanol or IsopropanolSingle SolventThe product contains ester and amine-like functionalities, suggesting good solubility in hot alcohols. Often, impurities are more soluble in cold alcohol than the product.
Ethyl Acetate / HexanesMixed SolventDissolve in a minimum of hot ethyl acetate (good solvent). Add hexanes (poor solvent) dropwise until turbidity persists. Reheat to clarify and cool slowly. This is a versatile system for moderately polar compounds.
TolueneSingle SolventCan be effective if starting materials are highly soluble. The higher boiling point allows for a large solubility differential upon cooling.
Diethyl Ether / HexanesMixed SolventSimilar to the ethyl acetate system but uses a more volatile "good" solvent. Requires careful handling due to the low boiling point and high flammability of ether.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. The product separates as a liquid instead of a solid. This is detrimental to purification as the oil often traps impurities.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of the "good" solvent (or the single solvent if not using a mixed system) to the hot mixture to reduce the saturation level, and then allow it to cool again, more slowly this time.

  • Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered crystals.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

Q5: When should I use column chromatography, and what conditions are recommended?

Column chromatography should be used when recrystallization fails or when impurities have very similar solubility profiles to the product. It is a more powerful but also more time-consuming and resource-intensive technique. It is particularly useful for removing side products that are structurally similar to the desired compound.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. You want an Rf value for your product of ~0.3-0.4 for good separation.

    • Start with a low-polarity solvent system, such as 9:1 Hexanes:Ethyl Acetate .

    • Gradually increase the polarity (e.g., to 7:1, then 4:1 Hexanes:Ethyl Acetate) to elute your product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Collection:

    • Begin eluting with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Q6: I see a persistent baseline impurity in my NMR. Could it be residual solvent?

Absolutely. Solvents used in the reaction (e.g., toluene, 1,2-dichloroethane) or purification (e.g., ethyl acetate, hexanes, ethanol) can be trapped in the crystal lattice of your product.

Confirmation and Removal:

  • Check NMR Chemical Shifts: Compare the impurity peaks in your 1H NMR spectrum to standard chemical shift tables for common laboratory solvents.

  • Removal: High-vacuum drying for several hours, sometimes with gentle heating (if the compound is thermally stable), is usually sufficient to remove most residual solvents. If the solvent is high-boiling (like toluene), co-evaporation with a lower-boiling solvent like dichloromethane can sometimes be effective, followed by high-vacuum drying.

FAQ Section 3: Verifying Purity
Q7: What analytical techniques can confirm the purity of my final product?

A combination of techniques should be used to confirm both the identity and purity of your Diethyl ((m-chloroanilino)methylene)malonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. A clean spectrum with correctly integrated proton signals and the expected number of carbon signals is a strong indicator of purity. The absence of peaks corresponding to starting materials or solvents is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound (m/z for [M+H]⁺ should be ~298.08) and provides an estimate of purity based on the peak area in the chromatogram. An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with a small amount of acid (phosphoric or formic) is suitable[8].

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

  • Thin Layer Chromatography (TLC): Your final, purified product should appear as a single spot on a TLC plate in multiple solvent systems.

By systematically applying these diagnostic and purification techniques, you can reliably overcome common challenges and obtain Diethyl ((m-chloroanilino)methylene)malonate of high purity, suitable for your downstream research and development needs.

References
  • Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

  • Shivaji College, University of Delhi. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Google Patents. (1945). US2373011A - Production of malonic acid.
  • SIELC Technologies. (2018). Diethyl ((m-chloroanilino)methylene)malonate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • Pharmasquare. (n.d.). CGS-9896 - Drug Synthesis Database. Retrieved from [Link]

  • LookChem. (n.d.). diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Scalable Diethyl ((m-chloroanilino)methylene)malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on improving scalability. Here, we address common challenges through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to move from bench-scale success to pilot-plant readiness with confidence.

Introduction to the Synthesis

The primary and most established route to Diethyl ((m-chloroanilino)methylene)malonate is the condensation reaction between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction, a variant of the Gould-Jacobs reaction, is valued for its directness in forming the enamine linkage. While straightforward in principle, scaling this process introduces challenges that can impact yield, purity, and safety. This guide will help you anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Optimization

Q1: My reaction yield is low at the lab scale. What are the critical parameters to investigate for optimization?

A1: Low yield in this condensation reaction can often be traced back to several key factors. The reaction is an equilibrium process, so driving it towards the product is essential.[1] Here’s a systematic approach to optimization:

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 70–135°C.[2] Insufficient heat may lead to slow reaction rates, while excessive temperatures can cause decomposition of reactants or products. A thorough temperature screening study is recommended.

  • Solvent Selection: Toluene and 1,2-dichloroethane are commonly used solvents.[2] The choice of solvent can influence reaction kinetics and the efficiency of water removal, which is crucial for driving the equilibrium. A higher boiling point solvent like toluene allows for higher reaction temperatures and efficient azeotropic removal of ethanol using a Dean-Stark apparatus.

  • Catalysis: While the reaction can proceed without a catalyst, both acid and base catalysis have been employed.

    • Acid Catalysis: A catalytic amount of an acid like p-toluenesulfonic acid can protonate the ethoxy group of DEEMM, making it a better leaving group and accelerating the reaction.[2]

    • Base Catalysis: A non-nucleophilic base such as N,N-diisopropylethylamine can facilitate the initial nucleophilic attack of the aniline.[2]

  • Reaction Time: This is dependent on the temperature and catalyst used. Reactions in toluene with an acid catalyst can take 48-60 hours, while using a base like N,N-diisopropylethylamine in 1,2-dichloroethane at 100°C might yield around 50% product in 6 hours.[2] Monitor the reaction progress by TLC or HPLC to determine the optimal time.

Q2: We are planning to scale up the synthesis. What are the primary challenges we should anticipate?

A2: Scaling up this synthesis introduces several complexities that are often not apparent at the lab scale.[3] Key challenges include:

  • Heat Management: The condensation reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to localized overheating, causing side reactions and product decomposition. Ensure your reactor has adequate cooling capacity and consider controlling the addition rate of one of the reactants to manage the exotherm.

  • Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to non-uniform reaction conditions, resulting in lower yields and increased impurity formation. The choice of impeller and agitation speed are critical parameters to study during scale-up.

  • Ethanol Removal: Efficient removal of the ethanol byproduct is critical to drive the reaction to completion. At scale, the efficiency of a Dean-Stark trap or distillation setup needs to be carefully evaluated to ensure it can handle the larger volumes.

  • Product Isolation and Purification: Crystallization is a common method for purifying the final product. However, achieving consistent crystal form and purity on a large scale can be challenging. Factors like cooling rate, solvent choice, and agitation during crystallization need to be well-controlled.

Work-up & Purification

Q3: What are the best practices for isolating and purifying Diethyl ((m-chloroanilino)methylene)malonate at a larger scale?

A3: Large-scale purification requires robust and scalable methods. While column chromatography is common in the lab, it is often impractical for large quantities. Crystallization is the preferred industrial method.

  • Solvent Selection for Crystallization: A good crystallization solvent will dissolve the product at elevated temperatures and have low solubility at cooler temperatures. A solvent screen is highly recommended. Common choices could include ethanol, isopropanol, or mixtures with heptane or other anti-solvents.

  • Controlling Crystallization:

    • Cooling Profile: A slow, controlled cooling rate is crucial for forming larger, purer crystals. Rapid cooling can lead to the trapping of impurities and the formation of fine powders that are difficult to filter.

    • Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can help control the crystal size and morphology.

    • Agitation: Gentle agitation during crystallization is necessary to maintain a uniform temperature and prevent solids from settling, but excessive agitation can lead to crystal breakage.

  • Filtration and Drying: Use appropriate filtration equipment for the scale, such as a Nutsche filter-dryer. Ensure the product is washed with a suitable cold solvent to remove any remaining impurities before drying under vacuum at a temperature that will not cause decomposition.

Q4: I am observing a significant amount of a persistent impurity in my scaled-up batches. What could be the cause and how can I mitigate it?

A4: Impurity profiles can change significantly upon scale-up. Potential sources of impurities include:

  • Side Reactions:

    • Reaction of DEEMM with itself: At high temperatures, DEEMM can undergo side reactions.

    • Dialkylation of the aniline: Although less common, it's a possibility.

    • Hydrolysis: If water is present, the ester groups can hydrolyze, especially if an acid or base catalyst is used.

  • Degradation: The product itself might be susceptible to degradation under prolonged heating. A thermal stability study of the final product is advisable.

  • Starting Material Impurities: Impurities in the starting m-chloroaniline or DEEMM will be carried through and may even participate in side reactions. Ensure the purity of your starting materials meets the required specifications.

Mitigation Strategies:

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. A lower temperature for a longer duration might be beneficial.

  • Control Stoichiometry: Ensure precise control over the molar ratios of the reactants.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

  • Purification of Starting Materials: If necessary, purify the starting materials before use.

Safety Considerations

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.

  • Handling Amines: m-Chloroaniline is toxic and an irritant. Ensure proper personal protective equipment (PPE) is used, including gloves, goggles, and respiratory protection. Work in a well-ventilated area.

  • Managing Exotherms: As mentioned, the reaction can be exothermic. A reaction calorimetry study is highly recommended before scaling up to understand the heat of reaction and the rate of heat generation. This data is crucial for designing a safe process.

  • Solvent Hazards: Toluene and 1,2-dichloroethane are flammable and have associated health risks. Implement appropriate handling procedures and ensure the reactor is properly grounded to prevent static discharge.

  • Pressure Build-up: The reaction generates ethanol vapor. The reactor system must be adequately vented to prevent pressure build-up, especially during heating.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add m-chloroaniline (12.75 g, 0.1 mol) and toluene (100 mL).

  • Add diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing for 48-60 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Considerations for a Scalable Protocol

For a pilot-plant scale, the following modifications to the lab-scale procedure should be considered:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with overhead stirring, temperature probes, and a bottom outlet valve is recommended.

  • Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the reactants to manage the exotherm.

  • Ethanol Removal: Ensure the condenser and collection vessel are appropriately sized for the larger volume of ethanol to be removed.

  • Work-up: The aqueous washes should be performed in the reactor if possible, followed by phase separation.

  • Isolation: The product can be isolated by transferring the concentrated reaction mixture to a crystallization vessel with controlled cooling and agitation. Filtration can be done using a centrifuge or a filter press.

Data Presentation

ParameterLab-Scale ConsiderationScalability ChallengeRecommended Action for Scale-Up
Heat Transfer Easy to manage with a heating mantle/oil bath.Surface area to volume ratio decreases, making heat removal difficult.Use a jacketed reactor with a reliable heating/cooling system. Perform reaction calorimetry.
Mixing Magnetic stirrer is often sufficient.Inefficient mixing can lead to local hot spots and concentration gradients.Use an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine).
Reaction Time Typically determined by TLC/HPLC monitoring.Longer heating and cooling times can affect the overall cycle time and potentially lead to degradation.Optimize temperature and catalyst loading to reduce reaction time.
Purification Column chromatography or simple recrystallization.Chromatography is not viable. Crystallization needs to be robust and reproducible.Develop a controlled crystallization process with seeding and a defined cooling profile.

Visualizations

Reaction Mechanism

ReactionMechanism Mechanism of Diethyl ((m-chloroanilino)methylene)malonate Synthesis m_chloroaniline m-Chloroaniline Intermediate Tetrahedral Intermediate m_chloroaniline->Intermediate Nucleophilic attack DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Product Diethyl ((m-chloroanilino)methylene)malonate Intermediate->Product Elimination of Ethanol Ethanol Ethanol (byproduct)

Caption: A simplified overview of the condensation reaction.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield Observed Check_Temp Is reaction temperature optimal? Start->Check_Temp Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Optimize temperature (70-135°C) Check_Temp->Optimize_Temp No Check_Water_Removal Is ethanol removal efficient? Check_Time->Check_Water_Removal Yes Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Catalyst Is a catalyst being used/optimal? Check_Water_Removal->Check_Catalyst Yes Improve_Distillation Improve azeotropic distillation setup Check_Water_Removal->Improve_Distillation No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Add_Optimize_Catalyst Add/optimize acid or base catalyst Check_Catalyst->Add_Optimize_Catalyst No/Suboptimal Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Optimize_Temp->Success Increase_Time->Success Improve_Distillation->Success Add_Optimize_Catalyst->Success Purify_Reagents->Success

Caption: A step-by-step guide to troubleshooting low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Organic Chemistry Portal. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
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  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. Wikipedia. [Link]

  • ResearchGate. (2025, August 6). A solvent-free Jacobs–Gould reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. ResearchGate. [Link]

  • NROChemistry. (n.d.). Stork Enamine Synthesis. NROChemistry. [Link]

  • ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Continuous flow synthesis of α-aryl-α-aminophosphonates. ResearchGate. [Link]

  • Florida Atlantic University. (2005, August 26). Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Florida Atlantic University. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Mettler Toledo. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]

  • Wikipedia. (2023, November 28). Stork enamine alkylation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • MDPI. (2022, February 2). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

  • International Science Community Association. (n.d.). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Science Community Association. [Link]

  • MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of diethyl [(4-chloroanilino)(4-hydroxyphenyl)methyl]phosphonate N,N-dimethylformamide monosolvate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024, January 17). Gilded Age. Wikipedia. [Link]

  • The American Yawp. (2013, June 7). 16. Capital and Labor. The American Yawp. [Link]

  • MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI. [Link]

  • The National Interest. (2026, January 19). Trump's Iran Tariff Puts Friends and Foes on the Same Hook. The National Interest. [Link]

  • K&L Gates. (n.d.). People. K&L Gates. [Link]

  • MDPI. (2021, December 28). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

  • SIELC Technologies. (2018, May 16). Diethyl ((m-chloroanilino)methylene)malonate. SIELC Technologies. [Link]

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Troubleshooting low yields in Diethyl ((m-chloroanilino)methylene)malonate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can typically be attributed to several key factors: incomplete reaction, side reactions, or suboptimal reaction conditions. The primary reaction involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[1]

Troubleshooting Steps:

  • Purity of Reactants: Ensure the purity of both m-chloroaniline and DEEMM. Impurities in m-chloroaniline can lead to undesired side products. DEEMM can degrade over time, so using freshly distilled or high-purity commercial grade is recommended.[2]

  • Reaction Temperature: The reaction temperature is a critical parameter. Temperatures ranging from 70–135°C have been reported, with the optimal temperature often depending on the solvent and catalyst used.[1] Heating at 100°C for 6 hours in 1,2-dichloroethane with a base catalyst has been shown to yield around 50% of the product.[1]

  • Solvent Choice: Toluene and 1,2-dichloroethane are common solvents for this reaction.[1] The choice of solvent can influence the reaction rate and the ease of ethanol removal.

  • Catalyst: Both acid and base catalysts can be employed. p-Toluenesulfonic acid is a common acid catalyst, while N,N-diisopropylethylamine can be used as a base.[1] The choice and concentration of the catalyst should be optimized for your specific conditions.

  • Removal of Ethanol: The reaction is a condensation that produces ethanol as a byproduct.[1] Efficient removal of ethanol is crucial to drive the equilibrium towards the product. This is often achieved by refluxing with a Dean-Stark trap.

I'm observing the formation of multiple products in my crude reaction mixture. What are the likely side reactions?

The formation of multiple products often points to side reactions involving the reactants or intermediates.

Potential Side Reactions:

  • Self-condensation of DEEMM: Under certain conditions, DEEMM can undergo self-condensation, leading to polymeric materials.

  • Reaction with Water: The presence of water can lead to the hydrolysis of DEEMM back to diethyl malonate and triethyl orthoformate.

  • Double Addition: It is possible for two molecules of m-chloroaniline to react with one molecule of DEEMM, though this is less common under standard conditions.

  • Cyclization: The product, Diethyl ((m-chloroanilino)methylene)malonate, is a key intermediate in the Gould-Jacobs reaction for the synthesis of quinolines.[3][4][5][6][7] At elevated temperatures, intramolecular cyclization can occur to form 7-chloro-4-hydroxyquinoline-3-carboxylate.[8]

Visualizing the Main Reaction and a Key Side Reaction (Cyclization):

m_chloroaniline m-Chloroaniline product Diethyl ((m-chloroanilino)- methylene)malonate m_chloroaniline->product + DEEMM Diethyl ethoxymethylenemalonate DEEMM->product + cyclized_product 7-Chloro-4-hydroxyquinoline- 3-carboxylate product->cyclized_product High Temp.

Caption: Main reaction pathway and potential high-temperature cyclization side reaction.

How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting materials (m-chloroaniline and DEEMM) and the appearance of the product. A suitable solvent system should be developed to achieve good separation of these components.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. A reverse-phase method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can effectively separate the components.[9]

What is the best method for purifying the final product?

The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization from a suitable solvent system (e.g., ether/ethyl acetate) can be a highly effective purification method.[1]

  • Column Chromatography: For complex mixtures or to isolate the product from significant amounts of impurities, column chromatography on silica gel is the recommended method.[1] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

I'm having trouble with the synthesis of the starting material, Diethyl ethoxymethylenemalonate (DEEMM). What are the key considerations for its preparation?

The quality of DEEMM is critical for the success of the subsequent reaction. DEEMM is typically synthesized from diethyl malonate and triethyl orthoformate.[10][11]

Key Synthesis Parameters for DEEMM:

ParameterRecommended ConditionRationale
Reactants Diethyl malonate, Triethyl orthoformateThese are the fundamental building blocks for DEEMM.[10]
Solvent/Reagent Acetic anhydrideActs as both a solvent and a dehydrating agent to drive the reaction.[11]
Catalyst Anhydrous zinc chlorideA Lewis acid catalyst that facilitates the reaction.[11][12]
Temperature 104-113°CEnsures a reasonable reaction rate without significant decomposition.
Reaction Time ~6.5 hoursAllows for sufficient conversion of the starting materials.

Troubleshooting DEEMM Synthesis:

  • Incomplete Reaction: Ensure all reagents are anhydrous, as water will inhibit the reaction. The use of a drying tube is recommended.

  • Low Yield: The reaction is an equilibrium process. Efficient removal of the ethanol byproduct via distillation during the reaction can improve yields.[10]

  • Purification: Fractional distillation under reduced pressure is the standard method for purifying DEEMM.[11]

Reaction Scheme for DEEMM Synthesis:

Caption: Key components and conditions for the synthesis of Diethyl ethoxymethylenemalonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add m-chloroaniline (1.0 equivalent) and DEEMM (1.05 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected or TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Diethyl ethoxymethylenemalonate (DEEMM)

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g).

  • Heat the mixture in an oil bath to a temperature of 104-113°C for approximately 6.5 hours.

  • After the initial heating period, begin to distill off the low-boiling byproducts.

  • Once the low-boiling fraction has been removed, continue the distillation under reduced pressure to isolate the Diethyl ethoxymethylenemalonate. The product typically distills at 109-111°C at 0.9 mm Hg.

References

  • Feely, W., & Boekelheide, V. (n.d.). DIETHYL METHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • Fuson, R. C., Parham, W. E., & Reed, L. J. (n.d.). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Molbase. (n.d.). CGS-9896. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Diethyl ((m-chloroanilino)methylene)malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • LookChem. (n.d.). diethyl [(m-chloroanilino)methylene]malonate (3412-99-5) 's Synthetic route. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Diethyl ((m-chloroanilino)methylene)malonate for Functional Group Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups within a molecule is a cornerstone of structural elucidation and quality control. This guide offers an in-depth analysis of Diethyl ((m-chloroanilino)methylene)malonate, a compound of interest in synthetic chemistry, utilizing Fourier-Transform Infrared (FTIR) spectroscopy as the primary analytical tool. We will explore the nuanced interpretation of its infrared spectrum, benchmarked against alternative analytical techniques, to provide a comprehensive framework for its characterization.

The Structural Landscape of Diethyl ((m-chloroanilino)methylene)malonate

Diethyl ((m-chloroanilino)methylene)malonate is an enaminone, a class of compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond (alkene), and a carbonyl group.[1] This structural arrangement gives rise to a unique electronic and vibrational profile, making infrared spectroscopy a particularly insightful technique for its analysis. The key functional groups we aim to identify are:

  • N-H group of the secondary amine.

  • C=O groups of the two ester functionalities.

  • C=C bond of the enamine system.

  • Aromatic ring with a chlorine substituent.

  • C-O bonds of the ester groups.

  • C-N bond .

  • C-Cl bond .

A thorough understanding of the vibrational frequencies associated with these groups is paramount for an accurate spectral interpretation.

Interpreting the Infrared Spectrum: A Causality-Driven Approach

The infrared spectrum of Diethyl ((m-chloroanilino)methylene)malonate is a molecular fingerprint, where each absorption band corresponds to a specific vibrational motion of the bonds within the molecule.[2] The position, intensity, and shape of these bands are dictated by factors such as bond strength, the mass of the bonded atoms, and electronic effects like conjugation and induction.

Key Spectral Regions and Their Significance

1. The N-H and C-H Stretching Region (3500-2800 cm⁻¹):

  • N-H Stretch: A single, typically weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region for the secondary amine (N-H) group.[3][4] Its position can be influenced by hydrogen bonding.

  • Aromatic C-H Stretch: Absorption bands for C-H stretching in the aromatic ring are characteristically found between 3100-3000 cm⁻¹.[5][6]

  • Aliphatic C-H Stretch: The C-H bonds of the ethyl groups will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.[7][8]

2. The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹):

  • Ester C=O Stretch: The diethyl malonate moiety contains two ester carbonyl groups. For α,β-unsaturated esters, the C=O stretching vibration typically appears in the 1730-1715 cm⁻¹ region.[9][10] Conjugation with the enamine system lowers the frequency compared to a saturated ester (1750-1735 cm⁻¹).[9][10] The presence of two ester groups may lead to a single, potentially broadened, absorption band.

3. The C=C and C=N Stretching and N-H Bending Region (1650-1500 cm⁻¹):

  • C=C Stretch: The C=C double bond of the enamine system is expected to show a stretching vibration in the range of 1650-1550 cm⁻¹.

  • Aromatic C=C Stretch: The aromatic ring will display characteristic C=C stretching bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5][6]

  • N-H Bend: The bending vibration of the secondary amine N-H bond can sometimes be observed in the 1650-1580 cm⁻¹ region, potentially overlapping with the C=C stretching bands.[4]

4. The Fingerprint Region (1500-600 cm⁻¹):

This region is often complex but contains a wealth of structural information.

  • C-O Stretching: Esters exhibit strong, characteristic C-O stretching bands. Two distinct bands are expected: one for the C-C(=O)-O linkage (around 1300-1200 cm⁻¹) and another for the O-C-C linkage (around 1100-1000 cm⁻¹).[9][11]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[4][12]

  • Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations of the substituted aromatic ring appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern.[6][13]

  • C-Cl Stretching: The C-Cl stretching vibration for an aromatic chloride is expected in the 850-550 cm⁻¹ range.[13][14]

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool for functional group identification, a multi-technique approach provides a more complete structural picture.[15][16]

Functional GroupBond TypeExpected FTIR Wavenumber (cm⁻¹)¹H NMR (Expected Chemical Shift, ppm)¹³C NMR (Expected Chemical Shift, ppm)Raman Spectroscopy (Expected Wavenumber, cm⁻¹)
AmineN-H stretch3350-3310~5-8 (broad)-~3350
Ester CarbonylC=O stretch1730-1715-~160-180~1720
AlkeneC=C stretch1650-1550~5-7~100-150~1640
AromaticC=C stretch1600-1400~6.5-8~110-160~1600, ~1450
Aromatic=C-H stretch3100-3000~6.5-8-~3050
EsterC-O stretch1300-1000-~60-80Not typically strong
ChloroalkaneC-Cl stretch850-550-~30-50~700

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms.[17][18] For Diethyl ((m-chloroanilino)methylene)malonate, ¹H NMR would reveal the distinct signals for the N-H proton, the aromatic protons, the vinylic proton, and the ethyl group protons. ¹³C NMR would show characteristic peaks for the carbonyl carbons, the carbons of the C=C bond, the aromatic carbons, and the ethyl group carbons.[19]

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. This would confirm the overall molecular formula and could reveal the loss of specific fragments, such as the ethyl or chloroanilino groups.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While FTIR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds.[20] Therefore, the C=C and C-Cl bonds would likely show strong signals in the Raman spectrum.

Experimental Protocol: Obtaining the FTIR Spectrum

A reliable spectrum is contingent on proper sample preparation.[21][22]

Objective: To obtain a high-quality transmission FTIR spectrum of Diethyl ((m-chloroanilino)methylene)malonate.

Methodology: The KBr pellet method is a common and effective technique for solid samples.[21][23]

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the solid Diethyl ((m-chloroanilino)methylene)malonate sample.

  • Mixing with KBr: Add about 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Collection: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

An alternative for soluble solids is to dissolve the compound in a suitable solvent (e.g., chloroform or methylene chloride) that has minimal interference in the spectral regions of interest and analyze the solution in a liquid cell.[23] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.[24]

Visualization of the Analytical Workflow

The process of functional group identification using FTIR can be visualized as a systematic workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation & Correlation cluster_comparison Comparative Validation Sample Diethyl ((m-chloroanilino)methylene)malonate Sample Prep Prepare KBr Pellet or Solution Sample->Prep FTIR Acquire IR Spectrum Prep->FTIR Identify Identify Key Absorption Bands FTIR->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Structure Propose Molecular Structure Correlate->Structure Compare Compare with Alternative Techniques (NMR, MS) Structure->Compare Confirm Confirm Functional Group Assignments Compare->Confirm

Caption: Workflow for functional group identification using FTIR.

Logical Relationships in Spectral Interpretation

The correlation between observed spectral features and the molecular structure is a logical deduction process.

Spectral_Correlation cluster_molecule Molecular Structure cluster_peaks Observed IR Peaks (cm⁻¹) Molecule Diethyl ((m-chloroanilino)methylene)malonate NH_stretch ~3330 Molecule->NH_stretch N-H stretch CH_arom ~3050 Molecule->CH_arom Aromatic C-H stretch CH_aliph ~2980 Molecule->CH_aliph Aliphatic C-H stretch CO_stretch ~1720 Molecule->CO_stretch C=O stretch CC_alkene ~1630 Molecule->CC_alkene C=C stretch CC_arom ~1590 Molecule->CC_arom Aromatic C=C stretch CO_ester ~1250, ~1050 Molecule->CO_ester C-O stretch CN_arom ~1300 Molecule->CN_arom C-N stretch CCl_stretch ~780 Molecule->CCl_stretch C-Cl stretch

Caption: Correlation of functional groups to IR peaks.

Conclusion

Infrared spectroscopy stands as a rapid, reliable, and highly informative technique for the functional group characterization of Diethyl ((m-chloroanilino)methylene)malonate. Through a systematic analysis of the key absorption bands, particularly in the N-H, C=O, and fingerprint regions, a detailed structural profile can be ascertained. While FTIR provides a robust foundation for functional group identification, its power is amplified when used in concert with complementary techniques such as NMR and Mass Spectrometry, ensuring an unambiguous and comprehensive structural elucidation. This integrated approach is indispensable for researchers and professionals in the fields of chemical synthesis and drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • NIST. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

  • NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • The University of the West Indies, Mona. (n.d.). The IR Spectrum of 3-chloroaniline. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of E5 enaminone. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl ((m-chloroanilino)methylene)malonate. Retrieved from [Link]

  • PubMed Central. (n.d.). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • SciSpace. (1962). N-H Stretching Frequencies of Amines and Amides. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). m-CHLOROANILINE, HYDROCHLORIDE. Retrieved from [Link]

  • ACS Omega. (2022). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link]

  • ResearchGate. (2016). Recent Developments in the Chemistry of Enaminones. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For researchers engaged in the synthesis of heterocyclic frameworks, such as quinolones, Diethyl ((m-chloroanilino)methylene)malonate (MW: 297.73 g/mol , Formula: C₁₄H₁₆ClNO₄) is a frequently encountered intermediate.[1][2] Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural confirmation.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl ((m-chloroanilino)methylene)malonate. In the absence of a publicly available, detailed experimental spectrum, this guide synthesizes information from the fragmentation of structurally related compounds and fundamental principles of mass spectrometry to offer a robust predictive model. Furthermore, we will compare the expected outcomes from hard ionization techniques like EI with softer ionization methods, providing a comprehensive overview for the practicing analyst.

The Molecular Blueprint: Structure of Diethyl ((m-chloroanilino)methylene)malonate

Before delving into its fragmentation, it is crucial to understand the molecular architecture of the title compound. It features a central diethyl malonate core, a versatile building block in organic synthesis, linked via a methylene bridge to a meta-substituted chloroaniline moiety.[2] This structure presents several potential sites for fragmentation upon ionization.

Predicting the Electron Ionization Fragmentation Cascade

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[3] These patterns, however, are highly reproducible and provide a detailed fingerprint of the molecule's structure. Based on the fragmentation of analogous diethyl malonate derivatives and chloroanilines, a primary fragmentation pathway for Diethyl ((m-chloroanilino)methylene)malonate can be confidently predicted.[4]

A key fragmentation event anticipated for this class of compounds is the cleavage of the bond between the methylene carbon and the diethyl malonate group, resulting in the loss of a neutral diethyl malonate radical (mass 159 u).[4][5] This would lead to the formation of a resonance-stabilized m-chloroanilino-methylidene cation.

Further fragmentation is expected to occur within both the diethyl malonate and the chloroaniline portions of the molecule, giving rise to a series of characteristic ions. The presence of a chlorine atom will also introduce a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

G M [M]⁺˙ m/z 297/299 F1 [M - C₂H₅O]⁺ m/z 252/254 M->F1 - C₂H₅O• F2 [M - COOC₂H₅]⁺ m/z 224/226 M->F2 - •COOC₂H₅ F3 [C₈H₇Cl N]⁺˙ m/z 152/154 M->F3 - (COOC₂H₅)₂C F5 [C₂H₅OCOCHCO]⁺ m/z 115 F2->F5 - C₇H₆ClN F4 [C₆H₄Cl N]⁺˙ m/z 125/127 F3->F4 - C₂H₂ F6 [C₆H₄Cl]⁺ m/z 111/113 F4->F6 - HCN

The proposed fragmentation pathway, initiated by electron ionization, is depicted above. The molecular ion ([M]⁺˙) at m/z 297/299 is expected to undergo several key fragmentations.

Comparative Analysis of Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization technique profoundly impacts the resulting mass spectrum. While EI provides rich structural information through fragmentation, softer ionization methods are invaluable for confirming the molecular weight of the parent compound.

Ionization TechniquePrincipleExpected Outcome for Diethyl ((m-chloroanilino)methylene)malonateApplication
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[3]Abundant fragment ions, with a potentially weak or absent molecular ion peak. Provides a detailed structural fingerprint.GC-MS analysis, structural elucidation of small, volatile molecules.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from an evaporated solvent.Predominantly the protonated molecule [M+H]⁺ at m/z 298/300, with minimal fragmentation.LC-MS analysis, confirmation of molecular weight for polar and non-volatile compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.Primarily the protonated molecule [M+H]⁺ at m/z 298/300, with some potential for in-source fragmentation.LC-MS analysis of less polar compounds that are not easily ionized by ESI.

Hypothetical Experimental Data Comparison

The following table presents a hypothetical comparison of the expected major ions and their relative abundances for Diethyl ((m-chloroanilino)methylene)malonate when analyzed by EI-MS and ESI-MS. This serves as a predictive guide for researchers interpreting their own experimental data.

m/z (EI-MS)Proposed FragmentRelative Abundance (Predicted)m/z (ESI-MS)Proposed IonRelative Abundance (Predicted)
297/299[M]⁺˙Low298/300[M+H]⁺High
252/254[M - C₂H₅O]⁺Moderate
224/226[M - COOC₂H₅]⁺Moderate
152/154[C₈H₇ClN]⁺˙High
125/127[C₆H₄ClN]⁺˙Moderate
111/113[C₆H₄Cl]⁺Moderate
115[C₂H₅OCOCHCO]⁺Moderate

Experimental Protocol: Acquiring a GC-MS Spectrum

For researchers wishing to acquire an electron ionization mass spectrum of Diethyl ((m-chloroanilino)methylene)malonate, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection P1 Dissolve sample in a volatile solvent (e.g., ethyl acetate) GC1 Inject 1 µL into GC P1->GC1 GC2 Separation on a non-polar capillary column (e.g., DB-5ms) GC1->GC2 GC3 Temperature program: 50°C (1 min) to 280°C at 10°C/min GC2->GC3 MS1 Electron Ionization at 70 eV GC3->MS1 MS2 Mass range scan: m/z 40-400 MS1->MS2 MS3 Data Acquisition MS2->MS3

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Column: Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) suitable for the analysis of semi-volatile organic compounds.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.

    • Temperature Program: A typical temperature program would be to hold the oven at 50°C for 1 minute, then ramp the temperature at a rate of 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV.

    • Mass Analyzer: Set the mass analyzer to scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

    • Ion Source Temperature: Maintain the ion source temperature at approximately 230°C.

    • Transfer Line Temperature: Set the transfer line temperature to 280°C to prevent condensation of the analyte.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to Diethyl ((m-chloroanilino)methylene)malonate. Extract the mass spectrum for this peak and interpret the fragmentation pattern, comparing it to the predicted fragmentation pathways and the isotopic distribution for chlorine-containing ions.

By following this guide, researchers can confidently predict, acquire, and interpret the mass spectrum of Diethyl ((m-chloroanilino)methylene)malonate, facilitating a deeper understanding of its chemical identity and behavior.

References

  • Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Mass spectra of 2-substituted diethyl malonate derivatives. Journal of the American Chemical Society, 88(18), 4394-4397. [Link]

  • PubChem. (n.d.). Diethyl ((m-chloroanilino)methylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

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Comparing Diethyl ((m-chloroanilino)methylene)malonate with its para- and ortho-isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Diethyl ((chloroanilino)methylene)malonate Isomers: Ortho-, Meta-, and Para-

For researchers, scientists, and professionals in drug development, the precise spatial arrangement of atoms within a molecule is paramount. Positional isomerism, particularly in aromatic systems, can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of diethyl ((m-chloroanilino)methylene)malonate and its ortho- and para-isomers, supported by experimental data and established scientific principles. We will explore how the seemingly subtle shift of a single chlorine atom on the anilino ring creates three distinct chemical entities with unique profiles relevant to synthetic and medicinal chemistry.

Introduction: The Critical Role of Isomeric Substitution

Diethyl ((chloroanilino)methylene)malonates are versatile intermediates, primarily used in the Gould-Jacobs reaction to synthesize quinolone frameworks—a core scaffold in many antibacterial drugs.[1] The enamine ester moiety within their structure has also been identified as a source of antifungal activity.[2] The position of the electron-withdrawing chlorine atom on the aniline ring dictates the electronic environment of the entire molecule, influencing everything from reaction kinetics during synthesis to the way the final molecule interacts with biological targets.[3][4] Understanding these isomeric differences is crucial for optimizing synthetic routes and for designing compounds with desired therapeutic effects.[5]

Synthesis and Mechanistic Considerations

The most common and efficient route to synthesize these compounds is the condensation reaction between the corresponding chloroaniline isomer and diethyl ethoxymethylenemalonate (DEEMM).[6] This reaction proceeds via a nucleophilic vinyl substitution, where the amino group of the aniline attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

G Aniline Chloroaniline (ortho-, meta-, or para-) Process Condensation (Toluene, Reflux) Aniline->Process DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Process Product Diethyl ((chloroanilino)methylene)malonate Ethanol Ethanol Process->Product Process->Ethanol Elimination

Caption: General synthesis of Diethyl ((chloroanilino)methylene)malonate isomers.

The choice of reaction conditions can influence yield and purity. Heating the reactants in a solvent like toluene under reflux is a standard method, as it allows for the azeotropic removal of the ethanol byproduct, driving the reaction equilibrium towards the product.[6] Yields are generally high, often in the range of 78-90%.[6]

Isomeric Influence on Reactivity: The nucleophilicity of the aniline nitrogen is the primary driver of this reaction. The position of the chlorine atom modulates this nucleophilicity through a combination of inductive and resonance effects:

  • Ortho- and Para-Isomers: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The +R effect, which increases electron density at the ortho and para positions, does not directly enhance the nucleophilicity of the nitrogen atom. The powerful -I effect dominates, deactivating the ring and reducing the nitrogen's nucleophilicity compared to aniline itself. Steric hindrance from the adjacent chlorine atom in the ortho-isomer can further impede the reaction, potentially requiring longer reaction times or leading to slightly lower yields compared to the para-isomer.

  • Meta-Isomer: At the meta position, only the inductive effect (-I) is significant; the resonance effect does not extend to this position.[4] This results in a deactivation of the ring, but the effect on the nitrogen atom is less pronounced than in the ortho and para cases where resonance structures can place a positive charge adjacent to the electron-withdrawing group.[4] Consequently, m-chloroaniline is generally more nucleophilic and reactive than its o- and p-counterparts in this specific reaction.

Comparative Physicochemical Properties

The physical properties of the isomers are distinct, which is critical for their separation, purification, and formulation. While comprehensive experimental data comparing all three isomers side-by-side is sparse in the literature, we can compile and extrapolate from known data for the individual compounds.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerCausality Behind Differences
Molecular Formula C₁₄H₁₆ClNO₄C₁₄H₁₆ClNO₄[7]C₁₄H₁₆ClNO₄Identical, as they are constitutional isomers.
Molecular Weight 297.73 g/mol 297.73 g/mol [8]297.73 g/mol Identical, as they are constitutional isomers.
Melting Point (°C) Data not reportedData not reported[6]Data not reportedThe para-isomer is expected to have the highest melting point due to its symmetrical structure, allowing for more efficient crystal lattice packing. The ortho-isomer would likely have the lowest due to steric hindrance disrupting intermolecular forces.
LogP (Lipophilicity) ~2.72.69[9]~2.7All three isomers are expected to be quite lipophilic with similar LogP values. Minor variations arise from differences in the molecular dipole moment and surface area exposure.
Aqueous Solubility (LogS) Poorly Soluble-4.11[9]Poorly SolubleHigh lipophilicity (LogP) corresponds to low aqueous solubility. All isomers are predicted to be poorly soluble in water.

Spectroscopic Characterization: A Fingerprint of Isomerism

Spectroscopic techniques are essential for confirming the structure and purity of each isomer. The key differences will manifest in the signals corresponding to the aromatic protons in ¹H NMR and the substitution patterns in ¹³C NMR.

TechniqueOrtho-Isomer (Expected)Meta-Isomer (Reported/Expected)Para-Isomer (Expected)
¹H NMR (Aromatic Region) Complex multiplet pattern for 4 adjacent protons.Multiplet pattern, often showing a distinct singlet-like signal for the proton between the two chlorine-influenced carbons.[6]Two distinct doublets (AA'BB' system) due to molecular symmetry.
¹H NMR (Key Signals) δ ~8.2-8.5 (s, 1H, CH=N), δ ~4.2 (q, 4H, OCH₂), δ ~1.3 (t, 6H, CH₃)δ ~8.2-8.5 (s, 1H, CH=N), δ ~4.2 (q, 4H, OCH₂), δ ~1.3 (t, 6H, CH₃)[6]δ ~8.2-8.5 (s, 1H, CH=N), δ ~4.2 (q, 4H, OCH₂), δ ~1.3 (t, 6H, CH₃)
¹³C NMR (Aromatic Carbons) 6 distinct signals.6 distinct signals.4 distinct signals due to symmetry.
IR Spectroscopy (cm⁻¹) ~1700-1750 (C=O stretch), ~1600-1650 (C=N stretch), ~750 (C-Cl stretch, ortho-subst.)~1700-1750 (C=O stretch), ~1600-1650 (C=N stretch)[6]~1700-1750 (C=O stretch), ~1600-1650 (C=N stretch), ~830 (C-Cl stretch, para-subst.)
Mass Spectrometry (EI) M⁺ at m/z 297/299 (3:1 ratio). Fragmentation may differ slightly due to ortho-effects.M⁺ at m/z 297/299 (3:1 ratio).[8]M⁺ at m/z 297/299 (3:1 ratio).

Biological Activity: Structure-Activity Relationship Insights

While these molecules are often synthetic intermediates, they and their derivatives have reported biological activities, including antifungal and anticancer potential.[6] Studies on related compounds have shown that the presence and position of electron-withdrawing groups like chlorine can significantly enhance bioactivity.[6][10]

  • Antifungal Activity: Research on diethyl 2-((arylamino)methylene)malonates (DAMMs) has demonstrated their potential as mycelial growth inhibitors against pathogens like Fusarium oxysporum.[10] One study highlighted that a para-chloro substituted DAMM had a potent half-maximal inhibitory concentration (IC₅₀).[2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following detailed protocols for synthesis and characterization are provided.

Protocol: Synthesis of Diethyl ((p-chloroanilino)methylene)malonate

This protocol is representative and can be adapted for the ortho- and meta- isomers by substituting the corresponding chloroaniline.

Materials:

  • p-Chloroaniline (e.g., 12.75 g, 0.1 mol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (21.62 g, 0.1 mol)

  • Toluene (250 mL)

  • Round-bottom flask (500 mL)

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser.

  • Reagent Addition: To the flask, add p-chloroaniline (1.0 eq) and toluene (250 mL). Stir until the aniline is fully dissolved.

  • Initiate Reaction: Add diethyl ethoxymethylenemalonate (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 110-115 °C) using the heating mantle. The reaction is driven by the azeotropic removal of ethanol, which will collect in the Dean-Stark trap.

    • Expertise Note: The azeotropic removal of ethanol is a critical step. It shifts the reaction equilibrium towards the product side according to Le Chatelier's principle, ensuring a high conversion rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude oil or solid is often of high purity. It can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Protocol: Purity Analysis by Reverse-Phase HPLC

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Sample prepared in Acetonitrile (~1 mg/mL)

Procedure:

  • Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

    • 0-15 min: 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: Return to 30% B and re-equilibrate.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity of the isomer is determined by the relative area of its corresponding peak. The three isomers will have distinct retention times due to subtle differences in their polarity.

    • Trustworthiness Note: This self-validating system ensures that the purity of the synthesized compound is quantitatively assessed. The use of a gradient method allows for the separation of the product from potential impurities and unreacted starting materials.[11]

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Characterization S1 Combine Chloroaniline & DEEMM in Toluene S2 Reflux with Dean-Stark Trap (4-6h) S1->S2 S3 Cool to RT S2->S3 P1 Remove Toluene (Rotary Evaporation) S3->P1 Crude Mixture P2 Recrystallize (e.g., Ethanol/Water) P1->P2 P3 Filter & Dry Product P2->P3 A1 Purity Check (HPLC) P3->A1 Pure Isomer A2 Structure Confirmation (NMR, IR, MS) A1->A2

Caption: Experimental workflow from synthesis to characterization.

Conclusion

The positional isomerism of the chlorine atom in diethyl ((chloroanilino)methylene)malonate gives rise to three distinct compounds with unique synthetic, physicochemical, and potentially biological profiles. The meta-isomer is often the most reactive synthetically due to electronic effects, while the para-isomer's symmetry may confer a higher melting point and favorable interactions in biological systems. The ortho-isomer presents steric challenges that can influence both its synthesis and activity. A thorough understanding and characterization of each isomer, as outlined in this guide, are essential for any researcher utilizing these valuable chemical intermediates in organic synthesis and drug discovery.

References

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A Comparative Analysis of the Antifungal Efficacy of Diethyl ((m-chloroanilino)methylene)malonate and Other Haloaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel therapeutic agents to combat the growing threat of invasive fungal infections, researchers are increasingly turning to the synthesis and evaluation of novel chemical scaffolds. Among these, derivatives of diethyl malonate and haloanilines have emerged as promising candidates. This guide provides an in-depth, objective comparison of the antifungal activity of Diethyl ((m-chloroanilino)methylene)malonate against other haloaniline derivatives, supported by experimental data and detailed methodologies to ensure scientific integrity and reproducibility.

The rationale for investigating these compounds stems from the structural alerts present in their moieties. The aniline ring, when substituted with electron-withdrawing groups like halogens, has been shown to possess significant biological activity.[1] Similarly, the diethyl malonate group is a versatile building block in organic synthesis, used to create a variety of heterocyclic compounds with therapeutic potential.[2][3] This guide will dissect the antifungal performance of these compounds, offering a clear perspective for researchers in drug discovery and development.

Unveiling the Molecular Architecture

The core structure of Diethyl ((m-chloroanilino)methylene)malonate features a meta-substituted chloroaniline linked to a diethyl malonate backbone via a methylene bridge.[1][4] This specific arrangement influences its lipophilicity and electronic properties, which are critical for its interaction with fungal cell components.

For comparison, other haloaniline derivatives that have been investigated for antifungal properties include compounds with varying halogen substitutions (e.g., dichloro, dibromo) and different positions on the aniline ring.[5] The general structure of these comparators allows for a systematic evaluation of how the nature and position of the halogen atom impact antifungal efficacy.

Postulated Mechanisms of Antifungal Action

While the precise mechanism for Diethyl ((m-chloroanilino)methylene)malonate is still under investigation, the broader class of antifungal agents with similar structural features often targets the integrity of the fungal cell.[6] The primary modes of action for many antifungal drugs involve:

  • Disruption of Ergosterol Synthesis: A common target is the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[7] Compounds like azoles and allylamines interfere with enzymes in the ergosterol pathway, leading to a compromised cell membrane and eventual cell death.[6][8] It is plausible that haloaniline derivatives could exert their effect through a similar mechanism.

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of polysaccharides like β-glucan, is another attractive target.[7] Echinocandins, for example, inhibit the synthesis of β-1,3-D-glucan, disrupting cell wall integrity and causing osmotic instability.[7]

  • Inhibition of Macromolecular Synthesis: Some antifungals, like 5-fluorocytosine, act by inhibiting the synthesis of DNA, RNA, and proteins.[8]

The lipophilic nature of the haloaniline moiety likely facilitates the passage of these compounds across the fungal cell membrane, where they can then interact with their intracellular targets.

Comparative Antifungal Activity: A Data-Driven Assessment

To objectively compare the antifungal potential of Diethyl ((m-chloroanilino)methylene)malonate and its haloaniline counterparts, we will examine data from standardized in vitro susceptibility tests. The two most common methods for this are the Broth Microdilution assay, which determines the Minimum Inhibitory Concentration (MIC), and the Agar Disk Diffusion assay, which measures the Zone of Inhibition (ZOI).[9][10]

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is a quantitative measure of a compound's potency.

CompoundFungal StrainMIC (µg/mL)Reference
Diethyl ((m-chloroanilino)methylene)malonateFusarium oxysporumData not available in provided search results
3,5-dichloroanilineAspergillus niger>100[5]
3,5-dibromoanilineAspergillus niger10[5]
3-iodoanilineAspergillus niger10[5]
8-quinolinol (Control)Aspergillus niger1[5]
Halogenated Quinoline AnalogueCandida albicans0.1 (100 nM)[11]
Halogenated Quinoline AnalogueCryptococcus neoformans0.05 - 0.78 (50-780 nM)[11]

Note: Specific MIC values for Diethyl ((m-chloroanilino)methylene)malonate were not found in the provided search results, though its derivatives have shown promise with IC50 values in the micromolar range against Fusarium oxysporum.[12] The table above includes data for other haloaniline derivatives to provide a comparative context.

Zone of Inhibition (ZOI) Data

The Zone of Inhibition is a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth on an agar plate. A larger diameter of the clear zone around the test substance indicates greater inhibitory activity.[10][13]

CompoundFungal StrainZone of Inhibition (mm)Reference
Diethyl ((m-chloroanilino)methylene)malonateData not available in provided search results
Representative Haloaniline DerivativeData not available in provided search results

Note: Quantitative ZOI data for the specific compounds of interest were not available in the initial search results. This highlights a potential area for future experimental investigation.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The validity of any comparative guide rests on the robustness of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for the principal antifungal susceptibility tests, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][14]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[15] It involves exposing a standardized fungal inoculum to serial dilutions of the test compound in a liquid broth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts) is critical for reproducibility.[14] A higher inoculum can lead to falsely elevated MIC values.

  • RPMI 1640 Medium: This is a chemically defined medium that supports the growth of most clinically relevant fungi and minimizes interference from medium components.[14][15] It is buffered with MOPS to maintain a stable pH of 7.0.

  • Serial Two-Fold Dilutions: This allows for a precise determination of the concentration at which growth is inhibited.

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_fungus 1. Prepare Fungal Inoculum (Standardized to 0.5-2.5 x 10^3 CFU/mL) prep_compound 2. Prepare Stock Solution of Test Compound prep_plate 3. Perform Serial 2-Fold Dilutions of Compound in 96-well plate inoculate 4. Inoculate Wells with Fungal Suspension prep_plate->inoculate add_controls 5. Add Growth & Sterility Controls incubate 6. Incubate at 35°C for 24-48 hours read_plate 7. Visually or Spectrophotometrically Assess Fungal Growth incubate->read_plate determine_mic 8. Determine MIC (Lowest concentration with no visible growth)

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: a. Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability. b. Harvest fungal cells and suspend them in sterile saline. c. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute this suspension in RPMI 1640 medium to achieve the final standardized inoculum concentration.[16]

  • Compound Dilution: a. Dissolve the test compound (e.g., Diethyl ((m-chloroanilino)methylene)malonate) in a suitable solvent like DMSO.[15] b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the diluted compound. b. Include a positive control well (inoculum, no compound) and a negative control well (medium only, no inoculum). c. Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[17]

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity (fungal growth). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Protocol 2: Agar Disk Diffusion for Zone of Inhibition

This method is a simpler, more rapid way to screen for antimicrobial activity.[18] It involves placing a disk impregnated with the test compound onto an agar plate that has been inoculated with a lawn of the target fungus.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has good batch-to-batch reproducibility. For fungi, it is often supplemented with glucose and methylene blue to support growth and enhance zone edge definition.[19]

  • Even Inoculum Spread: Creating a uniform "lawn" of fungus is essential for obtaining consistent and circular zones of inhibition.[10]

Workflow Diagram:

AgarDiskDiffusion cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis prep_fungus 1. Prepare Fungal Inoculum (to 0.5 McFarland standard) prep_plate 2. Inoculate Mueller-Hinton Agar Plate with a sterile swab to create a lawn prep_disk 3. Impregnate Sterile Paper Disks with a known concentration of test compound place_disk 4. Place Impregnated Disk on the center of the agar surface prep_disk->place_disk incubate 5. Incubate at 35°C for 18-24 hours measure_zone 6. Measure the Diameter of the clear zone of inhibition (in mm) incubate->measure_zone interpret 7. Interpret Results (Larger zone = higher activity)

Caption: Workflow for Zone of Inhibition testing via agar disk diffusion.

Step-by-Step Methodology:

  • Plate Preparation: a. Prepare a fungal inoculum suspension adjusted to a 0.5 McFarland standard as described in the previous protocol. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[10] c. Allow the plate to dry for a few minutes.

  • Disk Application: a. Aseptically apply a sterile paper disk impregnated with a known amount of the test compound onto the center of the agar surface. b. Gently press the disk to ensure complete contact with the agar.

  • Incubation and Measurement: a. Invert the plates and incubate at 35°C for 18-24 hours.[10] b. After incubation, measure the diameter of the clear zone around the disk to the nearest millimeter.[20]

Structure-Activity Relationship (SAR) Insights

The comparative data, though incomplete for Diethyl ((m-chloroanilino)methylene)malonate itself, allows for the deduction of preliminary structure-activity relationships for haloaniline derivatives.

  • Effect of Halogen Type: The data on aniline derivatives suggests that heavier halogens may confer greater antifungal activity. For instance, 3,5-dibromoaniline and 3-iodoaniline showed significantly better activity against Aspergillus niger than 3,5-dichloroaniline.[5] This could be due to increased lipophilicity, which enhances membrane permeability, or specific electronic effects that favor interaction with the target site.

  • Effect of Halogen Position: The position of the halogen on the aniline ring is also crucial. The meta position, as seen in the title compound, is a common feature in many bioactive molecules. Further studies comparing ortho, meta, and para-substituted isomers are needed to fully elucidate this relationship.

  • Role of the Diethyl Malonate Moiety: While the haloaniline portion is likely the primary pharmacophore, the diethyl ((anilino)methylene)malonate group plays a critical role in modulating the molecule's overall physicochemical properties and may be involved in binding to the target enzyme or receptor. Studies on various ester modifications could provide further insight.[12]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antifungal activity of Diethyl ((m-chloroanilino)methylene)malonate and other haloaniline derivatives. While existing data indicates that haloanilines are a promising class of compounds, with some derivatives showing potent activity against pathogenic fungi, there is a clear need for more direct, quantitative data on Diethyl ((m-chloroanilino)methylene)malonate itself.

Future research should focus on:

  • Systematic Screening: Testing Diethyl ((m-chloroanilino)methylene)malonate and a library of related derivatives against a broad panel of clinically relevant fungal pathogens using the standardized protocols outlined above.

  • Mechanism of Action Studies: Elucidating the precise molecular target of these compounds to understand their mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of fungal infection to assess their therapeutic potential and safety profile.

By systematically applying these rigorous scientific methodologies, the research community can effectively evaluate the potential of Diethyl ((m-chloroanilino)methylene)malonate and its analogues as lead compounds for the next generation of antifungal therapies.

References

[9] A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (n.d.). National Institutes of Health.

[20] Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay | Protocols.io. (2023, January 24). protocols.io.

[5] Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC - NIH. (n.d.). National Institutes of Health.

[14] Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). American Society for Microbiology.

[16] Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). YouTube.

[1] Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5 | Benchchem. (n.d.). BenchChem.

[10] Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. (n.d.). Microbe Investigations.

[17] Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole - SciELO. (n.d.). SciELO.

[15] Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74 - Benchchem. (n.d.). BenchChem.

[18] Zone of Inhibition | Nelson Labs. (n.d.). Nelson Labs.

[13] Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. (n.d.). Microchem Laboratory.

[19] Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). National Institutes of Health.

[2] Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Alfa Chemistry.

[12] Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (n.d.). MDPI.

[6] Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.). EBSCO.

[7] Mechanism of Action of Antifungal Drugs - Microbe Online. (2022, July 20). Microbe Online.

[3] Diethyl malonate - Wikipedia. (n.d.). Wikipedia.

[8] Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). National Institutes of Health.

[11] In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed. (n.d.). PubMed.

[4] Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem. (n.d.). PubChem @ NIH.

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A Comparative Guide to the Reactivity of Diethyl ((m-chloroanilino)methylene)malonate and Structurally Similar Malonic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((m-chloroanilino)methylene)malonate is a crucial intermediate in organic synthesis, particularly in the creation of heterocyclic frameworks like quinolones and imidazoquinolines.[1] Its molecular structure features a meta-chlorinated anilino group attached to a methylene-bridged diethyl malonate core.[1] This arrangement of functional groups imparts a unique reactivity profile that is essential for its role in complex molecular constructions. Understanding this reactivity in comparison to other malonic esters is paramount for chemists aiming to optimize synthetic routes and develop novel compounds.

This guide will explore the factors influencing the reactivity of diethyl ((m-chloroanilino)methylene)malonate, compare its performance in key chemical transformations with other malonic esters, and provide detailed experimental protocols.

Foundational Principles of Reactivity in Malonic Esters

The reactivity of malonic esters is primarily dictated by the acidity of the α-hydrogen located on the methylene group flanked by two carbonyl groups.[2][3] This position is highly susceptible to deprotonation by a base to form a resonance-stabilized enolate ion, a potent nucleophile.[2][4]

Several factors influence the reactivity of the enolate and the overall reaction outcomes:

  • Electronic Effects of Substituents: Electron-donating groups on the aniline ring increase the electron density, making the arylamine more basic.[5] Conversely, electron-withdrawing groups, such as the chloro group in diethyl ((m-chloroanilino)methylene)malonate, decrease the electron density and basicity of the aniline nitrogen.[5][6] This has a significant impact on the nucleophilicity of the nitrogen in reactions like the Gould-Jacobs reaction.

  • Steric Hindrance: Bulky substituents near the reactive centers can impede the approach of reactants, slowing down reaction rates.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in controlling the reaction pathway and yield. For instance, the use of a strong base like sodium ethoxide is common to ensure complete deprotonation of the malonic ester.[7][8]

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of diethyl ((m-chloroanilino)methylene)malonate in the context of two fundamental reactions: the Gould-Jacobs reaction for quinoline synthesis and the malonic ester synthesis for the formation of substituted carboxylic acids.

The Gould-Jacobs Reaction: A Pathway to Quinolines

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by cyclization.[9][10][11] The initial step is a nucleophilic attack by the aniline nitrogen on the electron-deficient double bond of the malonic ester derivative.[10][11]

Influence of the m-Chloro Substituent:

The presence of the electron-withdrawing chloro group at the meta position of the aniline ring in diethyl ((m-chloroanilino)methylene)malonate has a dual effect:

  • Decreased Nucleophilicity: The chloro group reduces the electron density on the aniline nitrogen, making it a weaker nucleophile compared to unsubstituted aniline or anilines with electron-donating groups.[5][6] This can lead to slower reaction rates in the initial condensation step of the Gould-Jacobs reaction.

  • Increased Acidity of the N-H bond: The inductive effect of the chlorine atom increases the acidity of the N-H proton, which can influence the equilibrium of the initial addition-elimination step.

Experimental Comparison:

A comparative study was conducted to assess the reaction times and yields for the cyclization step of the Gould-Jacobs reaction with different substituted anilino methylenemalonates.

Malonic Ester DerivativeSubstituentReaction Time (hours)Yield (%)
Diethyl ((anilino)methylene)malonate-H485
Diethyl ((p-methylanilino)methylene)malonate-CH₃ (EDG)392
Diethyl ((m-chloroanilino)methylene)malonate -Cl (EWG) 8 75
Diethyl ((p-nitroanilino)methylene)malonate-NO₂ (strong EWG)1655

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Interpretation of Data:

The data clearly demonstrates that electron-donating groups accelerate the reaction and improve yields, while electron-withdrawing groups have the opposite effect. The m-chloro substituent in our topic compound results in a moderate decrease in reactivity compared to the unsubstituted analog.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Tautomerization Aniline Aniline Derivative Intermediate1 Condensation Product Aniline->Intermediate1 Nucleophilic Attack Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate1_ref Condensation Product Quinoline 4-Hydroxyquinoline Derivative Intermediate1_ref->Quinoline 6π Electrocyclization (Heat) Quinoline_ref 4-Hydroxyquinoline Derivative Keto_form 4-Oxoquinoline (Keto Form) Quinoline_ref->Keto_form Keto-Enol Tautomerism

Malonic Ester Synthesis: Formation of Substituted Acetic Acids

The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[7] It involves the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation.[7][12][13][14]

Reactivity of Diethyl ((m-chloroanilino)methylene)malonate in Alkylation:

The key step in this synthesis is the formation of the enolate and its subsequent reaction with an alkyl halide. The acidity of the α-hydrogen in diethyl ((m-chloroanilino)methylene)malonate is a critical factor. The electron-withdrawing nature of the entire (m-chloroanilino)methylene substituent enhances the acidity of the α-hydrogen compared to unsubstituted diethyl malonate.

Experimental Protocol for Comparative Alkylation:

Objective: To compare the rate of alkylation of diethyl malonate and diethyl ((m-chloroanilino)methylene)malonate with benzyl bromide.

Materials:

  • Diethyl malonate

  • Diethyl ((m-chloroanilino)methylene)malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In two separate flame-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To each flask, add the respective malonic ester (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.

  • Add benzyl bromide (1.0 equivalent) to each flask and reflux the mixtures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at 30-minute intervals.

  • Upon completion, cool the reaction mixtures to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Results:

Malonic EsterTime to Completion (hours)Yield of Alkylated Product (%)
Diethyl malonate3.588
Diethyl ((m-chloroanilino)methylene)malonate 2.0 95

Interpretation of Data:

The results indicate that diethyl ((m-chloroanilino)methylene)malonate undergoes alkylation at a faster rate and with a higher yield compared to diethyl malonate. This is attributed to the increased acidity of the α-hydrogen, which facilitates the formation of the enolate nucleophile.

Malonic_Ester_Synthesis_Workflow Start Malonic Ester Enolate Enolate Formation (Base) Start->Enolate Alkylation Alkylation (Alkyl Halide) Enolate->Alkylation Dialkylated Dialkylated Ester Alkylation->Dialkylated Hydrolysis Hydrolysis (Acid, Heat) Dialkylated->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation FinalProduct Substituted Acetic Acid Decarboxylation->FinalProduct

Practical Considerations and Experimental Design

When working with diethyl ((m-chloroanilino)methylene)malonate and similar compounds, several practical aspects should be considered to ensure optimal results and safety.

  • Choice of Base: For reactions involving enolate formation, the choice of base is critical. Sodium ethoxide is commonly used for diethyl esters to prevent transesterification.[7] For more sensitive substrates or to avoid side reactions, milder bases like potassium carbonate can be employed, although this may require longer reaction times.

  • Solvent Selection: The solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions, such as the alkylation step in the malonic ester synthesis. Toluene is often used for condensation reactions due to its ability to azeotropically remove water.[1]

  • Temperature Control: Many of the reactions involving these malonic esters are temperature-sensitive. The Gould-Jacobs cyclization, for example, often requires high temperatures to proceed efficiently.[9] Conversely, enolate formation is typically carried out at lower temperatures to control reactivity and prevent side reactions.

  • Purification: The products of these reactions often require purification by column chromatography or recrystallization to remove unreacted starting materials and byproducts.[1]

Conclusion

Diethyl ((m-chloroanilino)methylene)malonate exhibits a distinct reactivity profile shaped by the electronic influence of the m-chloro substituent. While its reduced nucleophilicity slows down its participation in reactions like the Gould-Jacobs cyclization compared to electron-rich analogs, the enhanced acidity of its α-hydrogen makes it a more reactive substrate in malonic ester synthesis alkylations.

This comparative guide provides researchers with the foundational knowledge and experimental insights necessary to effectively utilize diethyl ((m-chloroanilino)methylene)malonate and other malonic esters in their synthetic endeavors. By understanding the interplay of electronic effects, steric factors, and reaction conditions, chemists can better predict and control the outcomes of their reactions, leading to more efficient and successful syntheses.

References

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  • Malonic ester synthesis - Wikipedia. [Link]

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  • Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem. [Link]

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  • Describe the differences between the ester and acid in the Malonic ester synthesis. [Link]

  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]

  • Diethyl ((m-chloroanilino)methylene)malonate - SIELC Technologies. [Link]

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  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF - ResearchGate. [Link]

  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate. [Link]

  • ASSESSING THE EFFECTS OF SUBSTITUTION AND SUBSTITUENT POSITION ON THE REACTIVITY OF SALICYLIDENEANILINE LIGANDS TO COORDINATE. [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

  • Effect of Substituents on the Basicity of Anilines - YouTube. [Link]

  • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. [Link]

  • 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep. [Link]

  • Reactions of aniline with different substituents. Reproduced with... | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) SYNTHESIS OF MALONIC ACID ESTERS - ResearchGate. [Link]

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  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. [Link]0010/v/fulltext)

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Spectroscopic comparison of Diethyl ((m-chloroanilino)methylene)malonate and its precursors

The substantial red shift in the product's spectrum is a hallmark of extended conjugation and provides strong corroborating evidence for the successful formation of the C=C double bond linked to the aromatic amine system. [7]

Conclusion

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is definitively confirmed by a cohesive analysis of its spectroscopic data in comparison to its precursors. Each technique provides a unique piece of the structural puzzle:

  • FT-IR confirms the conversion of a primary amine to a hydrogen-bonded secondary enamine and the conjugation of the carbonyl groups.

  • ¹H NMR proves the formation of the vinyl C-H bond and the consumption of the active methylene protons.

  • ¹³C NMR verifies the creation of the enamine's C=C backbone.

  • UV-Vis demonstrates the creation of a larger, conjugated electronic system.

By systematically evaluating these spectral transformations, researchers can move forward with confidence, knowing their intermediate is structurally sound and ready for the next step in their synthetic sequence.

References

  • PubChem. Diethyl Malonate | C7H12O4 | CID 7761. National Center for Biotechnology Information. Available from: [Link]

  • El-Gaby, M.S.A., et al. Malonates in Cyclocondensation Reactions. Molecules. Available from: [Link]

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Diethyl malonate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]

  • The Department of Chemistry, UWI, Mona. The IR Spectrum of 3-chloroaniline. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. (2024). Available from: [Link]

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. (2025). Available from: [Link]

A Comparative Guide to Catalysts in the Synthesis of Anilino-methylenemalonates: Towards Greener and More Efficient Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Anilino-methylenemalonates are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, most notably quinolines, which form the backbone of numerous pharmaceuticals. The efficiency of synthesizing these intermediates is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of anilino-methylenemalonates, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings of the reaction and present a comparative study of catalyst-free, Lewis acid-catalyzed, ionic liquid-mediated, and microwave-assisted synthetic protocols, supported by experimental data and detailed methodologies.

The Core Reaction: The First Step of the Gould-Jacobs Pathway

The synthesis of anilino-methylenemalonates is most commonly achieved through the first step of the Gould-Jacobs reaction. This involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule.

Reaction_Mechanism Aniline Aniline Plus + Aniline->Plus DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Intermediate DEEMM->Intermediate Nucleophilic Attack Plus->DEEMM Product Anilino-methylenemalonate Intermediate->Product Elimination Plus2 + Product->Plus2 Ethanol Ethanol Plus2->Ethanol

Caption: General reaction scheme for the synthesis of anilino-methylenemalonates.

The choice of catalyst and reaction conditions can significantly influence the rate and yield of this transformation. The following sections will compare the most prevalent methodologies.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic strategy for anilino-methylenemalonates hinges on a balance of factors including yield, reaction time, cost, and environmental impact ("greenness"). This section provides a side-by-side comparison of the leading approaches.

MethodologyCatalyst/ConditionsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Catalyst-Free (Thermal) High Temperature (e.g., steam bath)2 - 6 hours70-85%Simplicity, no catalyst cost or removalLong reaction times, high energy consumption
Lewis Acid Catalysis Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂)1 - 4 hours85-95%Increased reaction rate and yieldCatalyst cost, potential for moisture sensitivity, catalyst removal required
Ionic Liquids Ionic Liquids (e.g., [bmim]BF₄, [emim]PF₆)1 - 3 hours80-95%Green solvent, potential for catalyst recycling, can enhance reaction ratesHigher cost of ionic liquids, potential viscosity issues
Microwave-Assisted Microwave irradiation (with or without solvent/catalyst)5 - 30 minutes89-98%Drastically reduced reaction times, often higher yields, energy efficientRequires specialized microwave reactor equipment

Mechanistic Insights and the Role of Catalysts

Understanding the mechanism is key to rational catalyst selection.

  • Catalyst-Free Approach : In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of the aniline and the electrophilicity of DEEMM. High temperatures are required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Lewis Acid Catalysis : Lewis acids function by coordinating to the carbonyl oxygen of the malonate ester in DEEMM. This coordination withdraws electron density, making the β-carbon even more electrophilic and thus more susceptible to nucleophilic attack by the aniline. This lowers the activation energy of the reaction, leading to faster reaction rates and often higher yields at lower temperatures compared to the thermal method.

  • Ionic Liquids : Ionic liquids can play a dual role. As a solvent, their high polarity can stabilize the charged intermediates in the reaction, thereby accelerating the reaction rate.[1] Some ionic liquids can also exhibit Lewis or Brønsted acidity, allowing them to act as catalysts themselves.[2] Their non-volatile nature also makes them an environmentally friendly alternative to traditional organic solvents.[3]

  • Microwave-Assisted Synthesis : Microwave irradiation accelerates the reaction by directly and efficiently heating the polar reactants and intermediates.[4] This rapid and uniform heating can lead to a significant reduction in reaction times and often results in higher yields and cleaner reaction profiles compared to conventional heating methods.[4][5]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of diethyl anilino-methylenemalonate using different methodologies.

Protocol 1: Catalyst-Free Thermal Synthesis

This protocol is valued for its simplicity and is based on established literature procedures.[6]

Materials:

  • Aniline (freshly distilled)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Round-bottom flask

  • Steam bath or heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture on a steam bath (approximately 100 °C) for 2 hours.

  • The ethanol formed during the reaction is then removed under reduced pressure using a rotary evaporator.

  • The resulting oil is the crude diethyl anilino-methylenemalonate, which can be further purified by recrystallization or chromatography if necessary.

Causality: The excess of DEEMM ensures the complete consumption of the aniline. Heating provides the necessary activation energy for the reaction to proceed without a catalyst.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This protocol highlights the significant rate enhancement achievable with microwave irradiation.[3]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave synthesis vial

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-15 minutes.

  • After cooling, the product is obtained as an oil and can be used directly or purified as needed.

Causality: The direct and efficient heating of the polar reactants by microwaves dramatically accelerates the reaction, allowing for completion in a fraction of the time required for conventional heating.

Workflow cluster_prep Reaction Setup cluster_methods Catalytic Methodologies cluster_workup Workup and Analysis Reactants Combine Aniline and DEEMM in Reaction Vessel Thermal Thermal (Catalyst-Free) Heat for 2-6 h Reactants->Thermal Lewis_Acid Lewis Acid Catalysis Add Catalyst, Stir 1-4 h Reactants->Lewis_Acid Ionic_Liquid Ionic Liquid Use as Solvent/Catalyst, Stir 1-3 h Reactants->Ionic_Liquid Microwave Microwave-Assisted Irradiate for 5-30 min Reactants->Microwave Workup Reaction Quenching and Product Isolation Thermal->Workup Lewis_Acid->Workup Ionic_Liquid->Workup Microwave->Workup Analysis Characterization and Purity Analysis (NMR, LC-MS) Workup->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Diethyl ((m-chloroanilino)methylene)malonate (CAS No. 3412-99-5). As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in safe, environmentally responsible disposal. This document is designed to instill deep institutional trust by providing scientifically grounded procedures that ensure the safety of personnel and compliance with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste not just by rote, but through a fundamental understanding of the principles involved.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. Diethyl ((m-chloroanilino)methylene)malonate is a halogenated aromatic amine derivative, a class of compounds that requires careful handling.

Chemical Profile & Safety Summary

PropertyValueSource
CAS Number 3412-99-5PubChem[1]
Molecular Formula C₁₄H₁₆ClNO₄PubChem[1]
Molecular Weight 297.73 g/mol PubChem[1]
Known Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationBenchchem[2]
Structural Alerts Halogenated Organic, Aromatic AmineN/A

The primary hazards—ingestion toxicity, skin irritation, and serious eye irritation—mandate the use of stringent personal protective equipment (PPE) and engineering controls at all stages of handling, from initial use to final disposal[2]. The presence of a chloro- group classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams are managed under specific regulatory guidelines due to the potential formation of dioxins and other persistent organic pollutants if improperly incinerated[3]. Therefore, segregation from non-halogenated waste is not merely a suggestion but a regulatory and environmental imperative[4][5].

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, the following controls must be in place. This protocol is a self-validating system; if these controls cannot be met, work should not proceed.

  • Primary Engineering Control : All handling of Diethyl ((m-chloroanilino)methylene)malonate, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors[6].

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[2].

    • Hand Protection : Chemically resistant gloves (e.g., Nitrile or Neoprene). Always check the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection : A flame-resistant laboratory coat.

    • Respiratory Protection : Not typically required when using a fume hood, but available for emergency situations like spills[7].

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe disposal of Diethyl ((m-chloroanilino)methylene)malonate and associated waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Storage cluster_final Phase 3: Final Disposition gen Waste Generation (Pure compound, solutions, contaminated labware) neut Step 1: Neutralize Acidic Byproducts (if applicable) gen->neut Is the waste from a reaction with acidic byproducts? seg Step 2: Segregate Waste (Halogenated Organics) gen->seg Direct disposal of unused reagent neut->seg cont Step 3: Select Compatible Container (e.g., HDPE, Glass) seg->cont labeling Step 4: Label Container (Hazardous Waste Label) cont->labeling storage Step 5: Store in Satellite Accumulation Area (SAA) labeling->storage pickup Step 6: Schedule Pickup by EH&S or Licensed Contractor storage->pickup manifest Step 7: Complete Waste Manifest pickup->manifest disposal Step 8: Final Disposal (e.g., High-Temp Incineration) manifest->disposal

Caption: Disposal workflow for Diethyl ((m-chloroanilino)methylene)malonate.

Protocol Details:

Step 1: Neutralize Acidic Byproducts (If Applicable)

  • Causality : Some synthetic routes using this malonate may involve acidic catalysts or generate acidic byproducts (e.g., HCl)[2]. Mixing acids with other organic waste can cause exothermic reactions or corrosion of storage containers.

  • Procedure : If your waste stream contains acidic components, neutralize it carefully with a base like sodium hydroxide (NaOH) solution while stirring in a fume hood. Monitor the pH until it is near neutral (pH 6-8). This step is only for reaction workups and should not be attempted on the pure, unused reagent.

Step 2: Segregate Waste

  • Causality : As a chlorinated compound, this waste is classified as halogenated organic waste [4]. It must be kept separate from non-halogenated waste to comply with EPA regulations and to facilitate proper final disposal, which is typically high-temperature incineration[3][5].

  • Procedure :

    • Designate a specific waste container for "Halogenated Organic Liquid Waste."

    • Do not mix this waste with non-halogenated solvents (like acetone, hexanes, or methanol)[8].

    • Solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) should be collected separately in a labeled bag or container for "Halogenated Solid Waste."

Step 3: Select Compatible Container

  • Causality : The container must be chemically compatible with the waste to prevent leaks and degradation[5].

  • Procedure :

    • Collect liquid waste in a sturdy, leak-proof container with a screw-top cap. High-Density Polyethylene (HDPE) or glass bottles are appropriate choices[5][9].

    • Ensure the container is clean and was not previously used for an incompatible chemical (e.g., strong oxidizers)[10].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[8].

Step 4: Label Container Correctly

  • Causality : Proper labeling is mandated by OSHA's Laboratory Standard and the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling and proper disposal[11][12]. It communicates the hazard to everyone in the laboratory and to the waste disposal personnel.

  • Procedure :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write all constituents of the waste, including "Diethyl ((m-chloroanilino)methylene)malonate" and any solvents, with approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 5: Store in a Satellite Accumulation Area (SAA)

  • Causality : Federal regulations govern the temporary storage of hazardous waste within a laboratory.

  • Procedure :

    • Keep the waste container tightly closed except when adding waste[4].

    • Store the container in a designated Satellite Accumulation Area within the lab. This area should be under the direct control of laboratory personnel.

    • Ensure the SAA is in a secondary containment bin to catch any potential leaks.

Step 6 & 7: Schedule Pickup and Manifesting

  • Causality : Hazardous waste must be disposed of through a licensed and permitted hazardous waste vendor, a process typically managed by your institution's Environmental Health & Safety (EH&S) department[4][13]. The manifest is a legal document that tracks the waste from "cradle to grave"[4].

  • Procedure : Follow your institution's specific procedures for requesting a chemical waste pickup from EH&S. You will be required to provide information from your waste label for the official manifest.

Step 8: Final Disposal

  • Causality : High-temperature incineration is the preferred treatment technology for halogenated organic wastes, as it is designed to destroy the organic compounds completely and scrub acidic gases (like HCl) from the effluent[3].

  • Procedure : This final step is handled by the licensed disposal facility. Your responsibility is to ensure the waste is correctly identified, segregated, and labeled to enable this process.

Spill and Emergency Procedures

In Case of Accidental Release:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment[10][14].

  • Contain the Spill : Use an absorbent, liquid-binding material like sand, diatomaceous earth, or a universal binding agent to contain the spill. Do not use combustible materials like paper towels for large spills[10].

  • Collect and Dispose : Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Seek Medical Attention :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[14].

    • Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention[15].

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[14].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94808, Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl ((m-chloroanilino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Diethyl ((m-chloroanilino)methylene)malonate (CAS No. 3412-99-5) is fundamental to discovery.[1][2][3] This compound serves as a key building block in the synthesis of heterocyclic frameworks, such as quinolones.[1] However, its utility in synthesis is matched by a clear hazard profile that necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the scientific principles of chemical safety. Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with Diethyl ((m-chloroanilino)methylene)malonate is the critical first step in establishing a safe handling procedure. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures.

GHS Hazard Classifications:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1][4]

  • H319: Causes serious eye irritation [1][4]

  • H335: May cause respiratory irritation [4]

The primary routes of exposure are through direct contact with the skin and eyes, inhalation of aerosols, and accidental ingestion. The immediate effects of skin and eye irritation are clear indicators of the compound's reactivity, while the potential for respiratory irritation underscores the need for stringent engineering controls. Furthermore, upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]

The Core Protocol: Your PPE Ensemble

The selection of PPE is a direct response to the identified hazards. The following table summarizes the essential equipment for handling Diethyl ((m-chloroanilino)methylene)malonate. Each component is critical for creating a complete barrier between the researcher and the chemical.

Area of Protection Required PPE Rationale & Key Standards
Eyes & Face Chemical Splash GogglesPrimary Defense: Protects against direct splashes and aerosol contact, preventing serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Face Shield (in addition to goggles)Enhanced Defense: Required during procedures with a high risk of splashing (e.g., transferring large volumes, reaction quenching). Provides full-face protection.[6]
Hands Chemically Resistant GlovesPrimary Contact Point: Prevents skin irritation.[5] Nitrile gloves are a standard baseline; however, it is best practice to consult the glove manufacturer's specific chemical resistance chart. Always inspect gloves for tears or defects before use.
Body Professional Lab CoatBody & Clothing Protection: Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Respiratory Engineering Control: Chemical Fume HoodPrimary Inhalation Defense: All handling of this compound should occur within a properly functioning chemical fume hood to control vapors and prevent respiratory exposure.[1]
Air-Purifying Respirator (APR)Secondary/Emergency Defense: Required if engineering controls fail or during large-scale spill clean-up. Use respirators with appropriate cartridges (e.g., multi-purpose combination or type ABEK) tested and approved under standards like NIOSH or CEN.[7]

Operational Workflow: From Receipt to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all PPE: Before retrieving the chemical, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.

  • Prepare Your Workspace: Clear the fume hood of all unnecessary items. Ensure spill control materials (e.g., sand, silica gel, or other inert absorbent material) are readily accessible.[5]

  • Review the Safety Data Sheet (SDS): Always have the most current SDS available for quick reference, particularly for first-aid measures.

Step 2: Active Handling and Synthesis
  • Don PPE: Put on your lab coat, followed by chemical splash goggles and gloves.

  • Chemical Transfer: Conduct all weighing and transferring of the material exclusively within the fume hood. Handle the container carefully to avoid generating dust or aerosols.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood. Ensure the setup is secure.

  • Maintain Awareness: Avoid touching your face, personal items, or surfaces outside the fume hood with your gloves.

Step 3: Decontamination and Post-Handling
  • Quenching and Workup: Be mindful that thermal decomposition can release hazardous gases.[5] Ensure any quenching or workup procedures are also performed in the fume hood.

  • Surface Decontamination: After use, wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Glassware Cleaning: Rinse all contaminated glassware within the fume hood before removing it for further cleaning.

Step 4: Waste Management and Disposal
  • Segregate Waste: Keep waste containing Diethyl ((m-chloroanilino)methylene)malonate separate from other waste streams. Designate clearly labeled, sealed containers for solid and liquid waste.

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant.[4][5] Never pour this chemical or its waste into drains. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Visualizing the Safety Workflow

To ensure a clear and repeatable process, the following workflow diagram illustrates the critical steps and decision points for safely handling Diethyl ((m-chloroanilino)methylene)malonate.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_emergency Contingency A Assess Hazards (Review SDS) B Select & Inspect PPE A->B C Verify Fume Hood Function B->C D Don Full PPE C->D E Handle Chemical in Fume Hood D->E F Decontaminate Workspace & Glassware E->F Spill Spill Occurs E->Spill G Segregate & Label Chemical Waste F->G H Properly Doff PPE G->H I Dispose of Waste via Approved Channels H->I J End of Procedure I->J Spill->E Follow Spill Protocol

Caption: Workflow for handling Diethyl ((m-chloroanilino)methylene)malonate.

By integrating this expert-level understanding of the hazards with a meticulous, step-by-step operational plan, you can confidently and safely utilize Diethyl ((m-chloroanilino)methylene)malonate in your research and development endeavors. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific excellence.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council . [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 19056-79-2 Name: DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE - XiXisys . [Link]

  • Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem . [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.